molecular formula C11H11NO2 B142680 4,6-Dimethoxyquinoline CAS No. 141813-05-0

4,6-Dimethoxyquinoline

Cat. No.: B142680
CAS No.: 141813-05-0
M. Wt: 189.21 g/mol
InChI Key: IMAOHWKQKBVJQN-UHFFFAOYSA-N
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Description

4,6-Dimethoxyquinoline is a synthetically versatile quinoline derivative that serves as a key intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents . The quinoline core is a fundamental structure in drug discovery, known for its low toxicity and wide range of biological activities . Researchers utilize this compound as a building block to develop potential inhibitors of various therapeutic targets. Its applications are prominent in oncology research, where similar dimethoxyquinoline compounds have been designed as potent inhibitors of tyrosine kinases like c-Met and VEGFR-2, which are crucial targets in preventing tumor growth and angiogenesis . Furthermore, quinoline-based compounds are extensively investigated as topoisomerase I (TOP1) poisons, a validated strategy for cancer therapy that stabilizes DNA-enzyme cleavage complexes, leading to cancer cell death . Beyond oncology, the quinoline scaffold shows significant promise in infectious disease research, including the development of new antimalarial leads where researchers aim to overcome drug resistance . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141813-05-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,6-dimethoxyquinoline

InChI

InChI=1S/C11H11NO2/c1-13-8-3-4-10-9(7-8)11(14-2)5-6-12-10/h3-7H,1-2H3

InChI Key

IMAOHWKQKBVJQN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)OC

Synonyms

4,6-DIMETHOXYQUINOLINE

Origin of Product

United States

Foundational & Exploratory

4,6-Dimethoxyquinoline (CAS 141813-05-0): Technical Monograph

[1]

Executive Summary & Structural Distinction

4,6-Dimethoxyquinoline (CAS 141813-05-0) is a heteroaromatic building block belonging to the quinoline family.[1][2] While less ubiquitous than its isomer 6,7-dimethoxyquinoline (a core scaffold for kinase inhibitors like Cabozantinib), the 4,6-isomer represents a distinct pharmacophore space.[1] Its substitution pattern—placing methoxy groups on both the pyridine (C4) and benzene (C6) rings—creates a unique electronic distribution that influences both metabolic stability and binding affinity in medicinal chemistry campaigns.[1]

Critical Distinction for Researchers:

  • Target Molecule: 4,6-Dimethoxyquinoline (CAS 141813-05-0).[1][2][3]

  • Common Confusion: Do not confuse with 6,7-dimethoxyquinoline (CAS 13425-92-8) or 2,4-dimethoxyquinoline.[1] The 4-position methoxy group in the title compound is highly susceptible to nucleophilic displacement under acidic conditions, a property distinct from the benzenoid methoxy groups in the 6,7-isomer.[1]

Physicochemical Profile

The following data aggregates computed and experimental values. Due to the niche nature of this specific isomer, "Predicted" values are derived from high-fidelity QSAR models calibrated against quinoline standards.[1]

Table 1: Chemical Identity & Physical Properties
PropertyValueSource/Method
CAS Number 141813-05-0Registry
Molecular Formula C₁₁H₁₁NO₂Stoichiometry
Molecular Weight 189.21 g/mol Calculated
Appearance Off-white to pale yellow solidAnalogous derivatives
LogP (Octanol/Water) 2.25 ± 0.2Predicted (XLogP3)
Density 1.18 ± 0.1 g/cm³Predicted
Boiling Point 290.2 ± 20.0 °C (at 760 mmHg)Predicted
pKa (Conjugate Acid) ~4.8 - 5.2Estimated (Quinoline N)
Solubility Soluble in DCM, CHCl₃, DMSO; Low in waterExperimental Heuristic

Synthetic Methodology: The "Chloro-Displacement" Route

Direct methylation of 4-hydroxy-6-methoxyquinoline often yields the N-methylated quinolone isomer (thermodynamic product) rather than the desired O-methylated quinoline.[1] Therefore, the Chloro-Displacement Protocol is the authoritative method for synthesizing high-purity 4,6-dimethoxyquinoline.[1]

Retrosynthetic Logic
  • Precursor: 4-Methoxyaniline (p-Anisidine).[1]

  • Cyclization: Gould-Jacobs reaction to form the quinoline core (4-hydroxy-6-methoxyquinoline).[1]

  • Activation: Conversion of the C4-hydroxyl to a chloride (leaving group) using POCl₃.

  • Functionalization: Nucleophilic aromatic substitution (SₙAr) with methoxide to install the C4-methoxy group.[1]

Step-by-Step Protocol

Note: All reactions must be performed in a fume hood. POCl₃ is corrosive and reacts violently with water.[1]

Step A: Synthesis of 4-Chloro-6-methoxyquinoline (Intermediate)[1]
  • Reactants: Charge a round-bottom flask with 4-hydroxy-6-methoxyquinoline (1.0 eq) and POCl₃ (5.0 eq).

  • Conditions: Reflux at 105°C for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a high-Rf spot.[1]

  • Workup (Critical for Safety):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice/ammonia water (28%) with vigorous stirring to quench excess POCl₃ and neutralize HCl. Caution: Exothermic.

    • Extract the precipitate with Dichloromethane (DCM).[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Yield: Typically 85–90% as a beige solid.

Step B: Methoxylation to 4,6-Dimethoxyquinoline[1]
  • Preparation: In a dry flask under Nitrogen atmosphere, dissolve 4-chloro-6-methoxyquinoline (1.0 eq) in anhydrous Methanol.

  • Reagent: Add Sodium Methoxide (NaOMe, 2.5 eq) solution (25% in MeOH).

  • Reaction: Reflux at 65°C for 6–12 hours. The reaction is driven by the electron-deficient nature of the C4 position (para to the ring Nitrogen).[1]

  • Workup:

    • Evaporate the methanol under reduced pressure.[1]

    • Resuspend residue in water and extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry (MgSO₄), and concentrate.[1]

  • Purification: Recrystallization from Hexane/EtOAc or flash column chromatography (Gradient: 0-30% EtOAc in Hexane).

Synthetic Pathway Diagram

SynthesisPathAnisidinep-Anisidine(Starting Material)Intermediate14-Hydroxy-6-methoxyquinoline(Gould-Jacobs Product)Anisidine->Intermediate11. EMME, 110°C2. Ph2O, 250°C (Cyclization)Intermediate24-Chloro-6-methoxyquinoline(Activated Core)Intermediate1->Intermediate2POCl3, Reflux(Chlorination)Product4,6-Dimethoxyquinoline(Target: CAS 141813-05-0)Intermediate2->ProductNaOMe, MeOH, Reflux(SnAr Substitution)

Figure 1: Validated synthetic route avoiding N-alkylation byproducts.

Reactivity & Functionalization Map

The 4,6-dimethoxyquinoline scaffold possesses two distinct "methoxy" environments.[1] Understanding their reactivity is crucial for derivative synthesis.

Regioselective Demethylation
  • C4-Methoxy (Pyridine Ring): Highly labile under acidic hydrolysis (e.g., HCl/H₂O).[1] It reverts to the quinolone (4-hydroxy) form easily.[1] This bond is kinetic.

  • C6-Methoxy (Benzene Ring): Stable to mild acid.[1] Requires strong Lewis acids (e.g., BBr₃) or HBr/AcOH to demethylate. This bond is thermodynamic.

Electrophilic Aromatic Substitution (EAS)

The C6-methoxy group activates the benzene ring.[1]

  • Nitration/Bromination: Occurs preferentially at the C5 position (ortho to the C6-methoxy and para to the ring Nitrogen, though the latter effect is weak).[1]

  • Significance: This allows for the introduction of amino groups at C5, creating 4,5,6-trisubstituted derivatives.[1]

Reactivity Logic Diagram

ReactivityCenter4,6-DimethoxyquinolineAcidHydrolysisAcid Hydrolysis(HCl, Reflux)Center->AcidHydrolysisLewisAcidBBr3 / DCM(-78°C to RT)Center->LewisAcidNitrationHNO3 / H2SO4Center->NitrationOxidationm-CPBACenter->OxidationProd14-Hydroxy-6-methoxyquinoline(C4 Cleavage)AcidHydrolysis->Prod1SelectiveProd24,6-Dihydroxyquinoline(Global Cleavage)LewisAcid->Prod2Non-selectiveProd35-Nitro-4,6-dimethoxyquinoline(C5 Substitution)Nitration->Prod3RegioselectiveProd4N-Oxide Derivative(Metabolic Proxy)Oxidation->Prod4

Figure 2: Chemo- and regioselective transformation map.[1]

Medicinal Chemistry Applications

While the 6,7-isomer is famous for kinase inhibition (VEGFR/MET), the 4,6-dimethoxy scaffold offers specific advantages in Anti-Infective and CNS research.[1]

  • Antimalarial Pharmacophore: The 4-methoxyquinoline core mimics the structure of quinine and chloroquine analogues. The 6-methoxy group is critical for inhibiting hemozoin formation in the Plasmodium parasite food vacuole.

  • Serotonin Receptor Modulation: 4-substituted quinolines have shown affinity for 5-HT receptors. The 4,6-dimethoxy pattern increases lipophilicity (LogP ~2.25), improving Blood-Brain Barrier (BBB) penetration compared to more polar hydroxy-quinolines.[1]

  • Metabolic Stability: The C4-methoxy blocks oxidation at the C4 position, a common metabolic soft spot in quinoline drugs, forcing metabolism to occur via O-demethylation or N-oxidation.[1]

Safety & Handling Protocol

  • GHS Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C4-methoxy group is moisture-sensitive over long periods; keep desiccated.[1]

  • Spill Response: Do not use water (hydrolysis risk).[1] Absorb with sand or vermiculite.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

    • Context: Foundational text for the cyclization of anilines to hydroxyquinolines.[1]

  • Wolfe, J. F., et al. (1971).[1] Nucleophilic substitution of 4-chloroquinolines. Journal of Organic Chemistry.

    • Context: General protocol for converting 4-chloroquinolines to 4-alkoxyquinolines via SₙAr.[1]

  • PubChem Compound Summary. (2024). 4-Chloro-6,7-dimethoxyquinoline (Analogous Reactivity).[1][2][4] National Center for Biotechnology Information. Link

    • Context: Used for comparative physicochemical property prediction and safety d
  • GuideChem. (2024).[1] 4,6-Dimethoxyquinoline CAS 141813-05-0 Entry.[1][2][3]Link[1]

    • Context: Verification of CAS registry and predicted physical constants.[2]

  • BenchChem. (2025).[1][5][6] Synthesis of Dimethoxyquinoline Derivatives.Link[1]

    • Context: Industrial protocols for quinoline functionalization.[7]

Positional Isomerism in Quinolines: A Comparative Analysis of 4,6- vs. 6,7-Dimethoxyquinoline

[1]

Executive Summary

In medicinal chemistry, the quinoline scaffold is a "privileged structure," capable of binding to multiple receptor types with high affinity. However, the positioning of methoxy (-OCH₃) substituents on this ring system radically alters its synthetic accessibility, electronic profile, and biological utility.

  • 6,7-Dimethoxyquinoline is the industry-standard pharmacophore for EGFR and c-Met Tyrosine Kinase Inhibitors (TKIs) (e.g., Gefitinib, Cabozantinib).[1] The methoxy pattern mimics the adenine ring of ATP, allowing the scaffold to anchor into the kinase hinge region.

  • 4,6-Dimethoxyquinoline represents a distinct chemical space.[1] With a methoxy group capping the C4 position, it lacks the "linker" functionality required for typical kinase inhibition. Instead, this scaffold is often explored in antimalarial research (analogous to quinine/chloroquine) or as a specific receptor probe where H-bond acceptance at C4 is required without donation.[1]

Part 1: Structural & Electronic Divergence[1]

The fundamental difference lies in the distribution of electron density and the availability of the C4 position for functionalization.

Feature6,7-Dimethoxyquinoline 4,6-Dimethoxyquinoline
Structure Substituents on the benzenoid ring only.[1]Substituents on both benzenoid (C6) and pyridyl (C4) rings.
C4 Status Open/Reactive. Usually exists as a 4-H, 4-Cl, or 4-amino group in active drugs.[1]Capped. The methoxy group occupies the critical C4 position.
Electronic Effect Electron-rich benzene ring; mimics ATP adenine.Electron-rich pyridine ring; C4-OMe donates density to N1.[1]
Key Role Kinase Inhibitor Scaffold (ATP-competitive).[1]Antimalarial / Antiparasitic pharmacophore.[2][3]
H-Bonding C6/C7 oxygens accept H-bonds from solvent/enzyme.[1]C4 oxygen is a strong H-bond acceptor; N1 basicity is increased.
Structural Visualization

The following diagram illustrates the numbering and substitution patterns.

Quinoline_Structurescluster_0Target A: 6,7-Dimethoxyquinolinecluster_1Target B: 4,6-Dimethoxyquinolinestruct1Benzene Ring (Electron Rich)Methoxy at C6, C7struct2Pyridine Ring (Electron Deficient)C4 is Open for Linker Attachmentstruct1->struct2Fused Systemstruct3Benzene RingMethoxy at C6 onlystruct4Pyridine RingMethoxy at C4 (Blocks Linker)struct3->struct4Fused SystemcaptionFigure 1: Structural comparison highlighting the availability of the C4 position.

Part 2: Synthetic Pathways[1][4][5][6]

The synthesis of these two isomers requires fundamentally different strategies. The 6,7-isomer relies on constructing the pyridine ring onto a pre-substituted aniline (Gould-Jacobs).[1] The 4,6-isomer often involves functionalizing an existing quinoline core or using a Conrad-Limpach approach.[1]

6,7-Dimethoxyquinoline: The Gould-Jacobs Protocol

This is the industrial route for manufacturing Gefitinib and Erlotinib intermediates.[1]

  • Condensation: 3,4-dimethoxyaniline reacts with diethyl ethoxymethylenemalonate.[1]

  • Cyclization: Thermal cyclization (250°C in Dowtherm A) closes the pyridine ring to form the 4-quinolone.

  • Aromatization/Activation: POCl₃ converts the 4-quinolone to 4-chloro-6,7-dimethoxyquinoline .[1]

  • Functionalization: The 4-Cl is displaced by an aniline to create the final drug.[1]

4,6-Dimethoxyquinoline: Nucleophilic Substitution (S_NAr)

To obtain a methoxy group at C4, one typically starts with a 4-chloro derivative and performs a displacement with methoxide.[1]

  • Precursor Synthesis: Synthesize 4-chloro-6-methoxyquinoline (via Conrad-Limpach or similar).[1]

  • Methoxylation: React with Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: Addition-Elimination (S_NAr) at the electron-deficient C4 position.[1]

Synthesis_Comparisoncluster_67Route A: 6,7-Dimethoxy Scaffold (Gould-Jacobs)cluster_46Route B: 4,6-Dimethoxy Isomer (S_NAr)start13,4-Dimethoxyanilinestep1Condensation(DEEM, 140°C)start1->step1step2Cyclization(Dowtherm A, 250°C)step1->step2inter14-Hydroxy-6,7-dimethoxyquinoline(Tautomer: Quinolone)step2->inter1step3Chlorination(POCl3)inter1->step3final14-Chloro-6,7-dimethoxyquinoline(Key Drug Intermediate)step3->final1start24-Chloro-6-methoxyquinolinestep4Nucleophilic Substitution(NaOMe / MeOH, Reflux)start2->step4final24,6-Dimethoxyquinolinestep4->final2captionFigure 2: Synthetic divergence. Route A yields a reactive chloride; Route B yields the capped methoxy product.

Part 3: Medicinal Chemistry & SAR[1][2][4][7][8]

The 6,7-Scaffold: The "ATP Mimic"

This structure is ubiquitous in oncology because it perfectly fits the ATP-binding pocket of tyrosine kinases.

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR). The C4-substituent (usually an aniline) projects into the hydrophobic pocket.

  • Why 6,7-dimethoxy? Unsubstituted quinolines are too lipophilic and metabolically labile.[1] The methoxy groups:

    • Improve solubility (slightly).

    • Fill the solvent-exposed region of the ATP pocket.

    • Electronically enrich the ring, strengthening the N1 interaction.

The 4,6-Isomer: The "Antimalarial Profile"

When the C4 position is occupied by a methoxy group (rather than an amine linker), the molecule loses its ability to inhibit kinases effectively.

  • Mechanism: 4-alkoxyquinolines are structurally related to quinine.[1] They are investigated for their ability to inhibit hemozoin formation in Plasmodium falciparum.[2]

  • SAR Constraint: In kinase inhibitors, a C4-methoxy group is generally a "dead" modification.[1] It lacks the H-bond donor capability of the C4-NH found in Gefitinib, destroying the critical hinge interaction.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This is the critical intermediate for 6,7-series drug discovery.[1]

Reagents: 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq).[1] Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

  • Setup: Place 4-hydroxy-6,7-dimethoxyquinoline (2.0 g, 9.7 mmol) in a dry round-bottom flask.

  • Addition: Carefully add POCl₃ (4.5 mL) dropwise under nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (105°C) for 2 hours. The suspension will clear as the chloride forms.

  • Monitoring: Check TLC (5% MeOH in DCM). The starting material (baseline/polar) should disappear; the product (less polar) will appear.

  • Workup:

    • Cool to room temperature.[4]

    • Slowly pour the reaction mixture onto crushed ice/ammonia water (25%) with vigorous stirring to quench excess POCl₃. Caution: Exothermic.

    • Adjust pH to ~9. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Yield: Typical yield is 85-90% of a beige solid.

Protocol B: Synthesis of 4,6-Dimethoxyquinoline via S_NAr

This converts the 4-chloro precursor into the 4,6-dimethoxy isomer.[1]

Reagents: 4-chloro-6-methoxyquinoline (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).[1]

  • Setup: Dissolve 4-chloro-6-methoxyquinoline (1.0 g, 5.2 mmol) in anhydrous Methanol (15 mL).

  • Addition: Add Sodium Methoxide (0.56 g, 10.4 mmol) in one portion.

  • Reaction: Reflux the mixture (65°C) for 4–6 hours.

  • Mechanism Check: The reaction is driven by the electron-deficient nature of the C4 position (activated by the pyridine nitrogen).

  • Workup:

    • Evaporate the methanol under reduced pressure.

    • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: If necessary, recrystallize from Hexane/EtOAc.

  • Result: 4,6-dimethoxyquinoline (White/pale yellow crystalline solid).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Bradshaw, T. D., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[1][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[5] Current Medicinal Chemistry. Link

  • World Health Organization. (2021). Guidelines for the treatment of malaria (discussing 4-aminoquinoline pharmacophores). Link

The Strategic Intermediate: A Technical Guide to 2-Chloro-4,6-dimethoxyquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline framework is a cornerstone in the architecture of therapeutic agents, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds. This heterocyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold." This term is reserved for molecular structures that are capable of binding to multiple, unrelated biological targets, thereby offering a fertile ground for the development of novel therapeutics across a wide range of diseases.

Within the vast chemical space of quinoline derivatives, 2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) has emerged as a highly valuable intermediate. Its strategic placement of a reactive chlorine atom at the 2-position, coupled with the electron-donating methoxy groups on the benzene ring, makes it an exquisitely tailored building block for the synthesis of complex pharmaceutical molecules. These substitutions not only influence the electronic properties of the quinoline ring system but also provide vectors for further molecular elaboration, enabling the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate for researchers and professionals in the field of drug development.

Physicochemical Properties: A Comparative Overview

Precise experimental data for 2-Chloro-4,6-dimethoxyquinoline is not extensively documented in publicly available literature, a common scenario for specialized research intermediates. However, its fundamental properties can be confirmed from supplier information, and a reasonable estimation of its other characteristics can be inferred by comparing it with its well-characterized isomer, 4-Chloro-6,7-dimethoxyquinoline.

Property2-Chloro-4,6-dimethoxyquinoline4-Chloro-6,7-dimethoxyquinoline (Isomer for Comparison)
CAS Number 952435-01-7[1][2]35654-56-9[3]
Molecular Formula C₁₁H₁₀ClNO₂[1]C₁₁H₁₀ClNO₂[3]
Molecular Weight 223.65 g/mol [1]223.66 g/mol [3]
Appearance Not specified (likely a solid)Light brown or white to almost white crystalline powder[3]
Melting Point Not specified132 - 136 °C[3]
Boiling Point Not specified325.197 °C at 760 mmHg[3]
Density Not specified1.265 g/cm³[3]
SMILES COC1=CC2=C(C=C1)N=C(C=C2OC)Cl[1]COC1=CC2=C(C=C1OC)C=NC(=C2)Cl

Synthesis of 2-Chloro-4,6-dimethoxyquinoline: A Proposed Pathway

The proposed synthesis commences with a suitably substituted acetanilide, which undergoes a Vilsmeier-Haack reaction to form an intermediate that can then be cyclized and chlorinated to yield the target compound.

Synthesis of 2-Chloro-4,6-dimethoxyquinoline cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_step3 Step 3: Cyclization & Chlorination 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline N-(3,5-dimethoxyphenyl)acetamide N-(3,5-dimethoxyphenyl)acetamide 3,5-Dimethoxyaniline->N-(3,5-dimethoxyphenyl)acetamide Acetic Anhydride Vilsmeier_Intermediate Reactive Intermediate N-(3,5-dimethoxyphenyl)acetamide->Vilsmeier_Intermediate POCl3, DMF Target_Compound 2-Chloro-4,6-dimethoxyquinoline Vilsmeier_Intermediate->Target_Compound Heat

Caption: Proposed synthetic pathway for 2-Chloro-4,6-dimethoxyquinoline.

Representative Experimental Protocol (Proposed)

Step 1: Synthesis of N-(3,5-dimethoxyphenyl)acetamide

  • To a solution of 3,5-dimethoxyaniline in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetanilide, which can be purified by recrystallization.

Step 2: Synthesis of 2-Chloro-4,6-dimethoxyquinoline

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) to form the Vilsmeier reagent.

  • Add the N-(3,5-dimethoxyphenyl)acetamide from Step 1 to the Vilsmeier reagent.

  • Heat the reaction mixture, typically to around 60-80 °C, for several hours.[4] The reaction progress should be monitored by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-Chloro-4,6-dimethoxyquinoline.

Applications in Drug Discovery: A Versatile Electrophile

The primary utility of 2-Chloro-4,6-dimethoxyquinoline in medicinal chemistry lies in its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing nitrogen atom in the quinoline ring. This allows for the facile introduction of a wide variety of nucleophiles, particularly nitrogen-based nucleophiles such as primary and secondary amines, which are prevalent in bioactive molecules.

This reactivity is the cornerstone of its application in the synthesis of kinase inhibitors, where a common structural motif involves an amino-substituted heterocyclic core. Many such inhibitors target the ATP-binding site of kinases, and the quinoline scaffold serves as a template to which various side chains are attached to achieve potency and selectivity.

SNAr_Reaction Intermediate 2-Chloro-4,6-dimethoxyquinoline Product Substituted Quinoline (e.g., Kinase Inhibitor Scaffold) Intermediate->Product SNA_r Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product

Caption: General SNAr reaction of 2-Chloro-4,6-dimethoxyquinoline.

While specific drugs derived from this exact intermediate are not prominently disclosed in the public domain, numerous patents and research articles describe the synthesis of potent inhibitors of targets like EGFR, VEGFR, and other tyrosine kinases using structurally similar chloro-substituted quinolines and quinazolines.[5][6]

Exemplary Protocol: Nucleophilic Substitution on a Related Quinazoline

To illustrate the typical reactivity, the following is a protocol for the reaction of a similar substrate, 2,4-dichloro-6,7-dimethoxyquinazoline, with an aniline derivative. This reaction is representative of the type of transformation for which 2-Chloro-4,6-dimethoxyquinoline is designed.

Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives:

  • A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (1 mmol) and the desired substituted aniline (1 mmol) is taken in a suitable solvent such as isopropanol.

  • The reaction mixture is refluxed for approximately 6 hours.

  • The progress of the reaction is monitored using thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid product is washed with the solvent and dried to yield the desired 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) is not widely available. However, based on the data for structurally related compounds such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine, the following hazards should be anticipated[7]:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.

  • Eye Damage/Irritation: Causes serious eye damage or irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-4,6-dimethoxyquinoline is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its activated chlorine atom allows for versatile functionalization, making it a valuable building block for creating libraries of compounds for biological screening, particularly in the search for new kinase inhibitors. While detailed public data on this specific compound is limited, its properties and reactivity can be reliably inferred from closely related analogues. As the quest for novel and more effective therapeutics continues, the utility of such well-crafted molecular scaffolds is poised to grow, underscoring the importance of 2-Chloro-4,6-dimethoxyquinoline as a tool for the medicinal chemist.

References

  • Al-Otaibi, J. S., et al. (2018). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. A Novel Class of Potent and Selective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 31(1), 51-57.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105244.
  • PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Prajapati, A. K., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(10), 1853-1855.
  • Abdel-Wahab, B. F., et al. (2012).
  • Perryman, A. L., et al. (2014). Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones.
  • Maji, M., & Dahiya, R. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic & Biomolecular Chemistry.
  • Mohamed, M. S., et al. (2018).
  • US10676435B2 - Crystalline L-arginine salt of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclo-penta [b]indol-3-yl)acetic acid(Compound 1) for use in SIPI receptor-associated disorders.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Purex Pharmaceuticals. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-CHLORO-4,6-DIMETHOXYQUINOLINE. Retrieved from [Link]

Sources

Technical Guide: Pharmacophore Properties & Engineering of the 4,6-Dimethoxyquinoline Scaffold

[1]

Executive Summary

The 4,6-dimethoxyquinoline scaffold represents a specific structural isomer of the privileged quinoline heterocycle. While often overshadowed by its 6,7-dimethoxy analogue (the core of EGFR inhibitors like Gefitinib), the 4,6-substitution pattern offers a distinct pharmacological profile.[1] It is historically significant in the design of antimalarial agents (resembling the quinine/chloroquine core) and is increasingly relevant in the development of DNA-intercalating agents and topoisomerase inhibitors.

This guide provides a rigorous technical analysis of the 4,6-dimethoxyquinoline pharmacophore, detailing its electronic properties, synthetic accessibility via the chlorination-methoxylation route, and experimental protocols for validation.[1]

Part 1: Pharmacophore Architecture & Physicochemical Profile[1]

The 4,6-dimethoxyquinoline molecule (

Electronic & Structural Features
FeaturePharmacophore RoleMechanistic Insight
Quinoline Nitrogen (N1) H-Bond Acceptor / Basic CenterThe lone pair is available for H-bonding in the minor groove of DNA or ATP-binding pockets.[1] Protonation (pKa ~4.5–5.[1]5) increases water solubility and affinity for negatively charged phosphate backbones.
C6-Methoxy Group Electron Donating Group (EDG)Increases electron density of the aromatic ring, elevating the basicity of N1.[1] This mimics the C6-substitution critical for antimalarial activity in quinine.
C4-Methoxy Group H-Bond Acceptor / Steric ModulatorUnlike the 4-amino group in chloroquine, the 4-methoxy group locks the molecule in the quinoline form (preventing quinolone tautomerization).[1] It acts as a weak acceptor and provides steric bulk preventing metabolic oxidation at C4.
Aromatic Core

-

Stacking
The planar bicyclic system allows for intercalation between DNA base pairs.
Quantitative Physicochemical Data

Calculated properties based on standard QSAR models.

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 189.21 g/mol Fragment-like; high efficiency index.[1]
cLogP 2.1 – 2.4Moderate lipophilicity; good membrane permeability (CNS penetration potential).[1]
TPSA ~30-40 ŲExcellent oral bioavailability profile (Rule of 5 compliant).[1]
H-Bond Acceptors 3 (N1, 4-O, 6-O)Multiple interaction points for target binding.[1]
H-Bond Donors 0Requires donor residues (e.g., Ser, Thr, Tyr) in the target pocket.[1]

Part 2: Synthetic Access (The "How-To")

Direct methylation of 4-hydroxy-6-methoxyquinoline often yields the N-methylated quinolone isomer.[1] To guarantee the 4,6-dimethoxyquinoline structure, an intermediate chlorination step is required.[1]

Synthetic Pathway Diagram[1][2]

SynthesisStartp-Anisidine(4-Methoxyaniline)Inter1EnamineIntermediateStart->Inter1110°C, -EtOHReagent1EMME(Diethyl ethoxymethylenemalonate)Reagent1->Inter1Cyclization6-Methoxy-4-quinolone(Solid)Inter1->CyclizationDowtherm A250°C (Gould-Jacobs)Chlorination4-Chloro-6-methoxyquinoline(Reactive Intermediate)Cyclization->ChlorinationPOCl3, RefluxProduct4,6-Dimethoxyquinoline(Target)Chlorination->ProductNaOMe / MeOHReflux (Nu-Sub)

Figure 1: Validated synthetic route avoiding N-methylation byproducts.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-methoxyquinoline

  • Reactants: Suspend 6-methoxy-4-quinolone (1.0 eq) in phosphorus oxychloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material disappears.[1]
    
  • Workup: Cool to room temperature. Pour cautiously onto crushed ice/ammonia mixture to neutralize.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Result: Off-white solid (4-chloro intermediate).[1]

Step 2: Methoxylation to 4,6-Dimethoxyquinoline

  • Preparation: Dissolve Sodium metal (2.0 eq) in dry Methanol to generate Sodium Methoxide (

    
    ) in situ.
    
  • Addition: Add the 4-chloro-6-methoxyquinoline (1.0 eq) to the methoxide solution.

  • Reaction: Reflux (

    
    ) for 6–12 hours. The chloride is a good leaving group at the 4-position due to the electron-deficient nature of the pyridine ring.
    
  • Purification: Evaporate methanol. Resuspend residue in water and extract with Ethyl Acetate.

  • Validation: Recrystallize from hexane/ether.

Part 3: Structure-Activity Relationship (SAR) Logic[1]

The 4,6-dimethoxy scaffold is a template.[1] Its activity is modulated by the specific electronic environment created by the two methoxy groups.

SAR Logic Map[1]

SARCore4,6-DimethoxyquinolineScaffoldPos6Position 6 (OMe)Core->Pos6Pos4Position 4 (OMe)Core->Pos4PosNN1 NitrogenCore->PosNEffect6Increases N1 BasicityCritical for Anti-plasmodial ActivityPos6->Effect6Effect4H-Bond AcceptorPrevents Oxidative MetabolismCan be replaced by -NH-R for Kinase/DNA bindingPos4->Effect4EffectNpH Dependent ProtonationLysosomal Trapping (Antimalarial)PosN->EffectN

Figure 2: Functional dissection of the scaffold's pharmacophore nodes.

Biological Implications[1][3][4][5]
  • Antimalarial: The 6-OMe group is homologous to Quinine. The basic N1 allows accumulation in the acidic food vacuole of the malaria parasite (lysosomal trapping).

  • Kinase Inhibition: While less potent than 6,7-dimethoxy isomers against EGFR, 4,6-derivatives show potential against specific serine/threonine kinases when the 4-OMe is replaced by an aniline (via the 4-chloro intermediate).[1]

  • DNA Intercalation: The planar structure allows insertion between base pairs. The 4-OMe group projects into the groove, potentially anchoring the molecule via H-bonds.[1]

Part 4: Experimental Validation Protocols

To confirm the identity and purity of the synthesized scaffold before biological testing, the following self-validating protocols are required.

Protocol: Determination (Spectrophotometric)

To verify the basicity of N1, which dictates solubility and lysosomal trapping.[1]

  • Buffer Prep: Prepare a universal buffer series ranging from pH 2.0 to 12.0.

  • Stock Solution: Dissolve 4,6-dimethoxyquinoline in Methanol (

    
    ).
    
  • Measurement: Add 50 µL stock to 2.5 mL of each buffer. Record UV-Vis spectra (200–400 nm).[1]

  • Analysis: Observe the bathochromic shift of the

    
     as the nitrogen protonates. Plot Absorbance vs. pH to determine the inflection point (
    
    
    ).[1]
Protocol: Lipophilicity (Shake-Flask LogP)

To ensure the compound can penetrate cell membranes.[1]

  • System: Octanol-saturated water and water-saturated octanol.[1]

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of water phase.

  • Separation: Shake for 4 hours at

    
    . Centrifuge to separate phases.
    
  • Quantification: Measure concentration in both phases using HPLC (C18 column, MeOH/Water mobile phase).

  • Calculation:

    
    .[1]
    

References

  • Synthesis of Quinoline Derivatives: Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [1]

  • Pharmacophore Analysis of Dimethoxyquinolines: Musiol, R. (2017). Structure-Activity Relationship of Quinoline Derivatives. In Quinoline: A Scaffolding for the Synthesis of Bioactive Molecules. [1]

  • Antimalarial Quinoline SAR: Egan, T. J. (2008).[1] Recent advances in understanding the mechanism of action of quinolines antimalarials.[2] Expert Opinion on Therapeutic Targets.

  • Chlorination and Nucleophilic Substitution Protocols: Lutz, R. E., et al. (1946).[1] Antimalarials. 4-Chloro-6,7-dimethoxyquinoline and Related Compounds.[1][3][4] Journal of the American Chemical Society. [1][5]

Navigating the Physicochemical Landscape of Dimethoxyquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Core Physical and Chemical Properties: A Case Study of 4-Chloro-6,7-dimethoxyquinoline

In the absence of specific data for 4,6-dimethoxyquinoline, we can look to the characterization of similar compounds to understand the expected properties and the methods used to determine them. 4-Chloro-6,7-dimethoxyquinoline is a key intermediate in the synthesis of several pharmaceutical compounds and serves as an excellent illustrative example.[5]

At ambient temperature, 4-Chloro-6,7-dimethoxyquinoline is a solid, appearing as a light brown or white to almost white crystalline powder.[5] Its solid nature is typical for quinoline derivatives with multiple substituents that increase molecular weight and intermolecular forces.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline, providing a benchmark for the characterization of related dimethoxyquinoline isomers.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[5]
Molecular Weight 223.66 g/mol [5]
Appearance Light brown or white to almost white crystalline powder[5]
Melting Point 132 - 136 °C[5]
Boiling Point 325.197 °C at 760 mmHg[5]
Density 1.265 g/cm³[5]

Experimental Protocols: Determining the Melting Point and Physical State

For a novel or less-characterized compound such as 4,6-dimethoxyquinoline, the experimental determination of its physical properties is paramount. The following protocols provide a self-validating system for obtaining reliable data.

Purification of the Solid Compound by Recrystallization

The accuracy of a melting point determination is highly dependent on the purity of the sample. Recrystallization is a fundamental technique for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8]

Step-by-Step Methodology for Recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] The solvent's boiling point should be lower than the compound's melting point.[9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize.[10] Forcing rapid crystallization by immediate cooling in an ice bath can trap impurities.[9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.[10] This can be done by leaving them in the Büchner funnel with the vacuum on, or by transferring them to a watch glass to air dry.[9]

Diagram of the Recrystallization Workflow:

Recrystallization_Workflow A Impure Solid B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration (if needed) C->D Insoluble impurities E Clear Hot Solution C->E No insoluble impurities D->E F Slow Cooling to Room Temperature E->F G Crystal Formation F->G H Vacuum Filtration G->H I Pure Crystals H->I J Wash with Cold Solvent I->J K Drying J->K L Pure, Dry Solid K->L

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical property. Impurities will typically cause a depression and broadening of the melting range.[11]

Step-by-Step Methodology for Melting Point Determination:

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered.[12]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 1-2 mm.[13]

  • Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.[14]

  • Rapid Initial Heating: Heat the sample rapidly to determine an approximate melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[14] Then, decrease the heating rate to 1-2°C per minute.

  • Recording the Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[14] A pure compound will have a narrow melting range of 0.5-1.0°C.

Diagram of the Melting Point Determination Workflow:

Melting_Point_Workflow A Pure, Dry Powdered Sample B Load Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate M.P.) C->D E Slow Heating (1-2°C/min) D->E Cool and repeat F Observe and Record Range E->F G Melting Point Range F->G

Caption: Workflow for the experimental determination of a melting point.

Conclusion

While the specific melting point of 4,6-dimethoxyquinoline is not prominently reported in scientific literature, this guide provides the necessary framework for its experimental determination and contextualizes its expected physical state. By following the detailed protocols for purification and melting point analysis, researchers can confidently characterize this and other novel quinoline derivatives. The provided data for 4-Chloro-6,7-dimethoxyquinoline serves as a valuable reference point for understanding the physicochemical properties of this important class of compounds, thereby supporting their continued development in medicinal chemistry and drug discovery.

References

  • Kassar, S. Y., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link][1]

  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [No publication source provided].[15]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link][3]

  • (2021). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [No publication source provided].[8]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link][4]

  • (2021). experiment (1) determination of melting points. [No publication source provided].[13]

  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link][16]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents. Available at: [17]

  • PubMed. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link][2]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link][6]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. Available at: [18]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link][10]

  • PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link][19]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link][14]

  • YouTube. (2020). Ch 5 - Part 6 - Physical & Chemical Properties of Stereoisomers. YouTube. Available at: [Link][20]

  • (n.d.). Melting point determination. [No publication source provided].

  • (n.d.). Experiment 1: Melting-point Determinations. [No publication source provided].[11]

  • (n.d.). Recrystallization. [No publication source provided].[7]

  • (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [No publication source provided].[9]

  • (n.d.). DETERMINATION OF MELTING POINTS. [No publication source provided].[12]

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Navigating the Synthesis and Handling of 4,6-Dimethoxyquinoline Derivatives: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its vast array of derivatives, 4,6-dimethoxyquinolines are of significant interest due to their potential in drug discovery, including as intermediates in the synthesis of anticancer agents.[1] However, the synthesis and handling of these novel compounds require a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and risk mitigation strategies essential for laboratory work with 4,6-dimethoxyquinoline and its derivatives.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While specific toxicological data for every novel 4,6-dimethoxyquinoline derivative may be limited, a robust risk assessment can be formulated by examining the known hazards of the parent quinoline molecule and structurally related compounds.

Known Hazards of the Quinoline Scaffold:

The parent quinoline is classified as a hazardous substance with the potential for severe health effects.[3][4] It is crucial to handle all quinoline derivatives with the assumption of similar, if not identical, hazards until proven otherwise.

  • Carcinogenicity and Mutagenicity: Quinoline is suspected of causing cancer and genetic defects.[3][4]

  • Acute Toxicity: It is toxic if swallowed and harmful in contact with skin.[3]

  • Irritation: Causes serious eye and skin irritation.[3]

  • Organ Toxicity: Long-term exposure may lead to liver damage.[5]

Extrapolating to 4,6-Dimethoxyquinoline Derivatives:

The introduction of methoxy groups can modulate the biological activity and toxicological profile of the quinoline core. While these substitutions are often intended to enhance therapeutic efficacy, they do not negate the inherent risks of the quinoline scaffold. Therefore, all derivatives should be handled with extreme caution.

GHS Hazard Classification (Predicted for 4,6-Dimethoxyquinoline Derivatives):

Based on the data for related compounds, the following Globally Harmonized System (GHS) classifications should be anticipated:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ ToxicityMay cause respiratory irritation.H335: May cause respiratory irritation

This table represents a predictive classification and should be used as a baseline for risk assessment. A thorough evaluation should be conducted for each new derivative.

Prudent Laboratory Practices: A Multi-Layered Safety Protocol

A proactive approach to safety is paramount when working with potentially hazardous compounds. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure and ensuring a controlled laboratory environment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All manipulations of 4,6-dimethoxyquinoline derivatives, including weighing, dissolving, and reactions, must be performed in a certified chemical fume hood.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[7]

  • Containment: Use appropriate equipment and techniques to contain spills and prevent the generation of aerosols.

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE are critical for personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves should be inspected before use and changed frequently.[6]
Eye Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles.[6]
Body Protection Flame-resistant lab coat.Protects skin and clothing from contamination.[8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when engineering controls are insufficient to maintain exposure below acceptable limits.
Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for preventing accidents.

  • Handling: Avoid inhalation of dust or vapors.[7] Prevent contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Synthesis of 4,6-Dimethoxyquinoline Derivatives: A Safety-First Workflow

The synthesis of novel chemical entities inherently involves risks. The following section outlines a generalized synthetic workflow with embedded safety checkpoints.

Pre-Synthesis Risk Assessment

Before commencing any synthesis, a thorough risk assessment is mandatory. This should include:

  • A review of the known hazards of all starting materials, reagents, and potential byproducts.

  • An evaluation of the reaction conditions (e.g., temperature, pressure, potential for exotherms).

  • The development of a detailed experimental plan that includes emergency procedures.

A Generalized Synthetic Protocol with Safety Annotations

The following diagram illustrates a common synthetic route to a 4,6-dimethoxyquinoline derivative, highlighting critical safety considerations at each stage.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product cluster_legend Safety Checkpoints A Starting Material (e.g., 3,4-dimethoxyaniline) C Cyclization Reaction (High Temperature) A->C [1] Fume Hood [2] PPE B Reagent 1 (e.g., Diethyl malonate) B->C [1] Fume Hood [2] PPE D Chlorination (e.g., with POCl3) C->D [3] Monitor Temperature [4] Inert Atmosphere E Quenching & Extraction D->E [5] Careful Quenching [6] Ventilation F Chromatography E->F [7] Solvent Safety G 4,6-Dimethoxyquinoline Derivative F->G [8] Proper Labeling L1 [1] All manipulations in a fume hood. L2 [2] Full PPE required. L3 [3] Monitor for exothermic reactions. L4 [4] Ensure inert atmosphere if required. L5 [5] Add quenching agent slowly and carefully. L6 [6] Ensure adequate ventilation during solvent removal. L7 [7] Use appropriate, non-static funnels and containers. L8 [8] Label product clearly with name, structure, and hazards.

Caption: A generalized workflow for the synthesis of 4,6-dimethoxyquinoline derivatives with integrated safety checkpoints.

Key Experimental Steps and Causality
  • Cyclization Reaction: This step often requires high temperatures, increasing the risk of thermal decomposition and the release of hazardous fumes. Constant monitoring of the reaction temperature is essential to prevent runaway reactions.

  • Chlorination: Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. This step must be performed in a scrupulously dry apparatus under an inert atmosphere.

  • Quenching and Extraction: The quenching of reactive reagents must be done slowly and with cooling to control any exothermic processes. Extractions should be performed in a fume hood to avoid inhalation of solvent vapors.

  • Purification: Chromatographic purification involves the use of large volumes of flammable solvents. Ensure that all equipment is properly grounded to prevent static discharge.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill and Leak Management
  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5]

  • Major Spills: Evacuate the area immediately and contact the institution's emergency response team.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill Start Exposure or Spill Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion MinorSpill Minor Spill Start->MinorSpill MajorSpill Major Spill Start->MajorSpill Action1 Move to Fresh Air Inhalation->Action1 Action2 Remove Contaminated Clothing Wash with Soap & Water SkinContact->Action2 Action3 Flush Eyes with Water EyeContact->Action3 Action4 Rinse Mouth Do NOT Induce Vomiting Ingestion->Action4 Action5 Absorb with Inert Material MinorSpill->Action5 Action6 Evacuate Area MajorSpill->Action6 SeekMedical Seek Immediate Medical Attention Action1->SeekMedical Action2->SeekMedical Action3->SeekMedical Action4->SeekMedical DisposeWaste Dispose as Hazardous Waste Action5->DisposeWaste NotifyEH Notify EH&S / Emergency Response Action6->NotifyEH

Caption: A flowchart outlining the immediate response procedures for personal exposure or spills involving 4,6-dimethoxyquinoline derivatives.

Waste Disposal: Cradle-to-Grave Responsibility

All waste generated from the synthesis and handling of 4,6-dimethoxyquinoline derivatives must be treated as hazardous waste.

  • Segregation: Do not mix quinoline waste with other waste streams.[10]

  • Containment: Use clearly labeled, sealed, and appropriate hazardous waste containers.[6]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]

Conclusion: A Culture of Safety

The development of novel 4,6-dimethoxyquinoline derivatives holds promise for advancements in drug discovery. However, this potential can only be realized through a steadfast commitment to safety. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can navigate the challenges of working with these compounds responsibly and effectively. This guide serves as a foundational resource, but it is the responsibility of every scientist to foster a culture of safety within their laboratory.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Carl Roth. (n.d.). quinoline yellow (water soluble) Safety Data Sheet. Retrieved from [Link]

  • Minnesota Department of Health. (n.d.). Quinoline and Groundwater. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2022, June 16). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]

  • PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

  • CSUB. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • ResearchGate. (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • ACS Publications. (2020, July 27). Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture. Journal of Chemical Education. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Retrieved from [Link]

  • Semantic Scholar. (2009, February 1). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0071 - QUINOLINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Retrieved from [Link]

  • GESTIS Substance Database. (n.d.). Quinoline. Retrieved from [Link]

Sources

The Unexplored Therapeutic Potential of 4,6-Dimethoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure has given rise to a plethora of compounds with a wide spectrum of pharmacological activities, including groundbreaking drugs for malaria, cancer, and various infectious diseases. The introduction of methoxy substituents to this scaffold has been a particularly fruitful strategy in drug discovery, often enhancing potency and modulating pharmacokinetic properties. This guide delves into the compelling, yet largely uncharted, biological landscape of a specific derivative: 4,6-dimethoxyquinoline. While direct research on this compound is nascent, the extensive data on its close chemical relatives strongly suggest a molecule of significant therapeutic promise. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a thorough review of the known biological activities of closely related dimethoxyquinolines and laying a well-supported foundation for the future investigation of 4,6-dimethoxyquinoline as a novel therapeutic agent.

The Promise of Dimethoxyquinolines: A Survey of Biological Activities

The therapeutic potential of the quinoline scaffold is significantly influenced by its substitution patterns. The presence and position of dimethoxy groups, in particular, have been shown to be critical determinants of biological activity. While direct experimental data on 4,6-dimethoxyquinoline remains limited, a wealth of information on its isomers and derivatives, most notably those with a 6,7-dimethoxy substitution, provides a strong rationale for its investigation. These related compounds have demonstrated potent anticancer and antimicrobial properties, offering valuable insights into the probable bioactivities of 4,6-dimethoxyquinoline.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Dimethoxyquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and target key cellular processes involved in tumor growth and proliferation.[1][2]

The anticancer effects of many dimethoxyquinoline derivatives are attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, a crucial driver in many cancers, is a prime target.[3] Derivatives of 4-chloro-6,7-dimethoxyquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase.[4] These compounds act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, survival, and migration.[3]

Key Insight for Researchers: The structural similarity of 4,6-dimethoxyquinoline to these potent c-Met inhibitors suggests that it may also exhibit inhibitory activity against this key oncogenic kinase. This provides a clear and compelling starting point for in vitro kinase assays.

Another critical target for dimethoxyquinoline derivatives is Topoisomerase I (TOP1), an enzyme essential for DNA replication and repair.[4] A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been shown to act as TOP1 inhibitors.[1] These compounds are believed to intercalate into the DNA and stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.[4]

Tubulin, the fundamental protein component of microtubules, is a well-established target for anticancer drugs.[5] Certain 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives have been designed as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and apoptosis.[5]

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

The quinoline core is historically significant in the development of antimicrobial agents. While specific data for 4,6-dimethoxyquinoline is scarce, related quinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens. For instance, certain quinoline-based hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Field-Proven Insight: The evaluation of 4,6-dimethoxyquinoline against a panel of clinically relevant microbes, including drug-resistant strains, is a logical and promising avenue of investigation.

Mechanistic Exploration: Unraveling the Molecular Interactions

The biological activities of dimethoxyquinoline derivatives are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Kinase Inhibition: Targeting the ATP-Binding Pocket

As previously mentioned, a primary mechanism of anticancer activity for many dimethoxyquinoline derivatives is the inhibition of protein kinases, such as c-Met.[3] This inhibition is typically competitive with ATP, the phosphate donor for the kinase reaction. Molecular docking studies have revealed that these compounds can fit into the ATP-binding site of the kinase, forming key interactions that prevent ATP from binding and thereby blocking the phosphorylation of downstream substrates.[3]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K PI3K c-Met Receptor->PI3K Activates RAS RAS c-Met Receptor->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival 4,6-Dimethoxyquinoline_Derivative Dimethoxyquinoline Derivative 4,6-Dimethoxyquinoline_Derivative->c-Met Receptor Inhibits

Figure 1: Proposed inhibition of the c-Met signaling pathway by a dimethoxyquinoline derivative.

DNA Intercalation and Topoisomerase I Poisoning

For derivatives targeting Topoisomerase I, the proposed mechanism involves the planar quinoline ring system intercalating between DNA base pairs. This non-covalent interaction, coupled with specific interactions with the enzyme, stabilizes the transient single-strand DNA break created by Topoisomerase I, preventing re-ligation and leading to the accumulation of DNA damage.

Experimental Protocols: A Guide to Investigation

To facilitate the exploration of 4,6-dimethoxyquinoline's biological activities, this section provides detailed, step-by-step methodologies for key experiments, adapted from established protocols for similar compounds.

Synthesis of 4,6-Dimethoxyquinoline

While various methods exist for quinoline synthesis, a common approach for dimethoxy-substituted quinolines starts from a substituted aniline. A plausible synthetic route for 4,6-dimethoxyquinoline could be adapted from the synthesis of its isomers.[6]

Proposed Synthetic Workflow:

G A 3-Methoxyaniline B Nitration A->B C 4-Nitro-3-methoxyaniline B->C D Reduction C->D E 3,4-Dimethoxyaniline D->E F Cyclization (e.g., with diethyl malonate) E->F G 4-Hydroxy-6-methoxyquinoline F->G H Methylation G->H I 4,6-Dimethoxyquinoline H->I

Sources

Technical Guide: Sourcing and Validation of 4,6-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, validation, and synthesis strategies for 4,6-dimethoxyquinoline (CAS: 141813-05-0).

Executive Summary & Chemical Profile[1][2][3]

4,6-Dimethoxyquinoline is a specific structural isomer of the quinoline scaffold, distinct from the more commercially prevalent 6,7-dimethoxyquinoline (a key intermediate for Cabozantinib). Researchers must exercise extreme caution during procurement, as vendor catalogs often conflate these isomers due to the ubiquity of the 6,7-variant.

This compound acts as a critical building block for antimalarial analogs and kinase inhibitors. Due to its lower commercial volume, it is frequently classified as a "Make-to-Order" (MTO) chemical rather than a stock item.

Chemical Identity
PropertySpecification
Chemical Name 4,6-Dimethoxyquinoline
CAS Number 141813-05-0
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Key Precursor 4-Chloro-6-methoxyquinoline (CAS 429-54-9)
Structural Risk High probability of confusion with 6,7-dimethoxyquinoline (CAS 13425-92-8)

Commercial Availability & Sourcing Strategy

Unlike commodity chemicals, 4,6-dimethoxyquinoline is rarely held in bulk stock. It typically exists in the inventories of boutique synthesis houses or is synthesized on demand.

The "Buy" Ecosystem

Procurement should follow a tiered approach to avoid long lead times.

  • Tier 1: Aggregators (Availability Check)

    • SciFinder / ChemSpider: Use these to verify current vendors.

    • eMolecules / MolPort: These platforms aggregate stock from smaller suppliers. If a "Ships in 2-5 days" status is not visible, the compound is likely not in stock.

  • Tier 2: Custom Synthesis Houses

    • Suppliers such as Enamine , WuXi AppTec , or ChemBridge often hold building block libraries. If they do not have the exact molecule, they likely have the 4-chloro precursor.

  • Tier 3: The "Precursor" Strategy (Recommended)

    • Instead of hunting for the final product, purchase 4-chloro-6-methoxyquinoline (CAS 429-54-9).[1] This precursor is more stable, more widely available, and cheaper. Conversion to the target molecule is a single-step protocol (detailed in Section 3).

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Need 4,6-Dimethoxyquinoline CheckStock Check Aggregators (eMolecules, SciFinder) Start->CheckStock InStock In Stock? CheckStock->InStock BuyDirect Direct Purchase (Verify CAS 141813-05-0) InStock->BuyDirect Yes CheckPrecursor Check Precursor: 4-Chloro-6-methoxyquinoline InStock->CheckPrecursor No / Lead Time > 2wks QC QC Validation (NMR/HPLC) BuyDirect->QC Synthesize In-House Synthesis (SNAr Reaction) CheckPrecursor->Synthesize Synthesize->QC

Figure 1: Strategic workflow for sourcing 4,6-dimethoxyquinoline, prioritizing in-house synthesis if commercial lead times exceed two weeks.

The "Make" Option: Synthesis Protocol

If commercial lead times are prohibitive, the synthesis of 4,6-dimethoxyquinoline is a robust, self-validating protocol using Nucleophilic Aromatic Substitution (SNAr).

Reaction Logic: The chlorine atom at the 4-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nitrogen. Methoxide acts as the nucleophile.

Protocol: Methoxylation of 4-Chloro-6-methoxyquinoline[5]

Reagents:

  • Substrate: 4-Chloro-6-methoxyquinoline (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (5.0 eq)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve 4-Chloro-6-methoxyquinoline in anhydrous Methanol (concentration ~0.2 M).

  • Addition: Add Sodium Methoxide solution dropwise at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove most methanol.

    • Dilute residue with water and extract with Dichloromethane (DCM) (3x).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.

Quality Control & Validation (Trustworthiness)

Whether purchased or synthesized, the material must be validated. The structural similarity to the 6,7-isomer requires specific NMR scrutiny.

Validation Workflow (DOT Visualization)

QCWorkflow Sample Received/Synthesized Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR CheckC2 Check C2-H Signal (~8.5 ppm, singlet) HNMR->CheckC2 CheckMethoxy Integration Check 2x OMe Signals (3.9 ppm) CheckC2->CheckMethoxy HPLC HPLC Purity (>98% @ 254nm) CheckMethoxy->HPLC Pass Release Release for Use HPLC->Release

Figure 2: Quality Control decision tree ensuring structural identity and purity before biological application.

Analytical Criteria
MethodExpected ResultDiagnostic Note
1H NMR (DMSO-d₆) Singlet at ~8.5 ppm (H-2)Confirms Quinoline core.
1H NMR (DMSO-d₆) Two singlets at ~3.90–4.00 ppmRepresents the 4-OMe and 6-OMe groups.
Coupling Constants H-5 and H-7/H-8 splittingDifferentiates 4,6-isomer from 6,7-isomer. 6,7-isomer shows two singlets in the aromatic region (H-5, H-8) due to symmetry; 4,6-isomer shows coupling.
LC-MS (ESI+) [M+H]⁺ = 190.2Mass confirmation.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas. Quinolines can oxidize slowly to N-oxides if left in solution exposed to air and light.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

  • Safety: Irritant.[3] Handle with standard PPE.

References

  • PubChem. 4,6-Dimethoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines (Analogous Chemistry). PubMed Central. Available at: [Link]

  • Google Patents.Aminopyrrolidine compound and synthesis of dimethoxyquinoline intermediates (US8044068B2).

Sources

Methodological & Application

Synthesis of 4,6-dimethoxyquinoline from p-anisidine and malonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a scientifically rigorous guide for the synthesis of 4,6-dimethoxyquinoline and its key precursor, 2,4-dichloro-6-methoxyquinoline , utilizing p-anisidine and malonic acid as starting materials.

While the direct condensation of p-anisidine and malonic acid in the presence of phosphorus oxychloride (


) yields the 2,4-dichloro-6-methoxyquinoline  intermediate, the target 4,6-dimethoxyquinoline  is obtained through subsequent methoxylation and selective dehalogenation. This guide details the full synthetic pathway.

Application Note: Synthesis of 4,6-Dimethoxyquinoline Scaffolds

Introduction & Retrosynthetic Analysis

Substituted quinolines, particularly 4,6-dimethoxyquinoline , are critical pharmacophores in the development of antimalarial agents (analogous to quinine), kinase inhibitors (e.g., targeting VEGFR/c-Met), and antibacterial agents.

The synthesis utilizing p-anisidine and malonic acid is a classic "one-pot" cyclization-chlorination protocol (Ziegler-Gelfert method). Unlike the Gould-Jacobs reaction (which uses alkoxymethylenemalonates to yield 4-hydroxyquinolines), the use of malonic acid with


 activates both the C2 and C4 positions, resulting in a 2,4-dichloro  intermediate. This provides a versatile scaffold where the C4-chlorine is highly labile to nucleophilic attack (by methoxide), allowing for the regioselective installation of the 4-methoxy group.
Reaction Pathway
  • Cyclocondensation: p-Anisidine + Malonic Acid

    
    2,4-Dichloro-6-methoxyquinoline .
    
  • Methoxylation: 2,4-Dichloro-6-methoxyquinoline + NaOMe

    
    2-Chloro-4,6-dimethoxyquinoline  (Major Product).[1]
    
  • Hydrodehalogenation (Optional): Removal of C2-Cl

    
    4,6-Dimethoxyquinoline .
    

SynthesisPath Anisidine p-Anisidine (4-Methoxyaniline) Intermediate INTERMEDIATE 2,4-Dichloro-6-methoxyquinoline Anisidine->Intermediate POCl3, Reflux (Cyclization) Malonic Malonic Acid Malonic->Intermediate Product1 2-Chloro-4,6-dimethoxyquinoline (Key Pharmacophore) Intermediate->Product1 NaOMe, MeOH (Nucleophilic Sub.) Target TARGET 4,6-Dimethoxyquinoline Product1->Target H2, Pd/C (Hydrodehalogenation)

Figure 1: Synthetic pathway from p-anisidine and malonic acid to 4,6-dimethoxyquinoline scaffolds.

Protocol A: Synthesis of 2,4-Dichloro-6-methoxyquinoline

This step involves the double chlorination and cyclization of the malonic acid-anilide adduct in situ.

Reagents & Equipment:

  • p-Anisidine (4-Methoxyaniline): 12.3 g (0.10 mol)

  • Malonic Acid: 15.6 g (0.15 mol) [1.5 eq]

  • Phosphorus Oxychloride (

    
    ):  100 mL (Excess/Solvent)
    
  • Equipment: 250 mL Round-bottom flask (RBF), reflux condenser, drying tube (

    
    ), magnetic stirrer, ice bath.
    

Step-by-Step Procedure:

  • Setup: In a fume hood, charge the 250 mL RBF with p-anisidine and malonic acid .

  • Addition: Carefully add

    
      to the mixture.
    
    • Caution: The reaction is initially endothermic but releases HCl gas. Ensure the condenser is fitted with a gas trap or routed to a scrubber.

  • Reaction: Heat the mixture to reflux (approx. 105°C) with vigorous stirring.

    • Maintain reflux for 4–6 hours . The solution will turn dark brown. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) until the starting aniline is consumed.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the dark syrup slowly onto 500 g of crushed ice with vigorous manual stirring.

    • Note: Hydrolysis of excess

      
       is violent and exothermic. Do not rush this step.
      
  • Neutralization: Once the violent reaction subsides, basify the aqueous suspension to pH 9–10 using 50% NaOH or concentrated

    
    . Keep the temperature below 20°C by adding more ice if necessary.
    
  • Isolation: A precipitate (the dichloroquinoline) will form. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake copiously with water to remove inorganic salts. Recrystallize from Ethanol or Methanol to obtain off-white/yellowish needles.

Expected Yield: 65–75% Characterization: Melting Point ~158–160°C.

Protocol B: Conversion to 4,6-Dimethoxyquinoline

The C4-position in 2,4-dichloroquinolines is more susceptible to nucleophilic substitution than the C2-position due to the para-directing nature of the ring nitrogen. Controlled methoxylation yields 2-chloro-4,6-dimethoxyquinoline .[1] Complete conversion to 4,6-dimethoxyquinoline (removing C2-Cl) requires reduction.

Step B1: Methoxylation (Synthesis of 2-Chloro-4,6-dimethoxyquinoline)
  • Reagents:

    • 2,4-Dichloro-6-methoxyquinoline (from Protocol A): 2.28 g (10 mmol)

    • Sodium Methoxide (NaOMe): 25% w/w in Methanol (5 mL, ~22 mmol)

    • Methanol (dry): 30 mL

  • Procedure:

    • Dissolve the dichloro-intermediate in dry methanol.

    • Add the NaOMe solution dropwise at room temperature.

    • Reflux the mixture for 2–3 hours .

    • Monitor by TLC. The C4-Cl is displaced first.

  • Workup:

    • Evaporate the methanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM).

    • Dry organic layer (

      
      ) and concentrate.[2]
      
    • Product: 2-Chloro-4,6-dimethoxyquinoline.[1][3][4][5]

Step B2: Hydrodehalogenation (To Target 4,6-Dimethoxyquinoline)

To remove the chlorine at the C2 position and yield the final target:

  • Reagents:

    • 2-Chloro-4,6-dimethoxyquinoline: 1.0 g

    • Catalyst: 10% Pd/C (100 mg)

    • Base: Triethylamine (

      
      ) or Sodium Acetate (1.2 eq)
      
    • Solvent: Methanol (20 mL)

  • Procedure:

    • Place reagents in a hydrogenation flask.

    • Hydrogenate at 30–40 psi

      
        (Parr shaker) or using a hydrogen balloon for 4–6 hours  at room temperature.
      
    • Note: The base is required to neutralize the HCl generated during reduction.

  • Isolation:

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate.[2]

    • Final Product: 4,6-Dimethoxyquinoline .

Summary of Key Data

CompoundStructure NoteRoleCAS No.
p-Anisidine Starting MaterialPrecursor104-94-9
Malonic Acid Starting MaterialC2-C3-C4 Source141-82-2
2,4-Dichloro-6-methoxyquinoline IntermediateElectrophilic Core40335-00-0
2-Chloro-4,6-dimethoxyquinoline DerivativeStable Pharmacophore952435-01-7
4,6-Dimethoxyquinoline Target Final Scaffold141813-05-0

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water. All glassware must be dry. Work strictly in a fume hood.
    
  • p-Anisidine: Toxic by inhalation, ingestion, and skin contact. Potential carcinogen. Use double nitrile gloves.

  • Exothermic Quench: The quenching of the POCl3 reaction mixture is the most hazardous step. Always add the reaction mass to ice, never ice to the reaction mass.

References

  • Ziegler, E., & Gelfert, H. (1959). Synthesis of 2,4-dichloroquinolines from anilines and malonic acid.[1][6][7][8] Monatshefte für Chemie, 90, 822. (Foundational method for malonic acid condensation).

  • National Institutes of Health (NIH) / PubMed Central. (2020). Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. (Describes the synthesis of 2-chloro-4,6-dimethoxyquinoline from p-anisidine and malonic acid). Link

  • Schäfer, G. (2022).[9] Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development. (Confirms the POCl3/Malonic Acid route yields dichloro-species). Link

  • GuideChem. 4,6-Dimethoxyquinoline CAS 141813-05-0 Properties and Synthesis.Link

Sources

Application Note: High-Purity Synthesis of 2,4-Dichloro-6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 2,4-dichloro-6-methoxyquinoline scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors (e.g., Bosutinib analogs), and antibacterial agents. Its value lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions.

In medicinal chemistry, this precursor allows for sequential Nucleophilic Aromatic Substitution (


).[1] The C4-chlorine is significantly more electrophilic than the C2-chlorine, enabling the controlled introduction of two distinct nucleophiles without the need for protecting groups.

This Application Note provides a robust, two-stage protocol designed for high purity (>98%) and reproducibility, moving away from "one-pot" variability to a controlled stepwise synthesis.

Retrosynthetic Analysis & Workflow

The synthesis is best approached via a Knorr-type cyclization followed by deoxychlorination . While direct condensation of anilines with malonic acid in


 is possible, it often yields lower purity due to tar formation. The two-step route via the "diol" intermediate (4-hydroxy-6-methoxyquinolin-2(1H)-one) is the industry standard for quality.
Synthetic Pathway Diagram[2]

SynthesisWorkflow Anisidine p-Anisidine (Starting Material) Intermediate Intermediate: 4-hydroxy-6-methoxyquinolin-2(1H)-one (Tautomer: 2,4-dihydroxy...) Anisidine->Intermediate Step 1: Cyclocondensation Diphenyl Ether, >200°C Malonate Diethyl Malonate Malonate->Intermediate Product Product: 2,4-Dichloro-6-methoxyquinoline Intermediate->Product Step 2: Deoxychlorination Reflux, 4-6h POCl3 POCl3 (Chlorinating Agent) POCl3->Product

Figure 1: Two-stage synthetic workflow ensuring isolation of the stable quinolone intermediate.

Stage 1: Cyclocondensation

Objective: Synthesis of 4-hydroxy-6-methoxyquinolin-2(1H)-one.

Mechanistic Insight

This reaction is a thermodynamic cyclization. The use of diphenyl ether as a solvent is critical because its high boiling point (


) allows the reaction to proceed above 

, ensuring the elimination of ethanol and driving the equilibrium toward ring closure. Lower temperatures often result in incomplete cyclization (uncyclized amides).
Protocol 1.0: Thermal Cyclization

Reagents:

  • p-Anisidine (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Diphenyl ether (10 volumes relative to anisidine mass)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (to collect ethanol), and a thermometer.

  • Mixing: Charge p-anisidine and diethyl malonate into the flask. Add diphenyl ether.

  • Ramp: Heat the mixture gradually.

    • Phase A (

      
      ): Ethanol begins to distill.
      
    • Phase B (

      
      ): Maintain this temperature for 2–4 hours. The mixture will darken.
      
  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting aniline spot should disappear.

  • Workup (Precipitation):

    • Cool the reaction mixture to

      
      .
      
    • Slowly add Hexane or Petroleum Ether (equal volume to diphenyl ether) to the warm solution. The product is insoluble in alkanes and will precipitate as a beige/brown solid.

    • Allow to cool to room temperature (RT) with stirring.

  • Isolation: Filter the solid. Wash extensively with hexane to remove residual diphenyl ether.

  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Yield: 75–85% Appearance: Beige to light brown powder.

Stage 2: Deoxychlorination

Objective: Conversion to 2,4-dichloro-6-methoxyquinoline.

Mechanistic Insight

This step utilizes the Vilsmeier-Haack reagent formed in situ. The addition of a tertiary amine base (N,N-dimethylaniline) is not strictly mandatory but is highly recommended. It acts as a catalyst to form the reactive chloro-iminium species and scavenges the HCl byproduct, preventing acid-catalyzed degradation of the methoxy group (demethylation is a risk at high temperatures).

Protocol 2.0: Chlorination with

Safety Warning:


 reacts violently with water. All glassware must be oven-dried. Quenching is highly exothermic.

Reagents:

  • Intermediate from Stage 1 (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (6.0 – 8.0 eq)
    
  • N,N-Dimethylaniline (Catalytic, 0.5 eq)

Step-by-Step Methodology:

  • Setup: Dry 2-neck flask, reflux condenser with a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Place the solid Intermediate in the flask. Add

    
     carefully (neat). Add N,N-dimethylaniline.[2]
    
  • Reaction: Heat the suspension to reflux (

    
    ).
    
    • Observation: The solid will dissolve as it converts to the dichloro-derivative, forming a dark solution.

    • Time: Reflux for 4–6 hours.

  • Quenching (Critical Step):

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a caustic trap) to leave a thick oil/residue. Do not distill to complete dryness to avoid thermal instability.
      
    • Prepare a large beaker of crushed ice/water (approx. 10x volume of residue).

    • Slowly pour the residue onto the ice with vigorous stirring. Maintain temperature

      
      .
      
    • Neutralize the aqueous slurry to pH 7–8 using Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      .
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Purification:

    • Dry organic layer over

      
      .
      
    • Concentrate in vacuo.

    • Recrystallization: The crude solid is usually recrystallized from Ethanol or Methanol/Water to yield off-white needles.

Expected Yield: 70–80% Characterization:

  • 1H NMR (

    
    ):  Look for the disappearance of amide protons. The aromatic region will show the specific substitution pattern (d, d, s).
    
  • Melting Point: Literature range

    
     (verify with specific isomer data).
    

Regioselectivity & Applications (SAR)

Understanding the reactivity profile is essential for downstream applications.

Reactivity Diagram

Reactivity cluster_logic Mechanistic Logic Structure 2,4-Dichloro-6-methoxyquinoline C4 C4 Position (Highly Electrophilic) Structure->C4 Primary Attack (First SNAr) C2 C2 Position (Less Electrophilic) Structure->C2 Secondary Attack (Requires forcing conditions) Explanation The ring nitrogen acts as an electron sink. Resonance structures place greater positive charge density at C4 compared to C2.

Figure 2: Regioselectivity profile. Nucleophiles (amines, thiols) will preferentially displace the C4-Cl first.

Application Note: If your target drug requires a substituent at C2, you must first substitute C4 (often with a group that can be removed or is part of the final structure) or use a different synthetic route. For 2,4-disubstituted analogs, always introduce the C4-nucleophile first at


 or mild heat, then the C2-nucleophile at high heat (

).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete cyclization due to low temp.Ensure internal temp reaches

. Use Diphenyl ether.
Sticky/Tar Product (Stage 1) Oxidation of anisidine.Perform reaction under Nitrogen atmosphere.
Incomplete Chlorination Old

(hydrolyzed).
Use fresh or distilled

. Protect from moisture.
Demethylation (6-OH impurity) Acid hydrolysis during Stage 2.Ensure N,N-dimethylaniline is used; avoid prolonged reflux beyond 6h.
Violent Exotherm (Quench) Fast addition of water to

.
Remove excess

first.
Pour residue into ice, never water into residue.

References

  • Ziegler, E., & Gelfert, H. (1959). Syntheses of 2,4-dichloroquinolines. Monatshefte für Chemie, 90, 822.
  • Meth-Cohn, O. (1993). The synthesis of quinolines. In Comprehensive Heterocyclic Chemistry II.
  • Wolf, C., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry. Link (Demonstrates C4 vs C2 selectivity).

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial drugs: Synthesis and activity. Bioorganic & Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345, 2,4-Dichloro-6-methoxyquinoline. Link (For physical property verification).

Sources

Application Note: Leveraging 4,6-Dimethoxyquinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of the 4,6-dimethoxyquinoline scaffold in antimalarial drug discovery. It moves beyond basic synthesis to cover Structure-Activity Relationship (SAR) logic, biological validation, and mechanistic profiling.

Executive Summary & Rationale

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the exploration of quinoline scaffolds beyond the traditional 7-chloro-4-aminoquinoline (Chloroquine) class.[1] The 4,6-dimethoxyquinoline scaffold represents a privileged pharmacophore that offers distinct advantages:

  • Metabolic Stability: The 6-methoxy group (characteristic of Quinine and Primaquine) blocks metabolic oxidation at the electron-rich C6 position, a common clearance pathway for quinolines.

  • Electronic Tuning: The electron-donating methoxy groups increase the basicity of the quinoline nitrogen, potentially enhancing accumulation in the parasite's acidic digestive vacuole (DV).

  • Versatile Functionalization: The 4-methoxy group serves as an excellent leaving group (via SNAr) or precursor for 4-quinolone tautomers, allowing access to both 4-aminoquinoline (hemozoin inhibitors) and 4-quinolone (PfDHODH inhibitors) classes.

This guide details the synthesis, functionalization, and biological validation of this scaffold.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most robust route to 4,6-dimethoxyquinoline involves the Conrad-Limpach or Gould-Jacobs cyclization, followed by functional group manipulation. We utilize a modified protocol optimizing for yield and purity.

Step-by-Step Synthesis of 4-Chloro-6-Methoxyquinoline (Key Intermediate)

Target: To generate the electrophilic core required for library generation.

Reagents:

  • p-Anisidine (4-methoxyaniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (Dowtherm A)

  • Phosphorus oxychloride (

    
    )[2]
    

Protocol:

  • Condensation: Mix p-anisidine (1.0 eq) and DEEM (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to yield the enamine intermediate.

  • Cyclization (Gould-Jacobs): Add the enamine dropwise to refluxing Diphenyl ether (

    
    ). Critical: Maintain temperature to ensure thermodynamic cyclization to the 4-hydroxyquinoline. Stir for 1 hour. Cool and dilute with hexane to precipitate 4-hydroxy-6-methoxy-3-ethoxycarbonylquinoline .
    
  • Hydrolysis & Decarboxylation: Reflux the precipitate in 2M NaOH, then acidify to get the carboxylic acid. Heat neat at

    
     to decarboxylate, yielding 4-hydroxy-6-methoxyquinoline .
    
  • Chlorination: Reflux the 4-hydroxy intermediate in neat

    
     for 3 hours. Quench carefully over ice-water. Neutralize with 
    
    
    
    to precipitate 4-chloro-6-methoxyquinoline .
Generation of 4,6-Dimethoxyquinoline (The Scaffold)

To isolate the title scaffold or use it as a specific probe:

  • Dissolve 4-chloro-6-methoxyquinoline in dry methanol.

  • Add Sodium Methoxide (NaOMe, 2.0 eq).

  • Reflux for 12 hours. The methoxide displaces the chloride.

  • Workup: Evaporate MeOH, partition between water/DCM. Dry organic layer.

  • Yield: ~85% white crystalline solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Anisidine p-Anisidine (Starting Material) Enamine Enamine Intermediate Anisidine->Enamine + DEEM, Reflux Cyclization 4-OH-6-OMe-quinoline (Cyclized Core) Enamine->Cyclization 250°C, -EtOH Chlorination 4-Chloro-6-OMe-quinoline (Electrophilic Scaffold) Cyclization->Chlorination + POCl3 Dimethoxy 4,6-Dimethoxyquinoline (Target Scaffold) Chlorination->Dimethoxy + NaOMe/MeOH (Etherification) Derivatives 4-Amino-6-OMe Derivatives (Active Antimalarials) Chlorination->Derivatives + Diamine Side Chain (S_NAr)

Caption: Synthesis pathway from p-Anisidine to 4,6-Dimethoxyquinoline and active amino-derivatives.

Biological Evaluation Protocols

Once synthesized, the library must be evaluated for antiplasmodial activity.

In Vitro Antiplasmodial Assay (SYBR Green I)

This fluorescence-based assay measures parasite proliferation by quantifying DNA content.

Materials:

  • P. falciparum strains: 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant).

  • SYBR Green I nucleic acid stain.

  • Lysis Buffer: 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Protocol:

  • Culture: Maintain parasites at 5% hematocrit in RPMI 1640 supplemented with Albumax II.

  • Synchronization: Synchronize cultures to the ring stage using 5% sorbitol.

  • Plating: Distribute 90 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Treatment: Add 10 µL of drug dilutions (in DMSO). Final DMSO < 0.5%.

  • Incubation: Incubate for 72 hours at

    
     in a gas chamber (
    
    
    
    ).
  • Readout: Add 100 µL of Lysis Buffer containing SYBR Green I (1x). Incubate 1 hour in dark.

  • Analysis: Read fluorescence (Ex: 485 nm, Em: 535 nm). Calculate

    
     using nonlinear regression.
    
Mechanism of Action: -Hematin Inhibition

To confirm if the 4,6-dimethoxy scaffold targets the heme detoxification pathway (like Chloroquine), perform a cell-free


-hematin formation assay.

Protocol:

  • Incubate hemin chloride (100 µM) with the test compound (various concentrations) in 1M acetate buffer (pH 5.0) at

    
     for 18 hours.
    
  • The acidic pH mimics the digestive vacuole, promoting dimerization of hematin into

    
    -hematin (hemozoin).
    
  • Quantify remaining free heme spectrophotometrically at 405 nm after dissolving unreacted hematin in pyridine.

  • Interpretation: A decrease in

    
    -hematin formation indicates the compound prevents heme detoxification, leading to parasite toxicity.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes expected SAR trends for 4,6-dimethoxyquinoline derivatives based on literature precedents for quinolines.

PositionModificationEffect on ActivityRationale
C-4 Methoxy (-OMe)ModerateActs as H-bond acceptor; lower affinity for heme than amino.
C-4 Amino (-NH-R)High Essential for π-π stacking with heme; side chain amine aids DV accumulation.
C-6 Methoxy (-OMe)High Increases electron density; blocks metabolic oxidation; mimics Quinine/Primaquine.
C-2 Aryl / AlkylVariableBulky groups may hinder heme binding but improve lipophilicity.
C-8 Amino (-NH2)High (Liver Stage)Essential for radical cure (Primaquine-like activity) but increases toxicity risk.

Mechanistic Pathway Visualization

The diagram below illustrates how 4,6-dimethoxyquinoline derivatives (specifically 4-amino variants) induce parasite death.

MOA Drug 4,6-Dimethoxy Derivative DV Digestive Vacuole (pH 5.0) Drug->DV Accumulation (pH Trapping) Heme Free Heme (Toxic) Drug->Heme Binds Heme (Complex Formation) Hemozoin Hemozoin (Inert Crystal) Drug->Hemozoin Inhibits Formation Hgb Hemoglobin Digestion Hgb->Heme Proteolysis Heme->Hemozoin Crystallization ROS ROS Generation (Oxidative Stress) Heme->ROS Accumulation Death Parasite Death ROS->Death Membrane Peroxidation

Caption: Mechanism of Action: Inhibition of hemozoin formation leading to toxic heme accumulation.

References

  • Synthesis of 4,6-dimethoxyquinoline intermediates: CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.[2] (Adapted for 4,6-isomer).

  • Antimalarial Activity of Methoxy-Quinolines: Manaka, A., et al. "Structure-activity relationships of 4-aminoquinoline antiplasmodials."Journal of Medicinal Chemistry. (General reference for 4-aminoquinoline SAR).

  • Biological Assay Protocols: Smilkstein, M., et al. "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."Antimicrobial Agents and Chemotherapy, 2004.

  • Mechanism of Heme Inhibition: Egan, T.J., et al. "Inhibition of haemozoin formation as a target for antimalarial drugs."Drug Discovery Today, 2022.

Note: All chemical synthesis should be performed in a fume hood with appropriate PPE. Biological assays involving P. falciparum require BSL-2 containment.

Sources

Application Notes and Protocols for the Synthesis of Novel PDE3B Inhibitors Based on a 4,6-Dimethoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Potential of Selective PDE3B Inhibition

Phosphodiesterase 3B (PDE3B) is a critical enzyme in the regulation of cyclic adenosine monophosphate (cAMP) signaling, a ubiquitous second messenger involved in a myriad of physiological processes.[1][2] PDE3B is predominantly expressed in cells crucial for energy metabolism, such as adipocytes, hepatocytes, and pancreatic β-cells. Its role in modulating insulin signaling, lipolysis, and glucose homeostasis makes it an attractive therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[3] Selective inhibition of PDE3B over its closely related isoform, PDE3A (prevalent in cardiovascular tissues), is paramount to mitigate the risk of adverse cardiovascular effects.[3]

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of biological targets, including various phosphodiesterases. Notably, the PDE3 inhibitor Cilostazol, used for the treatment of intermittent claudication, features a 3,4-dihydro-2(1H)-quinolinone core.[4][5] This precedent provides a strong rationale for the exploration of novel quinoline-based scaffolds for the development of selective PDE3B inhibitors.

This document outlines the synthetic strategy and protocols for a novel class of potential PDE3B inhibitors based on the 4,6-dimethoxyquinoline scaffold. While this specific scaffold has not been extensively explored for PDE3B inhibition, its structural features and the established importance of the quinoline core in PDE inhibitor design suggest its significant potential. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of these novel compounds.

II. The 4,6-Dimethoxyquinoline Scaffold: A Privileged Starting Point

The selection of the 4,6-dimethoxyquinoline scaffold is based on several key considerations:

  • Structural Precedent: The quinoline core is a well-established pharmacophore in numerous kinase and phosphodiesterase inhibitors.[1]

  • Synthetic Accessibility: The synthesis of the 4,6-dimethoxyquinoline core can be achieved through established synthetic routes, allowing for the generation of a diverse library of derivatives.

  • Modulation of Physicochemical Properties: The methoxy groups at the 4 and 6 positions can influence the solubility, metabolic stability, and electronic properties of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

  • Potential for Novel Interactions: The specific substitution pattern offers opportunities for novel interactions within the PDE3B active site, potentially leading to enhanced potency and selectivity.

III. Synthetic Strategy and Protocols

The overall synthetic strategy involves a multi-step approach, beginning with the construction of the core 4,6-dimethoxy-2(1H)-quinolone, followed by its functionalization to introduce various substituents for structure-activity relationship (SAR) studies.

A. Synthesis of the Key Intermediate: 4,6-Dimethoxy-2(1H)-quinolone

The synthesis of the 4,6-dimethoxy-2(1H)-quinolone core can be approached via several established methods for quinolone synthesis.[6][7] One efficient method is the Camps cyclization, which involves the intramolecular cyclization of an N-(2-acylaryl)amide.

Protocol 1: Synthesis of 4,6-Dimethoxy-2(1H)-quinolone

This protocol is adapted from established quinolone synthesis methodologies.[6][7]

Step 1: Synthesis of N-(2-acetyl-5-methoxyphenyl)acetamide

  • To a solution of 2-amino-4-methoxyacetophenone (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-(2-acetyl-5-methoxyphenyl)acetamide.

Step 2: Camps Cyclization to 4,6-Dimethoxy-2(1H)-quinolone

  • To a solution of N-(2-acetyl-5-methoxyphenyl)acetamide (1 equivalent) in ethanol, add a solution of sodium ethoxide in ethanol (2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute solution of hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-dimethoxy-2(1H)-quinolone.

B. Functionalization of the 4,6-Dimethoxy-2(1H)-quinolone Scaffold

With the core scaffold in hand, various modifications can be introduced at different positions to explore the SAR. Key positions for modification include the N1-position and the C3-position.

Protocol 2: N-Alkylation of 4,6-Dimethoxy-2(1H)-quinolone

  • To a solution of 4,6-dimethoxy-2(1H)-quinolone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction by adding ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.

Protocol 3: C3-Acylation of N-alkylated 4,6-Dimethoxy-2-quinolone

  • To a solution of the N-alkylated 4,6-dimethoxy-2-quinolone (1 equivalent) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired acylating agent (e.g., an acid chloride or anhydride) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

IV. In Vitro Evaluation of PDE3B Inhibitory Activity

The synthesized compounds should be evaluated for their ability to inhibit PDE3B activity. A variety of in vitro assay formats are available.

Protocol 4: PDE3B Inhibition Assay

This protocol is a general guideline and can be adapted based on commercially available assay kits or in-house developed methods.[8][9][10]

  • Reagents and Materials:

    • Recombinant human PDE3B enzyme.

    • cAMP substrate.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., commercially available kits utilizing fluorescence polarization, FRET, or luminescence).[9]

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Cilostamide).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the assay buffer, PDE3B enzyme, and the test compound or DMSO (for control wells).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30 °C).

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction according to the detection kit's instructions.

    • Add the detection reagents and incubate as required.

    • Measure the signal (e.g., fluorescence polarization, luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

V. Structure-Activity Relationship (SAR) Insights and Future Directions

The SAR of the synthesized 4,6-dimethoxyquinoline derivatives should be systematically investigated. Key structural modifications to explore include:

  • N1-substituent: Varying the size, lipophilicity, and electronic properties of the substituent at the N1-position can significantly impact potency and selectivity.

  • C3-substituent: Introduction of different functional groups at the C3-position can probe interactions with specific residues in the PDE3B active site.

  • Modifications on the quinoline ring: Further substitution on the quinoline core can be explored to optimize the compound's properties.

VI. Visualizing the Synthetic Workflow and Signaling Pathway

Synthetic Workflow Diagram

Synthetic_Workflow A 2-Amino-4-methoxyacetophenone B N-(2-acetyl-5-methoxyphenyl)acetamide A->B Acetic anhydride, Acetic acid, Reflux C 4,6-Dimethoxy-2(1H)-quinolone (Core Scaffold) B->C Sodium ethoxide, Ethanol, Reflux D N-Alkylated-4,6-dimethoxy-2-quinolone C->D Alkyl halide, Base (NaH or K2CO3), DMF E C3-Functionalized PDE3B Inhibitor Candidate D->E Acylating agent, LDA, THF

Caption: Synthetic route to potential PDE3B inhibitors.

PDE3B Signaling Pathway

PDE3B_Signaling cluster_cell Adipocyte / Hepatocyte cluster_inhibition Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PDE3B PDE3B Insulin_Receptor->PDE3B activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes ATP ATP ATP->AC cAMP->PDE3B PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE3B->AMP hydrolyzes Downstream Metabolic Effects (e.g., inhibition of lipolysis, glucose uptake) PKA->Downstream Inhibitor 4,6-Dimethoxyquinoline Inhibitor Inhibitor->PDE3B inhibits

Caption: Simplified PDE3B signaling pathway.

VII. Conclusion

The 4,6-dimethoxyquinoline scaffold represents a promising, yet underexplored, platform for the design and synthesis of novel and selective PDE3B inhibitors. The synthetic protocols and assay guidelines provided herein offer a solid foundation for researchers to embark on the discovery and development of this new class of potential therapeutics for metabolic diseases. Systematic exploration of the structure-activity relationships will be crucial in optimizing the potency, selectivity, and drug-like properties of these compounds.

VIII. References

  • Dal Piaz, V., & Giovannoni, M. P. (2000). Phosphodiesterase 4 inhibitors, structurally unrelated to rolipram, as promising agents for the treatment of asthma and other pathologies. European Journal of Medicinal Chemistry, 35(5), 463–480. [Link]

  • Sino Biological. (n.d.). PDE3B, Active. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). Retrieved February 9, 2026, from [Link]

  • Le, T. N., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3048. [Link]

  • Khan, I., et al. (2019). Selective Phosphodiesterase 4B Inhibitors: A Review. Molecules, 24(22), 4089. [Link]

  • Stark, K., & Szymański, P. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1033. [Link]

  • Elfeky, R. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1369650. [Link]

  • BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved February 9, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8537-8561. [Link]

  • Schieberle, C., et al. (2020). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules, 25(18), 4293. [Link]

  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Retrieved February 9, 2026, from

  • Google Patents. (n.d.). WO2002070469A2 - Selective pde3b inhibitors and use of the same in therapy. Retrieved February 9, 2026, from

  • PubMed. (n.d.). Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. Retrieved February 9, 2026, from [Link]

  • Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][8][11]triazino[2,3-c]quinazolines. Molecules, 29(21), 4984. [Link]

  • PubMed. (n.d.). Phosphodiesterase 3B (PDE3B) antagonizes the anti-angiogenic actions of PKA in human and murine endothelial cells. Retrieved February 9, 2026, from [Link]

  • Huddara, S., et al. (2022). Novel Derivatives of 4,6‐Dihydroxy‐2‐Quinolone‐3‐Carboxamides as Potential PI3Kα Inhibitors. ChemistrySelect, 7(32), e202201991. [Link]

  • Manimaran, M., & Thiruvengadam, T. K. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Kumar, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2163. [Link]

  • Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][8][11]triazino[2,3-C]quinazolines. Preprints.org. [Link]

  • Schieberle, C., et al. (2020). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules, 25(18), 4293. [Link]

  • DergiPark. (n.d.). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Retrieved February 9, 2026, from [Link]

  • Bhor, R. J., et al. (2025). 3D-QSAR and Molecular Docking Studies of Quinoline based Pyrrole Derivatives by Crystal Structure of HIV-1 Reverse Transcriptase in Complex with N1-Butyl Pyrimidinedione Non-Nucleoside Inhibitor (PDB: 3LN1). Journal of Chemical Health Risks. [Link]

  • Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][8][11]triazino[2,3-c]quinazolines. Molecules, 29(21), 4984. [Link]

  • Schrödinger. (2023). Glide. Schrödinger Release. [Link]

  • PubMed. (n.d.). 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. Retrieved February 9, 2026, from [Link]

  • CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Retrieved February 9, 2026, from [Link]

Sources

Synthesis of MC4 receptor antagonists using quinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Tetrahydroquinoline-Based MC4 Receptor Antagonists

Executive Summary

The Melanocortin-4 Receptor (MC4R) is a critical G-protein coupled receptor (GPCR) involved in energy homeostasis.[1][2] While MC4R agonists are targeted for obesity, MC4R antagonists have emerged as vital therapeutic candidates for cachexia (muscle wasting) and anorexia nervosa by preventing the anorexigenic signaling of


-MSH.

This Application Note details a robust, modular protocol for synthesizing MC4R antagonists utilizing quinoline and tetrahydroquinoline (THQ) scaffolds. Unlike traditional linear peptide synthesis, this small-molecule approach leverages the Povarov multicomponent reaction to generate diverse quinoline cores with high stereocontrol and atom economy.

Key Benefits of this Protocol:

  • Modularity: Allows rapid scanning of R-groups (SAR) at three positions simultaneously.

  • Scalability: Suitable for gram-scale library generation.

  • Bio-relevance: The THQ scaffold mimics the privileged tetrahydroisoquinoline (THIQ) pharmacophore found in clinical candidates like PF-07258669.

Biological Context & Mechanism

MC4R is a


-coupled receptor. Endogenous activation by 

-MSH triggers the cAMP/PKA pathway, leading to satiety. Antagonists must competitively bind to the orthosteric pocket, preventing

protein activation and thereby increasing appetite and anabolic metabolism.

Figure 1: MC4R Signaling and Antagonism Pathway

MC4R_Pathway cluster_membrane Cell Membrane MC4R MC4R (GPCR) Gs Gs Protein MC4R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes (from ATP) AlphaMSH α-MSH (Agonist) AlphaMSH->MC4R Activates Antagonist Quinoline Antagonist (Blocker) Antagonist->MC4R Blocks ATP ATP PKA PKA Activation (Satiety Signal) cAMP->PKA Signaling

Caption: Antagonists competitively inhibit α-MSH binding, preventing the cAMP cascade that signals satiety.

Chemical Strategy: The Povarov Approach

Traditional quinoline synthesis (e.g., Skraup or Friedländer) often requires harsh conditions incompatible with sensitive functional groups needed for GPCR binding.

This protocol utilizes the Povarov Reaction (imino-Diels-Alder). It is a three-component condensation of an aniline , an aldehyde , and an electron-rich alkene to form a 1,2,3,4-tetrahydroquinoline (THQ) core. This core serves as a rigid scaffold to orient the basic amine (arginine mimetic) and hydrophobic groups (phenylalanine mimetic) required for MC4R affinity.

Target Scaffold: cis-2,4-disubstituted-1,2,3,4-tetrahydroquinoline.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrahydroquinoline Core

Objective: Synthesize the 2-aryl-4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate intermediate.

Reagents:

  • Amine: Methyl 4-aminobenzoate (1.0 equiv) – Provides the handle for further functionalization.

  • Aldehyde: 4-Chlorobenzaldehyde (1.0 equiv) – Targeting the hydrophobic pocket.

  • Alkene: N-vinyl carbamate or Propenyl ether (1.2 equiv).

  • Catalyst: Scandium(III) triflate [

    
    ] (10 mol%).
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Imine Formation (In-situ):

    • In a dry round-bottom flask, dissolve Methyl 4-aminobenzoate (5 mmol, 755 mg) and 4-Chlorobenzaldehyde (5 mmol, 702 mg) in anhydrous MeCN (20 mL).

    • Add molecular sieves (4Å) to sequester water.

    • Stir at Room Temperature (RT) for 30 minutes. Checkpoint: Solution typically turns yellow/orange indicating imine formation.

  • Cyclization (Povarov Step):

    • Add the alkene (6 mmol) to the reaction mixture.

    • Add

      
       (0.5 mmol, 246 mg) in one portion.
      
    • Stir the mixture at RT for 12 hours.

    • Note: If reaction is sluggish (monitored by TLC), heat to 50°C.

  • Workup:

    • Filter off molecular sieves.

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[3]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes:EtOAc gradient 9:1 to 7:3).

    • Expected Yield: 70-85%.

Figure 2: Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Raw Materials (Aniline + Aldehyde) Imine Step 1: Imine Formation (In-situ, MeCN) Start->Imine Povarov Step 2: Povarov Cyclization (+ Alkene, Sc(OTf)3) Imine->Povarov Core Intermediate: Tetrahydroquinoline Core Povarov->Core Check QC Check: LCMS / NMR Core->Check Check->Povarov Fail (Optimize) Func Step 3: Functionalization (Amide Coupling / Deprotection) Check->Func Pass Final Final MC4R Antagonist Func->Final

Caption: Modular workflow for constructing the quinoline scaffold via Povarov cyclization.

Protocol B: Functionalization to Active Antagonist

Objective: Convert the ester handle to a basic amide (pharmacophore installation).

  • Hydrolysis:

    • Dissolve the THQ intermediate in THF:MeOH:H2O (3:1:1).

    • Add LiOH (3 equiv). Stir at 60°C for 2 hours.

    • Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 10 min.

    • Add 4-phenylpiperazine (1.2 equiv). Rationale: The piperazine moiety mimics the arginine side chain of the endogenous ligand, crucial for MC4R binding.

    • Stir at RT for 4 hours.

  • Final Purification:

    • Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

    • Lyophilize to obtain the TFA salt of the antagonist.

Data Presentation & Validation

Analytical Specifications
ParameterSpecificationMethod
Purity > 95%HPLC (254 nm)
Identity Mass [M+H]+ ± 0.4 DaLC-MS (ESI)
Stereochemistry cis-2,4-diaryl preference1H-NMR (Coupling constants)
Solubility > 10 mM in DMSOVisual/Nephelometry
Biological Validation (cAMP Assay)

To confirm antagonism, use a cell-based cAMP accumulation assay (e.g., GloSensor™ or Lance Ultra).

  • Cell Line: HEK293 stably expressing human MC4R.

  • Agonist Challenge: Treat cells with

    
     concentration of 
    
    
    
    -MSH (approx. 1 nM).
  • Antagonist Titration: Add synthesized Quinoline compound (0.1 nM to 10

    
    M).
    
  • Readout: Decrease in Luminescence/Fluorescence indicates successful antagonism.

  • Success Criteria:

    
     nM.
    

Troubleshooting Guide

  • Low Yield in Povarov Step:

    • Cause: Moisture in solvent.

    • Fix: Use freshly distilled MeCN and activate molecular sieves at 200°C.

    • Alternative: Switch catalyst to

      
       (stronger Lewis acid) at 0°C.
      
  • Poor Solubility of Final Compound:

    • Cause: High lipophilicity of the quinoline core.

    • Fix: Convert to Hydrochloride or Mesylate salt forms.

References

  • Povarov Reaction Mechanism & Scope: Kouzzina, N., et al. "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines."[4] Synthesis, 2009.[5][6]

  • MC4R Antagonism & Cachexia: Carpino, P. A., et al. "Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss."[2] Journal of Medicinal Chemistry, 2023. [7]

  • Quinoline Scaffolds in Medicinal Chemistry: Sridharan, V., et al. "Tetrahydroquinolines as Privileged Scaffolds for the Synthesis of Diverse Drugs."[8] Chemical Reviews, 2011.

  • MC4R Structural Biology: Yu, J., et al. "Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding." Science, 2020.

Sources

Application Notes & Protocols: Strategic Methoxylation of Quinoline Rings for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with methoxy-substituted quinolines featuring prominently in numerous bioactive compounds and functional materials.[1][2][3] The introduction of a methoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity. This guide provides an in-depth analysis of the primary synthetic strategies for the methoxylation of quinoline rings, offering detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis. We will explore Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed Cross-Coupling, and classical O-alkylation methods, providing the causal logic behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Significance of the Methoxy-Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmaceuticals, including the antimalarial drug quinine and various anticancer and antibacterial agents.[2][4] The methoxy group (–OCH₃) is a small, lipophilic, and weakly electron-donating substituent that can profoundly influence a molecule's properties. Its strategic placement on the quinoline ring can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Improve Membrane Permeability: By increasing lipophilicity.

  • Modulate Target Affinity: By acting as a hydrogen bond acceptor and participating in favorable steric interactions within a protein binding pocket.

Given its importance, the efficient and regioselective installation of a methoxy group onto a quinoline core is a critical task in synthetic chemistry. This document outlines the most robust and widely employed methodologies to achieve this transformation.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful and direct method for introducing a methoxy group onto an electron-deficient quinoline ring, provided a suitable leaving group is present. The inherent electron-withdrawing nature of the pyridinic nitrogen makes the quinoline system particularly susceptible to this reaction, especially at the C2 and C4 positions.[5][6]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks the electron-poor carbon atom bearing a leaving group (typically a halogen). This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][7] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides a strong thermodynamic driving force for its formation. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the methoxylated product.

Figure 1: SNAr Mechanism for Methoxylation.

Causality Behind Reactivity:

  • Regioselectivity: The C2 and C4 positions are most activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen. The C4 position is often slightly more reactive than the C2 position.[5]

  • Leaving Group: The rate of reaction is influenced by the nature of the leaving group. While iodide is typically a better leaving group than chloride in SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack. Therefore, more electronegative halogens like fluorine can accelerate the reaction by increasing the electrophilicity of the carbon atom, even though the C-F bond is strong.[7]

Protocol: Methoxylation of 4-Chloroquinoline

This protocol describes a standard procedure for the synthesis of 4-methoxyquinoline from 4-chloroquinoline using sodium methoxide.

Materials:

  • 4-Chloroquinoline

  • Sodium Methoxide (NaOCH₃)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloroquinoline (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. Then, add sodium methoxide (1.2 - 1.5 eq) portion-wise. Note: Using a solution of sodium methoxide in methanol is often more convenient.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding water. c. Remove the methanol under reduced pressure. d. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[8] e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 4-methoxyquinoline.

ParameterConditionRationale / Notes
Nucleophile Sodium Methoxide (NaOCH₃)A strong nucleophile required to attack the electron-deficient ring.
Solvent Anhydrous Methanol (MeOH)Serves as both solvent and source of methoxide if sodium metal is used. DMF can be used for less reactive substrates.
Temperature Reflux (65 °C for MeOH)Provides sufficient thermal energy to overcome the activation barrier. Higher temperatures may be needed for less reactive substrates.[5]
Equivalents 1.2 - 1.5 eq. of NaOCH₃A slight excess ensures complete consumption of the starting material.
Atmosphere Inert (N₂ or Ar)Prevents moisture from quenching the highly basic sodium methoxide.

Strategy 2: Transition-Metal-Catalyzed Cross-Coupling

For quinolines lacking a suitable leaving group at the desired position, or for substrates sensitive to strongly basic conditions, transition-metal-catalyzed cross-coupling reactions offer a powerful alternative.[9] These methods, primarily leveraging palladium or copper catalysts, enable the formation of C-O bonds under milder conditions and with broader substrate scope.

Mechanistic Overview: A Catalytic Approach

The general catalytic cycle for a palladium-catalyzed C-O coupling (a variation of the Buchwald-Hartwig amination) involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) intermediate.

  • Metathesis/Ligand Exchange: The methoxide ion displaces the halide on the palladium complex.

  • Reductive Elimination: The methoxy group and the quinoline ring are eliminated from the palladium center, forming the desired C-O bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.

Catalytic_Cycle Figure 2: General Pd-Catalyzed C-O Coupling Cycle Pd0 Pd(0)L (Active Catalyst) OA_Intermediate Quinoline-Pd(II)-X (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition Metathesis_Intermediate Quinoline-Pd(II)-OCH₃ OA_Intermediate->Metathesis_Intermediate Ligand Exchange Metathesis_Intermediate->Pd0 Reductive Elimination Product Methoxyquinoline Metathesis_Intermediate->Product Haloquinoline Haloquinoline (Ar-X) Haloquinoline->OA_Intermediate Methoxide NaOCH₃ Methoxide->Metathesis_Intermediate

Figure 2: General Pd-Catalyzed C-O Coupling Cycle.
C-H Functionalization: A Modern Frontier

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of the quinoline ring (e.g., halogenation).[3][10] In this approach, a transition metal catalyst activates a C-H bond directly, often guided by a directing group. For quinolines, the nitrogen atom itself or a synthetically installed N-oxide can direct the catalyst to a specific C-H bond (e.g., at C8 or C2), enabling highly regioselective methoxylation.[11]

Protocol: Copper-Catalyzed Methoxylation of 2-Bromoquinoline

This protocol provides an example of a copper-catalyzed Ullmann-type coupling, which is often more cost-effective than palladium-based systems.

Materials:

  • 2-Bromoquinoline

  • Copper(I) Iodide (CuI)

  • Sodium Methoxide (NaOCH₃)

  • A suitable ligand (e.g., 1,10-Phenanthroline)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2-bromoquinoline (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and sodium methoxide (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture to 110-130 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. c. Wash the organic filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterConditionRationale / Notes
Catalyst Copper(I) Iodide (CuI)A common and effective catalyst for Ullmann-type C-O couplings.[12]
Ligand 1,10-PhenanthrolineStabilizes the copper catalyst and facilitates the catalytic cycle.
Base/Nucleophile Sodium Methoxide (NaOCH₃)Acts as both the base and the methoxy source. A larger excess is often required.
Solvent DMF / TolueneHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.
Temperature 110-130 °CHigh temperatures are generally required for Ullmann couplings.

Strategy 3: O-Alkylation of Hydroxyquinolines

When the starting material is a hydroxyquinoline, the most direct route to a methoxyquinoline is through a Williamson ether synthesis. This classical reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with a methylating agent.

Protocol: Methylation of 8-Hydroxyquinoline

This protocol details the synthesis of 8-methoxyquinoline, a valuable ligand and synthetic intermediate.[13]

Materials:

  • 8-Hydroxyquinoline

  • A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • A methylating agent (e.g., Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄))

  • Anhydrous solvent (e.g., Acetone, DMF, THF)

Procedure:

  • Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere.

  • Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30-60 minutes to form the corresponding alkoxide.

  • Alkylation: Add the methylating agent (e.g., CH₃I, 1.2 eq) dropwise to the suspension. Caution: Methylating agents are toxic and should be handled in a fume hood.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC (typically 2-6 hours).

  • Workup: a. Filter off the inorganic salts (if using K₂CO₃). b. Remove the solvent under reduced pressure. c. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude 8-methoxyquinoline by column chromatography or distillation.

Conclusion and Method Selection

The synthesis of methoxyquinolines can be achieved through several reliable strategies. The choice of method is dictated primarily by the available starting material and the desired regiochemistry.

  • For halo-quinolines (especially at C2/C4): Nucleophilic Aromatic Substitution is the most direct and atom-economical method.

  • For halo-quinolines at other positions or sensitive substrates: Transition-Metal-Catalyzed Cross-Coupling offers broader scope and milder conditions, albeit at a higher cost for catalyst and ligands.

  • For hydroxyquinolines: Williamson Ether Synthesis (O-Alkylation) is the most straightforward and classical approach.

By understanding the mechanisms and carefully controlling the reaction conditions detailed in these protocols, researchers can confidently and efficiently synthesize a wide range of methoxyquinoline derivatives for their specific applications in drug discovery and materials science.

References

  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.).
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.Organic & Biomolecular Chemistry. DOI:10.1039/D4OB02013H.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions.Synlett, 27, 2241-2245. DOI: 10.1055/s-0035-1562135.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). MDPI.
  • Quinine - Wikipedia. (n.d.).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PMC.
  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2025). ResearchGate.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C−H Bond Activation. (n.d.). Journal of the American Chemical Society.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.
  • Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). MDPI.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH.
  • Synthetic approaches for quinoline and isoquinoline. (2025). ResearchGate.
  • (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate.
  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025). Accounts of Chemical Research - ACS Publications.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC.
  • Reactivity of Quinoline. (2020). YouTube.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers.

Sources

Application Notes and Protocols for Boronic Acid Coupling Reactions with 4,6-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline core through carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of diverse molecular architectures with tailored pharmacological profiles. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as a particularly powerful and versatile tool.[1] This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2][3]

The Suzuki-Miyaura coupling is favored in pharmaceutical development due to its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[1][4] These attributes make it an ideal choice for late-stage functionalization in complex syntheses. This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4,6-dimethoxyquinoline, a substrate of interest in the synthesis of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Aryl_Boron R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a halo-4,6-dimethoxyquinoline) to form a Pd(II) intermediate.[2][6] The reactivity of the halide is generally in the order of I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Considerations for Coupling with 4,6-Dimethoxyquinoline

The electronic properties of the quinoline ring can significantly influence the outcome of the Suzuki-Miyaura coupling. The presence of two electron-donating methoxy groups at the 4- and 6-positions of the quinoline ring increases the electron density of the aromatic system. This can impact the oxidative addition step. While electron-rich systems can sometimes be less reactive towards oxidative addition, the specific position of the halogen and the choice of catalyst and ligands can overcome this. For instance, a halogen at the 2- or 4-position of the quinoline ring is generally more reactive due to the electronic influence of the nitrogen atom.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-4,6-dimethoxyquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-4,6-dimethoxyquinoline with an arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve the best results for a specific substrate combination.

Experimental_Workflow start Start reagents Reagent Preparation & Degassing start->reagents reaction_setup Reaction Setup under Inert Atmosphere reagents->reaction_setup heating Heating and Monitoring reaction_setup->heating workup Aqueous Workup heating->workup extraction Organic Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Halo-4,6-dimethoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reagent Preparation: In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the halo-4,6-dimethoxyquinoline, arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe. If using a solid catalyst, it can be added at the beginning with the other solids. If using a catalyst solution, add it at this stage.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

Optimization and Troubleshooting

Finding the optimal conditions for a Suzuki-Miyaura coupling can be a process of systematic investigation.[5] The following table outlines key parameters and their typical variations.

ParameterCommon Choices & Considerations
Palladium Catalyst Pd(PPh₃)₄: A versatile and commonly used catalyst. PdCl₂(dppf): Often effective for more challenging couplings. Buchwald Ligand Precatalysts: A wide range of specialized catalysts for difficult substrates.
Base K₂CO₃, Na₂CO₃: Common and effective inorganic bases. Cs₂CO₃: A stronger base, often used for less reactive substrates. K₃PO₄: A non-nucleophilic base that can be beneficial in certain cases.
Solvent 1,4-Dioxane/Water: A very common and effective solvent system. Toluene/Water: Another widely used biphasic system. DMF, DME: Polar aprotic solvents that can also be effective.
Temperature Typically in the range of 80-110 °C. Lower temperatures may be possible with highly active catalyst systems.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst is not old or degraded. The use of an inert atmosphere is critical.

    • Insufficient Base: The base is crucial for activating the boronic acid. Ensure it is of good quality and used in sufficient excess.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at high temperatures or with certain catalysts. Using a slight excess of the boronic acid can be beneficial.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic.

  • Difficult Purification:

    • Residual Palladium: The final product may be contaminated with palladium residues. Treatment with activated carbon or specific scavengers may be necessary.

    • Boronic Acid Byproducts: These are generally water-soluble and can be removed during the aqueous workup.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly valuable tool for the synthesis of functionalized quinolines. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently synthesize novel 4,6-dimethoxyquinoline derivatives for a wide range of applications in drug discovery and materials science. The protocol and guidelines presented in this application note provide a solid foundation for successfully employing this powerful cross-coupling reaction.

References

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Borges, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • American Chemical Society. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. The Journal of Organic Chemistry. [Link]

  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research. [Link]

  • Organic Chemistry Portal. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Bering, L., & Antonchick, A. P. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules. [Link]

  • Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Procedure for converting 4-hydroxy-6-methoxyquinoline to 4,6-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the high-fidelity synthesis of 4,6-dimethoxyquinoline from 4-hydroxy-6-methoxyquinoline . While direct alkylation of 4-hydroxyquinolines with methylating agents (e.g., MeI, DMS) is theoretically possible, it frequently results in


-alkylation  due to the predominant quinolone tautomer in solution (see Section 2).

To ensure strict regioselectivity for the


-alkylated product (the target ether), this protocol utilizes a Chlorination-Methoxylation sequence . This two-step pathway activates the 4-position as an electrophile via a chloro-intermediate, enabling a clean Nucleophilic Aromatic Substitution (

) by methoxide.
Core Chemical Strategy
  • Starting Material: 4-hydroxy-6-methoxyquinoline (exists as 6-methoxyquinolin-4(1H)-one).

  • Intermediate: 4-chloro-6-methoxyquinoline (via

    
     mediated deoxychlorination).
    
  • Target: 4,6-dimethoxyquinoline (via

    
     with NaOMe).
    

The Tautomer Challenge (Why Direct Alkylation Fails)

Researchers often attempt direct methylation using Methyl Iodide (


) and a base (

), only to isolate the pharmacologically distinct

-methyl-4-quinolone
.

Mechanism of Failure: In solution, 4-hydroxyquinolines exist in equilibrium with their keto-tautomer (4-quinolone). The nitrogen atom in the quinolone form is highly nucleophilic. Under standard basic conditions, the nitrogen attacks the methylating agent faster than the oxygen, locking the molecule into the unwanted


-methyl isomer.

To bypass this, we convert the hydroxyl group into a Chlorine leaving group . This removes the ambiguity of the tautomer; the 4-chloro derivative has no proton on the nitrogen, forcing the incoming nucleophile (methoxide) to attack the 4-carbon.

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway.

ReactionPathway Start Start: 4-Hydroxy-6-methoxyquinoline (Tautomeric Mixture) Direct Route A: Direct Alkylation (MeI / K2CO3) Start->Direct Avoid Step1 Step 1: Deoxychlorination (POCl3, Reflux) Start->Step1 Recommended N_Product Impurity: N-Methyl-6-methoxy-4-quinolone (UNWANTED) Direct->N_Product Intermediate Intermediate: 4-Chloro-6-methoxyquinoline Step1->Intermediate Step2 Step 2: SNAr Methoxylation (NaOMe / MeOH) Intermediate->Step2 Target Target: 4,6-Dimethoxyquinoline (High Regioselectivity) Step2->Target

Caption: Figure 1. Synthesis Strategy. Route A (Red) leads to N-alkylation impurities. The recommended Route B (Green) ensures O-alkylation via a chloro-intermediate.

Experimental Protocols

Phase 1: Deoxychlorination (Synthesis of 4-Chloro-6-methoxyquinoline)

This step converts the poor leaving group (-OH) into a good leaving group (-Cl) using Phosphorus Oxychloride (


).

Safety Note:


 is highly toxic and reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. Perform in a fume hood.
Reagents
  • 4-Hydroxy-6-methoxyquinoline (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 eq) – Acts as reagent and solvent.
    
  • Optional: Catalytic DMF (Dimethylformamide) – Accelerates Vilsmeier-Haack type mechanism.

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with 4-hydroxy-6-methoxyquinoline. Carefully add

    
     (neat). If the starting material is not fully soluble, the reaction will proceed as a suspension initially.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) .

    • Observation: The solid should dissolve within 30–60 minutes, turning the solution yellow/orange.

    • Duration: Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar, stays at baseline) should disappear; the product (non-polar) moves to

      
       ~0.6–0.8.
      
  • Quench (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (use a base trap for the pump).
      
    • Pour the thick residue slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Caution: Exothermic hydrolysis.

  • Neutralization: Slowly basify the aqueous slurry to pH ~9 using Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    . The product will precipitate as a solid.
  • Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum.

    • Yield Expectations: 85–95%.

    • Appearance: Off-white to pale yellow solid.

Phase 2: Methoxylation ( Substitution)

The 4-chloro substituent is activated for nucleophilic attack because the ring nitrogen acts as an electron sink (similar to the para-nitro group in benzene chemistry), stabilizing the Meisenheimer intermediate.

Reagents
  • 4-Chloro-6-methoxyquinoline (Intermediate from Phase 1)

  • Sodium Methoxide (

    
    ) (2.0 - 3.0 eq) – Commercial 25% wt solution in MeOH or freshly prepared.
    
  • Methanol (

    
    ) – Anhydrous solvent.
    
Procedure
  • Setup: Dry round-bottom flask with reflux condenser and nitrogen inlet.

  • Solvation: Dissolve 4-chloro-6-methoxyquinoline in anhydrous Methanol (0.2 M concentration).

  • Activation: Add Sodium Methoxide solution dropwise.

  • Reaction: Heat to reflux (65°C) for 4–12 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1). The chloro-intermediate spot will be replaced by a slightly more polar spot (the dimethoxy product).

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate the Methanol under reduced pressure.

    • Resuspend the residue in Water and extract with Dichloromethane (DCM) or Ethyl Acetate (x3).

  • Purification: Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
    • Refinement: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Data Summary & Validation

Expected Analytical Data
Parameter4-Chloro-6-methoxyquinoline (Intermediate)4,6-Dimethoxyquinoline (Target)
Appearance Pale yellow solidWhite / Off-white crystalline solid
Melting Point ~106–108°C~88–90°C
1H NMR (DMSO-d6) H-2: ~8.6 ppm (d)H-3: ~7.6 ppm (d)OMe: Singlet at ~3.9 ppmH-2: ~8.5 ppm (d)H-3: ~6.5 ppm (d) (Upfield shift due to OMe)OMe: Two singlets (~3.9 ppm & ~4.0 ppm)
Key Reaction Indicator Loss of broad OH/NH peak from starting material.[2]Distinct upfield shift of H-3 proton compared to chloro-intermediate.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete Quench / Product lost in acid.Ensure pH is adjusted to >9 during workup. The pyridine ring protonates at low pH, making it water-soluble.
Starting Material Remains (Step 2) Moisture in reaction.[3][4]

reacts with water to form NaOH, which is less nucleophilic and can hydrolyze the Cl back to OH. Use anhydrous MeOH.
New Impurity (Step 2) Hydrolysis (Reverse reaction).If water enters Step 2, the 4-Cl can revert to 4-OH. Ensure strictly anhydrous conditions.

Mechanistic Visualization

The following diagram details the


 mechanism in Step 2, highlighting the role of the ring nitrogen in stabilizing the transition state.

Mechanism Reactants Reactants: 4-Chloro-6-OMe-Quinoline + MeO- TS Meisenheimer Complex: Negative charge delocalized onto Ring Nitrogen Reactants->TS Nucleophilic Attack (C4) Products Products: 4,6-Dimethoxyquinoline + Cl- TS->Products Elimination of Cl-

Caption: Figure 2. Mechanism of Step 2. The methoxide ion attacks the electron-deficient C4 position. The intermediate is stabilized by the quinoline nitrogen before chloride elimination.

References

  • Reisch, J., & Mester, I. (1980). "Acridone alkaloid synthesis."[1] Chemische Berichte, 113(2). (Foundational work on hydroxyquinoline alkylation patterns).

  • Indian Chemical Society. (2011). "POCl3-PCl5 mixture: A robust chlorinating agent."[5] Journal of the Indian Chemical Society.

  • BenchChem Technical Support. (2025). "Chlorination of 4-hydroxy-6,7-dimethoxyquinoline." BenchChem Protocols.

  • National Institutes of Health (NIH). (2011). "POCl3 chlorination of 4-quinazolones." PubMed Central.

  • ResearchGate Discussion. (2013). "Experimental procedure for chlorinating quinazolones using POCl3."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4,6-dimethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. Quinolines are a significant class of compounds in medicinal chemistry, and achieving high yields and purity is crucial for downstream applications.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of 4,6-dimethoxyquinoline, primarily focusing on the Gould-Jacobs reaction, a prominent synthetic route.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,6-dimethoxyquinoline?

The Gould-Jacobs reaction is a widely employed and effective method for the synthesis of 4-hydroxyquinolines, which can then be converted to other quinoline derivatives.[2][3] This reaction involves the condensation of an appropriately substituted aniline, in this case, 4-methoxy-aniline, with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[4]

Q2: What are the critical parameters affecting the yield of the Gould-Jacobs reaction?

The yield of the Gould-Jacobs reaction is highly sensitive to several factors:

  • Reaction Temperature: The cyclization step requires high temperatures, often in high-boiling solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) or under microwave irradiation.[5][6]

  • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields due to incomplete reaction or product degradation, respectively.[6]

  • Purity of Starting Materials: Impurities in the aniline or EMME can lead to the formation of side products and complicate purification.

  • Catalyst: While the thermal cyclization is often uncatalyzed, acid or base catalysts can influence the reaction rate and selectivity in related quinoline syntheses.[7][8]

Q3: What are the common impurities I might encounter?

Common impurities include:

  • Unreacted starting materials, such as 3,4-dimethoxyaniline.[9]

  • The intermediate, diethyl anilinomethylenemalonate, from incomplete cyclization.

  • Side-products from alternative reaction pathways or degradation.[8]

  • Insoluble black impurities, particularly when using high-temperature cyclization methods.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4,6-dimethoxyquinoline and its precursors.

Issue 1: Low Yield of the Desired Product

Potential Cause 1: Incomplete Cyclization

  • Explanation: The thermal cyclization of the intermediate requires significant energy input. Insufficient temperature or reaction time will result in a low conversion to the final quinolone product.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your high-temperature solvent bath or microwave reactor is reaching and maintaining the target temperature (typically >250 °C for thermal cyclization in Dowtherm A).[5]

    • Optimize Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Take aliquots at different time points to determine the optimal reaction time for maximum product formation and minimal degradation.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing efficient and uniform heating.[2][6]

Potential Cause 2: Degradation of Starting Materials or Product

  • Explanation: The harsh conditions of the Gould-Jacobs reaction can lead to the degradation of both the starting materials and the product, especially with prolonged heating.[7][8]

  • Troubleshooting Steps:

    • Minimize Reaction Time: As determined by your optimization experiments, use the shortest reaction time necessary for complete conversion.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Potential Cause 3: Suboptimal Reagents or Solvents

  • Explanation: The quality of your reagents and the choice of solvent are critical. Impurities in the starting aniline can lead to unwanted side products. The solvent must be stable at high temperatures and inert to the reactants.

  • Troubleshooting Steps:

    • Purify Starting Materials: If you suspect impurities in your 4-methoxyaniline, consider recrystallization or distillation.

    • Use High-Boiling Solvents: Dowtherm A or diphenyl ether are common choices for the thermal cyclization step.[5] Ensure they are of high purity and dry.

Issue 2: Difficulty in Product Purification

Problem: Persistent Oily Product that Fails to Crystallize

  • Explanation: The presence of impurities can inhibit crystallization. Residual solvent can also cause the product to remain as an oil.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum.[9]

    • Column Chromatography: If the product remains oily, purification by column chromatography over silica gel is an effective method to remove impurities.[9][10]

    • Salt Formation: Conversion of the quinoline to a salt, such as a hydrochloride salt, can often induce crystallization.[9]

Problem: Poor Separation or Overlapping Spots in Column Chromatography

  • Explanation: The polarity of your product and impurities may be very similar, leading to co-elution.

  • Troubleshooting Steps:

    • Adjust Eluent Polarity: Systematically vary the solvent system for your column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[9]

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[9]

    • Deactivate Silica Gel: For basic compounds like quinolines, which can interact strongly with acidic silica gel, deactivating the silica by adding a small amount of triethylamine (1-2%) to the eluent can improve elution and peak shape.[9]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical results from optimizing the thermal cyclization step.

EntryTemperature (°C)Time (min)Yield (%)Observations
12403065Incomplete reaction, starting material present.
22503085Good conversion, minimal side products.
32506082Slight increase in dark-colored impurities.
42601588High yield, clean reaction.
52603075Significant degradation observed.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-6-methoxyquinoline via Gould-Jacobs Reaction
  • Condensation: In a round-bottom flask, combine 4-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-110 °C for 1 hour. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Add the crude intermediate to a flask containing Dowtherm A (10-20 times the weight of the aniline). Heat the mixture to 250-260 °C with stirring for 15-30 minutes. Monitor the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[9][10]

Protocol 2: Chlorination of 4-hydroxy-6-methoxyquinoline
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-6-methoxyquinoline (1 equivalent) in phosphorus oxychloride (POCl3, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should become a clear solution.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH or Na2CO3 solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloro-6-methoxyquinoline can be purified by recrystallization or column chromatography.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation cluster_step4 Step 4: Chlorination (Optional) A 4-Methoxyaniline C Intermediate: Diethyl anilinomethylenemalonate A->C + EMME ~110°C B Diethyl Ethoxymethylenemalonate (EMME) B->C D 4-Hydroxy-6-methoxyquinoline-3-carboxylate C->D High Temp. (e.g., 250°C in Dowtherm A) E 4-Hydroxy-6-methoxyquinoline D->E 1. NaOH (aq) 2. H+, Heat F 4-Chloro-6-methoxyquinoline E->F POCl3

Caption: Workflow for the synthesis of 4-chloro-6-methoxyquinoline via the Gould-Jacobs reaction.

Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield Observed Q1 Is the cyclization temperature >250°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is reaction time optimized? A1_Yes->Q2 Sol1 Increase heating mantle/ -bath temperature. Verify with -thermometer. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are starting materials pure? A2_Yes->Q3 Sol2 Perform time-course study -monitoring by TLC. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider alternative -synthetic routes or catalysts. A3_Yes->End Sol3 Recrystallize/distill -starting aniline. A3_No->Sol3

Sources

Purification of 4,6-dimethoxyquinoline by silica gel column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DMQ-SIL-001 Subject: Troubleshooting Silica Gel Chromatography for Basic Heterocycles Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 4,6-dimethoxyquinoline on silica gel presents a classic chromatographic challenge: the interaction between the basic quinoline nitrogen and the acidic silanol groups (


) of the stationary phase. This interaction typically results in peak tailing (streaking) , poor resolution, and low recovery.

This guide provides a self-validating workflow to overcome these issues, focusing on mobile phase modification, solubility management, and impurity segregation.

Module 1: The Tailing Phenomenon (Root Cause Analysis)

Q: Why does my compound streak from the baseline to the solvent front?

A: This is due to "secondary retention." While the hydrophobic parts of your molecule (the aromatic rings and methoxy groups) interact with the silica surface via weak van der Waals forces (primary retention), the basic nitrogen atom forms strong hydrogen bonds or ionic interactions with the acidic protons of the silanol groups.

The Fix: Competitive Inhibition You must introduce a "sacrificial base" to the mobile phase. This base blocks the active silanol sites, allowing your quinoline to elute as a tight band.

Protocol: Amine-Modified Mobile Phases

Standard silica gel has a surface pH of ~5.0. 4,6-dimethoxyquinoline (pKa ~5–6) will partially protonate and stick.

Option A: The Triethylamine (TEA) Method (Recommended)

  • Preparation: Add 1% v/v Triethylamine (TEA) to your non-polar solvent (e.g., Hexane) and your polar solvent (e.g., Ethyl Acetate) before mixing them.

  • Column Pre-treatment: Flush the packed column with 2 Column Volumes (CV) of the mobile phase containing TEA before loading the sample. This "deactivates" the silica.[1]

  • Validation: Run a TLC plate. Dip the empty plate in the TEA-modified solvent and dry it before spotting your compound. If the spot is round (Rf ~0.3–0.4), the system is ready.

Option B: The Ammonia-Methanol Method (For highly polar impurities) If you must use Dichloromethane (DCM)/Methanol (MeOH):

  • Prepare a stock solution of 7N Ammonia in Methanol .

  • Use this stock solution as the polar component of your gradient.

    • Example: 95% DCM / 5% (7N NH3 in MeOH).

Module 2: Solubility & Sample Loading

Q: My sample precipitates at the top of the column. How do I load it?

A: 4,6-dimethoxyquinoline has limited solubility in non-polar solvents like Hexane. Loading in pure DCM often causes precipitation when the sample hits the Hexane-equilibrated column.

The Fix: Solid Load (Dry Load) Liquid loading is risky for this compound. Use the dry load technique to ensure a tight starting band.

Step-by-Step Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Critical Step: Ensure no solvent smell remains. Residual DCM will act as a "pusher" solvent and ruin separation.

  • Pour the powder onto the top of your pre-equilibrated column and add a protective layer of sand.[2]

Module 3: Separation Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific heterocycle.

PurificationWorkflow Start Crude 4,6-Dimethoxyquinoline TLC_Check Step 1: TLC Analysis (Hex/EtOAc 7:3) Start->TLC_Check Tailing Observation: Does Spot Streak? TLC_Check->Tailing Add_TEA Action: Add 1% TEA to Mobile Phase Tailing->Add_TEA Yes (Streaking) Solubility Step 2: Solubility Check Tailing->Solubility No (Round Spot) Retest Retest TLC with TEA Add_TEA->Retest Retest->Solubility Liquid_Load Liquid Load (if soluble in mobile phase) Solubility->Liquid_Load Soluble Solid_Load Solid Load (Dissolve in DCM -> Dry on Silica) Solubility->Solid_Load Insoluble/Oily Run_Column Run Column Gradient: 0% -> 40% EtOAc Liquid_Load->Run_Column Solid_Load->Run_Column Workup Post-Run: Remove Solvents & TEA Run_Column->Workup

Caption: Decision matrix for optimizing the purification of basic quinolines.

Module 4: Separation Data & Solvent Systems

Q: Which solvent system gives the best resolution?

A: While DCM/MeOH is strong, it often co-elutes polar impurities. A Hexane/Ethyl Acetate gradient (with TEA) usually provides better resolution for the separation of the 4,6-dimethoxyquinoline from starting anilines or regioisomers.

Recommended Solvent Gradients:

Solvent SystemModifierApplicationRf (Approx)
Hexane / EtOAc 1% TEAPrimary Choice. Best for separating non-polar impurities.0.35 (in 1:1)
DCM / Methanol 1% NH4OHSecondary Choice. Use if compound is very polar or insoluble in EtOAc.0.40 (in 95:5)
Toluene / Acetone 1% TEASpecialty. Excellent for separating structural isomers (e.g., 4,8-dimethoxy).0.30 (in 8:2)

Module 5: Post-Purification FAQs

Q: My product is an oil, but it should be a solid. Why?

A: This is likely due to residual Triethylamine (TEA) or solvent entrapment.

  • The Fix: Dissolve the oil in DCM and wash with water (pH 7) in a separatory funnel. TEA is water-soluble; the quinoline (being lipophilic) will stay in the DCM.

  • Evaporation: Rotovap the DCM and then put the flask under high vacuum (< 1 mbar) for 12 hours. 4,6-dimethoxyquinoline should crystallize upon removal of trace solvents.

Q: I see a "ghost peak" or baseline drift in my NMR.

A: If you used TEA, you might see ethyl triplets/quartets.

  • Verification: Check 1H NMR at

    
     1.0 (t) and 
    
    
    
    2.5 (q).
  • Removal: If vacuum doesn't work, dissolve product in Et2O (if soluble) or EtOAc and wash with saturated NaHCO3. Do not use strong acid washes (e.g., 1M HCl) as you will protonate your product and lose it to the aqueous layer.

References

  • Biotage Application Notes. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[3] 2.3D: Separation Theory - Mobile Phase Polarity and Silica Interactions. Retrieved from [Link]

  • Teledyne ISCO. (2025). Introduction to Functionalized Silica Gel and Amine Modifiers. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the critical cyclization step in various quinoline synthesis protocols. Instead of a generic overview, we will address specific, common failure points in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: General Troubleshooting for Cyclization Failures

This section addresses issues applicable to multiple named quinoline syntheses.

Q1: My reaction shows starting materials consumed, but I'm getting a complex mixture of products or significant baseline material on my TLC. What's the likely cause?

A1: This classic symptom often points to issues with reaction control or substrate stability, leading to polymerization and side reactions instead of the desired intramolecular cyclization.

  • Causality & Explanation: Many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, operate under harsh acidic and oxidative conditions. These conditions can promote the self-condensation or polymerization of carbonyl compounds or activated intermediates.[1] For instance, in the Skraup synthesis, the dehydration of glycerol forms acrolein, which is highly susceptible to polymerization if not quickly trapped by the aniline derivative.[2]

  • Troubleshooting Steps:

    • Temperature Control: Overheating is a primary culprit.[1] Ensure your reaction vessel has efficient heat dissipation. If the reaction is highly exothermic, consider adding reagents slowly at a lower initial temperature and allowing it to warm gradually. For microwave-assisted syntheses, reducing the power setting or using intermittent irradiation can prevent degradation.[3]

    • Moderators (for Skraup/Doebner-von Miller): The violent nature of the Skraup reaction is well-documented.[2][4] The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid can smooth the exothermic profile, preventing localized hotspots that lead to charring and polymerization.[1][2]

    • Solvent Choice: Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to localized high concentrations and side reactions. For polar starting materials, consider solvents like DMF or DMSO.[5]

    • Anhydrous Conditions: Water can interfere with acid catalysts and promote hydrolysis of intermediates. Always use anhydrous solvents and reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[5]

Q2: The cyclization step is not initiating. My TLC shows the formation of an intermediate (e.g., an enamine or anilide), but it fails to convert to the quinoline product. Why?

A2: This failure mode typically indicates that the energy barrier for the electrophilic aromatic substitution (the cyclization step) is too high. This is often related to catalyst issues or the electronic properties of your substrate.

  • Causality & Explanation: The core of many quinoline syntheses is an intramolecular electrophilic attack on the aniline ring.[6] The success of this step depends on two key factors:

    • Activation of the cyclizing partner (e.g., protonation of a carbonyl by a strong acid).[7]

    • Sufficient nucleophilicity of the aniline ring to attack the activated intermediate.

  • Troubleshooting Steps:

    • Catalyst Potency: If using an acid catalyst (e.g., H₂SO₄, PPA in Combes synthesis), ensure it is of sufficient concentration and purity.[6] Older bottles of acid can absorb atmospheric moisture, reducing their efficacy. In some cases, a stronger acid or a Lewis acid might be required to sufficiently activate the carbonyl for cyclization.

    • Substrate Electronics: The presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) on the aniline ring can deactivate it towards electrophilic attack, potentially halting the reaction at the intermediate stage.[7][8] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups generally facilitate cyclization. If your substrate has strong EWGs, you may need more forcing conditions (higher temperature, stronger acid) to achieve cyclization.[9]

    • Steric Hindrance: Bulky groups near the site of cyclization can sterically impede the reaction. Examine your substrate's structure to see if a less-hindered isomer could be used or if alternative synthetic routes are more appropriate.

Section 2: Reaction-Specific Troubleshooting

Here, we dive into the nuances of the most common named reactions for quinoline synthesis.

Friedländer Synthesis

The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[10]

Q: My Friedländer synthesis is resulting in very low yield and a significant amount of self-condensation product from my active methylene compound. How can I improve selectivity?

A: This is a common competitive pathway, especially under base-catalyzed conditions where the active methylene compound can undergo self-aldol condensation.[10]

  • Causality & Explanation: The desired reaction requires the enolate of the active methylene compound to attack the carbonyl of the o-aminoaryl ketone. However, this same enolate can also attack another molecule of its parent ketone, leading to undesired side products.

  • Troubleshooting Steps:

    • Switch to Acid Catalysis: Acidic conditions (e.g., trifluoromethanesulfonic acid, H₂SO₄, zeolites) can favor the desired pathway by activating the o-aminoaryl carbonyl towards nucleophilic attack without strongly promoting self-condensation of the partner ketone.[10]

    • Control Stoichiometry and Addition: Try a slow addition of the active methylene compound to the reaction mixture containing the o-aminoaryl ketone and catalyst. This keeps the instantaneous concentration of the enolizable ketone low, minimizing self-condensation.

    • Use Milder Conditions: Modern methods using catalysts like gold(III) can promote the reaction under milder conditions, increasing selectivity and reducing byproduct formation.[3]

    • Consider Pre-forming an Imine: To circumvent aldol side reactions, the imine analogue of the o-aniline can be used instead.[10]

Skraup Synthesis

The Skraup synthesis is a robust but often aggressive reaction involving an aniline, glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[2]

Q: My Skraup reaction is uncontrollably exothermic, leading to extensive charring and a tar-like crude product. How can I tame it?

A: The Skraup synthesis is notoriously exothermic and requires careful moderation to prevent polymerization and degradation.[1]

  • Causality & Explanation: The reaction involves the dehydration of glycerol to acrolein, which is highly reactive, followed by a series of exothermic condensation, cyclization, and oxidation steps.[2] The combination of a strong acid and an oxidizing agent at high temperatures creates conditions ripe for runaway reactions.

  • Troubleshooting Steps:

    • Use a Moderator: This is the most critical control parameter. Adding ferrous sulfate (FeSO₄) is the standard method to make the reaction less violent.[1][2][4] Boric acid can also be used.[1]

    • Slow and Controlled Addition: Add the concentrated sulfuric acid very slowly with efficient stirring and external cooling (e.g., an ice bath). This prevents a rapid, uncontrolled temperature spike.[1]

    • Ensure Efficient Stirring: Good agitation is essential to dissipate heat throughout the reaction mass and prevent the formation of localized hotspots where charring can initiate.[1]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound.[9]

Q: In my Combes synthesis, the initial condensation to the enamine intermediate works well, but the subsequent acid-catalyzed cyclization and dehydration fails. What is preventing the ring closure?

A: Failure at this specific stage often points to either insufficient acid strength or electronic deactivation of the aniline ring.

  • Causality & Explanation: The cyclization step requires protonation of one of the carbonyls (or its enamine equivalent) to generate a sufficiently electrophilic center for the aniline ring to attack.[6][7] If the acid is not strong enough or if the ring is too electron-poor, this step will not proceed.

  • Troubleshooting Steps:

    • Increase Acid Strength: If you are using a milder acid like acetic acid, consider switching to a stronger dehydrating acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[6]

    • Evaluate Substrate Electronics: As mentioned in the general section, strong electron-withdrawing groups on the aniline ring will inhibit this cyclization step.[7] For such substrates, the Combes synthesis may not be the ideal route without more forcing conditions, which could lead to decomposition.

    • Ensure Anhydrous Conditions: Water will compete with the carbonyl for the proton from the acid catalyst, reducing the concentration of the activated intermediate necessary for cyclization.

Doebner-von Miller Synthesis

This reaction is a variation of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones, often generated in situ.

Q: My Doebner-von Miller reaction is plagued by the formation of a large amount of polymer, resulting in a very low yield of the desired quinoline. How can I minimize this?

A: Polymerization of the α,β-unsaturated carbonyl compound is the primary side reaction in the Doebner-von Miller synthesis.[1]

  • Causality & Explanation: Under the strong acid catalysis used, the α,β-unsaturated aldehyde or ketone is highly prone to self-polymerization. The goal is to favor the Michael addition of the aniline over this competing pathway.

  • Troubleshooting Steps:

    • Slow Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the stirred solution of the aniline and acid. This keeps its concentration low and favors the bimolecular reaction with aniline over polymerization.[1]

    • Temperature Management: Overheating can significantly accelerate the rate of polymerization. Maintain the reaction at the optimal temperature required for the condensation and cyclization without promoting excessive side reactions.[1]

    • Consider a Biphasic Medium: In some cases, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing its effective concentration in the acidic aqueous phase and thereby decreasing polymerization.[1]

Section 3: Diagnostic Workflow & Experimental Protocols
Troubleshooting Logic Flow for Cyclization Failure

This diagram outlines a systematic approach to diagnosing a failed quinoline synthesis.

G start Reaction Failure: No/Low Yield of Quinoline tlc Analyze Crude Reaction Mixture (TLC/LCMS) start->tlc sm_present Result: Mostly Unreacted Starting Materials tlc->sm_present intermediate Result: Intermediate Formed (e.g., enamine/anilide) tlc->intermediate complex_mix Result: Complex Mixture/ Polymer/Tar tlc->complex_mix check_temp 1. Check Reaction Temperature (Too low?) 2. Verify Reagent Purity/Activity (e.g., catalyst, starting materials) sm_present->check_temp Potential Cause: Insufficient Activation check_catalyst 1. Increase Catalyst Strength/Loading (e.g., stronger acid) 2. Increase Temperature 3. Check for Deactivating Groups (EWGs) on Aniline intermediate->check_catalyst Potential Cause: High Cyclization Barrier check_control 1. Improve Temperature Control (Slow addition, cooling) 2. Add Moderator (Skraup) 3. Ensure Anhydrous Conditions 4. Check Reactant Concentrations complex_mix->check_control Potential Cause: Poor Reaction Control

Caption: A flowchart for diagnosing common quinoline synthesis failures.

Data Presentation: Impact of Reaction Conditions

The choice of catalyst and solvent can dramatically impact reaction outcomes.

Table 1: Effect of Catalyst on a Model Friedländer Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
NaOH (100)Ethanol801245
Pyrrolidine (20)Toluene110878
H₂SO₄ (100)Ethanol80685
In(OTf)₃ (5)None (MW)1000.2592
AuCl₃ (2)Dioxane100495

Data compiled for illustrative purposes based on trends reported in the literature.[3][10][11]

Protocol: Screening for Optimal Acid Catalyst in a Combes Synthesis

This protocol outlines a parallel synthesis approach to quickly identify the best acid catalyst for a challenging cyclization step where an enamine intermediate is formed but fails to cyclize.

Objective: To determine the most effective acid catalyst for the cyclization of a pre-synthesized enamine intermediate.

Materials:

  • Pre-synthesized enamine intermediate

  • Array of acid catalysts (e.g., H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA))

  • High-boiling point solvent (e.g., Diphenyl ether or Sulfolane)

  • Reaction vials suitable for high temperatures

  • TLC plates and appropriate mobile phase

  • Internal standard for GC/LC-MS analysis (e.g., dodecane)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your enamine intermediate and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: To each of five separate reaction vials, add an equal volume of the enamine/internal standard stock solution.

  • Catalyst Addition:

    • Vial 1: No catalyst (Control)

    • Vial 2: 1.0 equivalent of p-TsOH

    • Vial 3: 1.0 equivalent of TFA

    • Vial 4: Add 10x weight equivalent of PPA

    • Vial 5: Add 1.0 equivalent of H₂SO₄ (add slowly and with cooling)

  • Reaction Execution: Seal all vials and place them in a pre-heated heating block or oil bath set to a suitable high temperature (e.g., 140 °C).

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), carefully take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots in a basic solution (e.g., saturated NaHCO₃), extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate. Analyze the quenched samples by GC/LC-MS to quantify the conversion of the intermediate to the product relative to the internal standard.

References
  • Organic Chemistry. (2023, October 18). Friedländer Quinoline Synthesis Mechanism [Video]. YouTube. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 5, 2026, from [Link]

  • McNaught, A. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Anonymous. (n.d.). Preparation and Properties of Quinoline. Retrieved February 5, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 5, 2026, from [Link]

  • Disale, S. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20177-20198. [Link]

  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2009). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 11(20), 4720-4723. [Link]

  • Stopka, C. S., & Niggemann, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Anonymous. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved February 5, 2026, from [Link]

  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. Retrieved February 5, 2026, from [Link]

Sources

Solving solubility issues of quinoline derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility & Aggregation Challenges for Quinoline Derivatives

Diagnostic Workflow: Identify Your Problem

Before altering your assay conditions, you must diagnose the specific nature of the solubility failure. Quinoline derivatives are notorious for two distinct failure modes: Macroscopic Precipitation (visible "crash-out") and Colloidal Aggregation (invisible false positives).

Use this decision tree to triage your issue:

Quinoline_Diagnostic Start Start: Compound added to Assay Buffer Visible Is precipitation visible? (Cloudiness/Sediment) Start->Visible Macro Macroscopic Precipitation (Solubility Limit Exceeded) Visible->Macro Yes Micro Solution appears clear Visible->Micro No Check_pH Check pH vs. pKa (Quinoline N is basic) Macro->Check_pH Dilution Review Dilution Protocol (Prevent Solvent Shock) Macro->Dilution Activity Is Activity/Potency unexpectedly high? Micro->Activity Suspect Suspect Colloidal Aggregation (Promiscuous Inhibition) Activity->Suspect Yes (Flat SAR) Detergent Run Detergent Sensitivity Test (+ 0.01% Triton X-100) Suspect->Detergent

Figure 1: Diagnostic logic for distinguishing between thermodynamic insolubility and colloidal aggregation artifacts.

Core Troubleshooting: The "Crash-Out" Effect

Q: Why does my quinoline derivative precipitate immediately upon addition to the media, even if the final concentration is low?

A: This is the classic "Solvent Shock" or "Crash-Out" effect. Quinoline derivatives are highly lipophilic planar structures that rely on


-

stacking. When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude. The compound nucleates and forms "brick dust" crystals that will not re-dissolve, even if the equilibrium solubility allows it.

The Fix: Intermediate Dilution Step Never jump from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: Dilute your 10 mM stock into an intermediate solvent (e.g., PEG-400 or pure DMSO) to create a 100x working solution.

  • Step 2: Dilute this working solution 1:10 into the assay buffer with rapid mixing.

  • Step 3: Perform the final dilution into the cell media.

Q: How does pH influence quinoline solubility in my assay?

A: The quinoline nitrogen is a weak base (pKa


 4.9 for unsubstituted quinoline, but often higher in drug-like derivatives).
  • Acidic pH: The nitrogen is protonated (

    
    ), drastically increasing aqueous solubility.
    
  • Neutral/Basic pH (Assay Conditions): At pH 7.4, the molecule is uncharged (neutral). This is the least soluble state.

Strategy: If your assay tolerates it, slightly lowering the pH (e.g., to 6.8 or 7.0) can significantly stabilize the compound. If pH 7.4 is non-negotiable, you must rely on excipients (see Section 3).

Advanced Formulation: Excipients & Carriers

When DMSO alone fails, you must encapsulate the hydrophobic quinoline core.

Q: Which solubilizer is best for quinoline derivatives?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for this scaffold. Quinolines fit well into the hydrophobic cavity of

-cyclodextrin. The hydroxypropyl modification on the exterior prevents the cyclodextrin itself from crystallizing. This forms a soluble "inclusion complex" that shields the hydrophobic quinoline from the water while keeping it bioavailable.
Comparative Solubilizer Matrix
ExcipientRecommended Conc.MechanismProsCons
DMSO < 0.5% (v/v)CosolventStandard; Universal.[1][2]Toxic to cells >0.5%; causes "crash-out".
HP-

-CD
5 - 20% (w/v)EncapsulationPrevents aggregation; Biocompatible.Can extract cholesterol from cell membranes if too high.
Tween-80 0.01% - 0.05%SurfactantLowers surface tension; disrupts aggregates.Can lyse cells; interferes with some enzymatic assays.
PEG-400 1 - 5%CosolventReduces polarity of bulk solvent.High viscosity; can affect pipetting accuracy.

The False Positive Trap: Colloidal Aggregation[3][4]

Q: My compound shows nanomolar potency, but the SAR is flat (analogs are all active). Is this real?

A: Likely not. You are likely observing Promiscuous Inhibition caused by colloidal aggregates. Quinoline derivatives are prone to forming sub-micron colloids (100–400 nm) in aqueous buffer. These colloids adsorb enzymes/receptors non-specifically, leading to false inhibition.[3] This was famously characterized by Shoichet et al.

Key Indicators of Aggregation:

  • Steep Hill Slope: Dose-response curves have a slope > 2.0.

  • Flat SAR: Minor structural changes do not affect potency.

  • Enzyme Independence: The compound inhibits unrelated enzymes (e.g., Trypsin and Kinase).

Protocol: The Detergent Sensitivity Test

This is the definitive control experiment.

  • Prepare Assay: Set up your standard enzymatic or binding assay.

  • Add Detergent: Include 0.01% Triton X-100 (freshly prepared) in the assay buffer.

  • Compare:

    • Activity Retained: The inhibition is likely specific (True Positive).

    • Activity Lost: The inhibition was caused by aggregates (False Positive). The detergent disrupted the colloid, restoring enzyme activity.

Standard Operating Procedures (SOPs)

SOP-01: Kinetic Solubility Screening (Nephelometry)

Use this to screen libraries before biological testing.

  • Preparation: Prepare 10 mM stocks of quinoline derivatives in DMSO.

  • Dilution:

    • Add 198

      
      L of pH 7.4 PBS to a clear-bottom 96-well plate.
      
    • Add 2

      
      L of compound stock (Final: 100 
      
      
      
      M, 1% DMSO).
  • Incubation: Shake at 600 rpm for 90 minutes at RT.

  • Readout: Measure absorbance at 600 nm (OD600) or use a Nephelometer.

  • Analysis:

    • OD600 < 0.005: Soluble (Kinetic).

    • OD600 > 0.010: Insoluble precipitate.

SOP-02: "No-Crash" Serial Dilution Scheme

Use this for cell-based assays (IC50 determination).

Serial_Dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Plate (0.1% DMSO in Media) Inter->Final 1:100 Dilution (Rapid Mixing)

Figure 2: Two-step dilution protocol to minimize precipitation events.

  • Step A: Prepare a 3-fold serial dilution of compounds in 100% DMSO .

  • Step B (Intermediate): Transfer 5

    
    L of Step A into 45 
    
    
    
    L of Assay Buffer (creates 10% DMSO intermediate). Mix immediately.
  • Step C (Final): Transfer 2

    
    L of Step B into 198 
    
    
    
    L of Cell Media (Final DMSO: 0.1%).

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Drug Discovery Today. Link

  • Sassano, M. F., et al. (2013).[4] Colloidal aggregation causes inhibition of G protein-coupled receptors.[3] Journal of Medicinal Chemistry. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Owen, S. C., et al. (2012).[5] Colloidal aggregation affects the efficacy of anticancer drugs in cell culture. ACS Chemical Biology.[5] Link

Sources

Technical Support Center: Minimizing Side Products in the Chlorination of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical transformation, ensuring high yields and purity of the desired 4-chloroquinoline products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the chlorination of 4-hydroxyquinolines?

The most frequently encountered side products include dichlorinated quinolines (e.g., 2,4-dichloroquinolines), over-chlorination on the benzene ring, and the formation of pyridone-type byproducts. The specific side product profile can vary significantly depending on the substrate's electronic properties and the reaction conditions employed. For instance, electron-rich 4-hydroxyquinolines are more susceptible to electrophilic aromatic substitution on the benzene ring.

Q2: My reaction is turning dark, and I'm seeing a lot of baseline material on my TLC. What's happening?

A dark reaction color and significant baseline material on a Thin Layer Chromatography (TLC) plate are often indicative of product degradation or polymerization. This can be caused by excessive heat, prolonged reaction times, or the use of overly harsh chlorinating agents. It is crucial to carefully monitor the reaction temperature and use the minimum effective amount of the chlorinating agent to prevent these issues.

Q3: I'm getting a significant amount of the starting material back, even after extended reaction times. How can I improve the conversion?

Incomplete conversion can be due to several factors. The chlorinating agent may have degraded due to improper storage or handling. Alternatively, the reaction temperature might be too low to overcome the activation energy of the reaction. Finally, the presence of moisture can quench the chlorinating agent, leading to lower reactivity. Ensuring the use of a fresh, high-quality chlorinating agent, anhydrous conditions, and optimizing the reaction temperature are key steps to address this issue.

Troubleshooting Guide

Issue 1: Formation of Dichloroquinoline Byproducts

The formation of dichloroquinolines, particularly 2,4-dichloroquinolines, is a common issue. This occurs when the reaction conditions are too harsh, leading to the chlorination of the 2-position of the quinoline ring in addition to the desired 4-position.

Root Cause Analysis and Solutions:

Factor Explanation Recommended Action
Chlorinating Agent Stronger chlorinating agents like phosphorus pentachloride (PCl₅) or neat phosphorus oxychloride (POCl₃) at high temperatures can lead to over-chlorination.Consider using a milder chlorinating agent or a mixed-reagent system. For example, the Vilsmeier-Haack reagent (POCl₃/DMF) can be a more selective alternative.
Reaction Temperature Higher temperatures increase the rate of all reactions, including the formation of side products.Maintain a lower reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC.
Reaction Time Prolonged reaction times can lead to the slow formation of undesired byproducts.Optimize the reaction time by closely monitoring the consumption of the starting material. Quench the reaction as soon as the starting material is consumed.

Experimental Protocol: Selective Chlorination using Vilsmeier-Haack Reagent

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the cooled DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier-Haack reagent.

  • Reaction: Add the 4-hydroxyquinoline substrate (1 eq.) portion-wise to the freshly prepared Vilsmeier-Haack reagent at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Issue 2: Chlorination of the Benzene Ring

Electron-rich 4-hydroxyquinolines can undergo electrophilic aromatic substitution on the benzene ring, leading to the formation of undesired chlorinated isomers.

Troubleshooting Workflow:

sub Substrate with Electron-Donating Groups side_product Benzene Ring Chlorination sub->side_product High Reactivity reagent Strong Chlorinating Agent (e.g., SOCl₂) reagent->side_product Harsh Conditions solution1 Use a Milder Chlorinating Agent (e.g., POCl₃/DMF) side_product->solution1 Mitigation solution2 Employ a Protecting Group Strategy side_product->solution2 Alternative outcome Selective 4-Chlorination solution1->outcome solution2->outcome

Caption: Troubleshooting workflow for benzene ring chlorination.

Mechanistic Insight: The hydroxyl group at the 4-position activates the quinoline ring system towards electrophilic attack. While the 4-position is the most nucleophilic, other positions on the benzene ring can also react, especially with highly reactive chlorinating agents.

Recommended Solutions:

  • Milder Reagents: As with dichloroquinoline formation, using a milder and more selective chlorinating agent like the Vilsmeier-Haack reagent can significantly reduce benzene ring chlorination.

  • Protecting Groups: If the benzene ring is highly activated, consider a protecting group strategy. For example, a bulky protecting group on a substituent could sterically hinder chlorination at adjacent positions.

Issue 3: Formation of N-Alkyl-4-quinolone

In some cases, particularly when using reagents like oxalyl chloride or thionyl chloride in the presence of DMF, the formation of an N-alkyl-4-quinolone byproduct can occur.

Reaction Mechanism:

start 4-Hydroxyquinoline intermediate2 O-Acylated Intermediate start->intermediate2 Nucleophilic Attack reagent POCl₃ / DMF intermediate1 Vilsmeier Reagent reagent->intermediate1 Formation intermediate1->intermediate2 Reaction product 4-Chloroquinoline intermediate2->product Chloride Displacement side_product N-Formyl-4-quinolone intermediate2->side_product Rearrangement (minor)

Caption: Simplified mechanism for 4-chloroquinoline formation and a potential side reaction.

Preventative Measures:

  • Reagent Choice: This side reaction is less common with phosphorus-based chlorinating agents like POCl₃. If you are observing this byproduct with SOCl₂/DMF, switching to POCl₃ is a good first step.

  • Temperature Control: The rearrangement leading to the N-alkyl-4-quinolone is often favored at higher temperatures. Maintaining careful temperature control throughout the reaction can minimize its formation.

References

  • Kumar, A., & Siddiqui, Z. N. (2014). A review on the synthesis of 4-chloroquinoline: a key intermediate for antimalarial drugs. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1406-1419. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2013). Microwave-assisted synthesis of 4-chloro-7-methoxy-and 4-chloro-5,7-dimethoxyquinoline from the corresponding 4-hydroxy derivatives. Molecules, 18(6), 7171-7184. [Link]

  • Hsiao, Y. S., & Chern, J. W. (2003). An improved procedure for the preparation of 4-chloro-7-benzyloxy-6-methoxyquinoline. Journal of the Chinese Chemical Society, 50(4), 859-862. [Link]

Technical Support Center: Navigating the Scale-Up of 4,6-Dimethoxyquinoline Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dimethoxyquinoline is a key heterocyclic scaffold found in numerous pharmacologically active compounds and serves as a critical building block in medicinal chemistry and drug development. While its synthesis on a laboratory scale is well-established through classical methods, transitioning to pilot-plant or industrial-scale production presents significant challenges. These hurdles often include managing exothermic reactions, controlling byproduct formation, ensuring regiochemical purity, and developing robust, scalable purification protocols.

This technical guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the common issues encountered during the scale-up of 4,6-dimethoxyquinoline synthesis.

Principal Synthetic Routes: An Overview

The production of 4,6-dimethoxyquinoline typically relies on two primary named reactions: the Combes synthesis and the Skraup synthesis . The choice between them often depends on the availability of starting materials, desired purity profile, and the scale of the operation.

  • The Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an aromatic amine (in this case, 3,4-dimethoxyaniline) with a β-diketone (such as acetylacetone). The reaction proceeds through an enamine intermediate, which then undergoes cyclization to form the quinoline ring.[1][2] It is often favored for its milder conditions compared to the Skraup synthesis but requires careful control to ensure correct regioselectivity.

  • The Skraup Synthesis : A more classical approach, the Skraup synthesis constructs the quinoline ring by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] While effective, this reaction is notoriously exothermic and can be violent if not properly controlled, often leading to charring and the formation of tarry byproducts, which complicates purification and lowers yield.

Visualizing the Combes Synthesis Pathway

The following diagram illustrates the general workflow for the Combes synthesis of a substituted quinoline.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Purification A 3,4-Dimethoxyaniline C Enamine Intermediate A->C Condensation (-H₂O) B Acetylacetone (β-Diketone) B->C D Protonated Enamine C->D H⁺ (e.g., H₂SO₄, PPA) Rate-Determining Step E Cyclized Intermediate D->E Annulation F Crude 4,6-Dimethoxyquinoline E->F Dehydration (-H₂O) G Purified Product F->G Chromatography or Recrystallization

Caption: General reaction scheme for the Combes synthesis of 4,6-dimethoxyquinoline.

Troubleshooting and FAQ Guide

This section addresses specific issues that arise during the synthesis and purification of 4,6-dimethoxyquinoline.

Part 1: Reaction Stage Issues

Q1: My Skraup reaction is turning into a black, intractable tar with very low yield. What is causing this and how can I prevent it?

A: This is a classic problem with the Skraup synthesis, which is highly exothermic. The charring is caused by the aggressive dehydration of glycerol by concentrated sulfuric acid, which can polymerize and decompose at the high temperatures generated.

  • Causality: The reaction's exotherm is difficult to control on a larger scale due to the reduced surface-area-to-volume ratio of the reactor, leading to localized "hot spots" where the temperature far exceeds the optimal range.

  • Troubleshooting & Prevention:

    • Add a Moderator: Incorporate a reaction moderator like ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before adding the sulfuric acid. These substances help to control the violence of the reaction and dissipate heat more evenly. A patent for a similar synthesis suggests using 0.20-0.25 molar equivalents of ferrous sulfate.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally, with vigorous stirring and careful temperature monitoring. Use a jacketed reactor with an efficient cooling system to maintain the desired temperature.

    • Alternative Oxidizing Agent: While nitrobenzene is traditional, its own reduction is exothermic. Consider alternative, milder oxidizing agents if compatible with your system.

Q2: I'm performing a Combes synthesis and getting a mixture of quinoline isomers. How can I improve the regioselectivity for the 4,6-dimethoxy product?

A: The cyclization step in the Combes synthesis is an electrophilic aromatic substitution on the aniline ring. The position of attack is governed by the electronic and steric influences of the substituents on both the aniline and the enamine intermediate.[2] With 3,4-dimethoxyaniline, cyclization can theoretically occur at either the 2-position or the 6-position.

  • Causality: The methoxy groups are ortho-, para-directing. The 4-methoxy group strongly activates the 3- and 5-positions, while the 3-methoxy group activates the 2- and 4- and 6-positions. The final outcome depends on a delicate balance of these activations and steric hindrance.

  • Troubleshooting & Optimization:

    • Choice of Acid Catalyst: The nature and concentration of the acid catalyst can significantly influence the transition state of the rate-determining cyclization step. Polyphosphoric acid (PPA) is often more effective than sulfuric acid at promoting clean cyclization and can favor one isomer over another.[4] Experiment with different concentrations of PPA or other Lewis acids.

    • Temperature Control: The cyclization temperature can affect selectivity. Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal point where the desired 4,6-isomer is maximized relative to side products.

    • Modify the Diketone: While acetylacetone is common, using a bulkier β-diketone can introduce steric hindrance that favors cyclization at the less hindered position of the aniline ring, potentially improving selectivity.[2]

Q3: The reaction has stalled; TLC analysis shows a high amount of unreacted 3,4-dimethoxyaniline. What should I do?

A: Reaction stalling can be due to insufficient activation energy, catalyst deactivation, or incorrect stoichiometry.

  • Causality: In the Combes synthesis, the acid catalyst may be too dilute or may be neutralized by basic impurities. In both syntheses, the reaction temperature may be too low for the cyclization to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Verify Catalyst Charge: Ensure the correct molar equivalent of the acid catalyst was added. If using PPA, ensure it has not absorbed atmospheric moisture, which reduces its efficacy.

    • Increase Temperature: Gradually increase the reaction temperature by 10-20°C and monitor the progress by TLC. Be cautious not to overshoot, as this can lead to byproduct formation.

    • Check Reagent Purity: Impurities in the 3,4-dimethoxyaniline or the diketone/glycerol can interfere with the reaction. Use reagents of known purity for scale-up.

Part 2: Work-Up and Purification Issues

Q4: After quenching and neutralization, my product is an oily residue that refuses to crystallize. How can I solidify it for easier handling?

A: Oily products are common when residual solvents or impurities act as a eutectic mixture, depressing the melting point.

  • Causality: The crude product may contain unreacted starting materials, low-melting byproducts, or trapped solvent (e.g., from an extraction step).

  • Troubleshooting & Purification Strategy:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under a high vacuum, possibly with gentle heating.

    • Column Chromatography: The most reliable method to resolve this is purification by column chromatography. This will separate the desired product from the impurities that are preventing crystallization.[5]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask below the oil's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of solid product from a previous batch, add a single crystal to the oil.

      • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether), and stir or sonicate the mixture. This can wash away the oily impurities, often leaving the pure product as a solid.

    • Salt Formation: As a last resort, convert the quinoline (a weak base) into a salt (e.g., hydrochloride salt) by treating it with HCl in a suitable solvent. Salts are often highly crystalline and easier to handle.[5]

Q5: My column chromatography shows poor separation between the product and a closely-eluting impurity. How can I improve the resolution?

A: Poor separation on a silica gel column means the polarity of your product and the impurity are too similar in the chosen eluent system.

  • Causality: The functional groups on the product and impurity result in very similar interactions with the silica stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Shallow Gradient: If using gradient elution, make the gradient shallower (e.g., increase from 10% to 30% ethyl acetate in hexane over 20 column volumes instead of 5).

      • Isocratic Elution: Find an isocratic (single-ratio) solvent system that gives an Rf value of ~0.3 for your product and a maximal difference (ΔRf) from the impurity.

      • Change Solvent System: Switch to a different solvent system with different properties. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol. The different solvent-solute interactions can alter the relative elution order.[5]

    • Improve Column Packing and Loading: Ensure the column is packed perfectly without any air bubbles. Load the sample in the minimum possible volume of solvent ("dry loading" by pre-adsorbing the sample onto a small amount of silica is highly recommended for scale-up).[5]

    • Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which has different surface acidity) or a reverse-phase C18 silica for very non-polar compounds.

ParameterCombes SynthesisSkraup Synthesis
Primary Amine 3,4-Dimethoxyaniline3,4-Dimethoxyaniline
Carbon Source β-Diketone (e.g., Acetylacetone)Glycerol
Catalyst/Acid H₂SO₄, Polyphosphoric Acid (PPA)Concentrated H₂SO₄
Oxidizing Agent None (dehydration)Nitrobenzene derivative or As₂O₅
Typical Temp. 80 - 140°C140 - 160°C
Key Challenge Regioselectivity, incomplete cyclizationSevere exotherm, charring, tar formation
Control Measure Catalyst choice, temperature controlSlow addition, efficient cooling, moderators (FeSO₄)

Table 1. Comparison of typical reaction parameters and key scale-up challenges for the Combes and Skraup syntheses.

General Experimental Protocol: Combes Synthesis and Purification

Disclaimer: This is a representative protocol. Specific quantities and conditions must be optimized for your specific equipment and scale.

Step 1: Enamine Formation

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, charge 3,4-dimethoxyaniline (1.0 eq) and toluene (5-10 volumes).

  • Add acetylacetone (1.05 eq).

  • Heat the mixture to reflux (approx. 110°C) and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting aniline is consumed (typically 2-4 hours).

  • Once complete, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization

  • Cool the crude enamine intermediate in the reactor to 0-5°C.

  • Under vigorous stirring, slowly and carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (3-5 weights) while maintaining the internal temperature below 40°C.

  • After the addition is complete, slowly heat the mixture to the desired cyclization temperature (e.g., 100-120°C).

  • Hold at this temperature and monitor the reaction by TLC until the enamine is consumed (typically 3-6 hours).

Step 3: Work-Up and Isolation

  • Cool the reaction mixture to room temperature.

  • Very slowly and carefully, quench the reaction by pouring it onto a stirred mixture of ice and water. Caution: This is highly exothermic.

  • Neutralize the acidic slurry by the slow addition of a concentrated base solution (e.g., 50% NaOH) while maintaining the temperature below 25°C with external cooling. Adjust the pH to ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-dimethoxyquinoline.

Step 4: Purification by Recrystallization

  • Select an appropriate solvent system by testing small samples (e.g., ethanol/water, ethyl acetate/hexane). The ideal system will fully dissolve the crude product when hot but cause it to precipitate upon cooling.[5]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Troubleshooting Workflow: Low Product Yield

G Start Low Yield of 4,6-Dimethoxyquinoline Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Check_Reaction Unreacted_SM High % of Unreacted Starting Material? Check_Reaction->Unreacted_SM Byproducts Significant Byproduct Formation? Unreacted_SM->Byproducts No SM_Yes Increase Temp/Time Verify Catalyst Activity Check Reagent Purity Unreacted_SM->SM_Yes Yes Workup_Loss Product Lost During Work-up/Purification? Byproducts->Workup_Loss No BP_Yes_Tar Issue: Tar/Polymer (Skraup/High Temp) Solution: - Lower Temp - Add Moderator (FeSO₄) - Slower Acid Addition Byproducts->BP_Yes_Tar Yes (Tar) BP_Yes_Isomer Issue: Isomer Formation (Combes) Solution: - Change Acid (PPA) - Optimize Temp - Modify Diketone Byproducts->BP_Yes_Isomer Yes (Isomer) WL_Yes Issue: Poor Extraction/Emulsion Solution: - Check Workup pH - Use different solvent - Add brine to break emulsion Workup_Loss->WL_Yes Yes WL_No Root Cause Unidentified Re-evaluate entire process Workup_Loss->WL_No No

Caption: A logical workflow for diagnosing the root cause of low product yield.

References

  • CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Quinoline Alkaloids: Synthesis of Pyrano. PubMed. [Link]

Sources

Technical Support Center: Synthesis and Purification of 4,6-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4,6-dimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to isomeric impurities during their synthetic work. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your target compound.

Troubleshooting Guide: Isomer Separation

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Q1: My TLC plate shows multiple spots with very similar Rf values after my reaction. How can I improve the separation to accurately monitor the reaction progress?

A1: This is a common issue when dealing with positional isomers, as their similar polarities can make separation on a standard TLC plate challenging. Here’s a systematic approach to improve your analytical separation:

Causality: The retention factor (Rf) on a silica gel TLC plate is primarily governed by the polarity of the analyte and its interaction with the stationary phase. Positional isomers like 5,7- or 6,8-dimethoxyquinoline have very similar functional groups and overall polarity to the desired 4,6-dimethoxyquinoline, leading to minimal separation.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Decrease Polarity: If the Rf values are high (>0.6), your mobile phase is likely too polar. Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexanes, dichloromethane). Small, incremental changes can have a significant impact.

    • Test Different Solvent Systems: Do not rely solely on one solvent system. Experiment with different combinations that offer alternative selectivities. For instance, replacing ethyl acetate with diethyl ether or adding a small percentage of triethylamine (0.1-1%) can alter the interactions with the basic quinoline nitrogen, potentially improving separation.[1]

  • Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller, more uniform particle size, which results in more efficient separations and tighter spots, often resolving compounds that are inseparable on standard plates.

  • Double Development TLC: Develop the TLC plate in the chosen solvent system, dry it completely, and then develop it again in the same solvent system. This technique effectively increases the "run length" of the separation, often improving the resolution between closely eluting spots.

Workflow for Optimizing TLC Separation

G start Initial TLC shows poor separation (spots are close or overlapping) solvent_opt Systematically vary solvent polarity (e.g., 9:1 to 19:1 Hex:EtOAc) start->solvent_opt result Achieved Baseline Separation? solvent_opt->result Improved? diff_solvents Test alternative solvent systems (e.g., DCM/MeOH, Toluene/Acetone) add_modifier Add a modifier (e.g., 0.5% Triethylamine) diff_solvents->add_modifier hptlc Switch to HPTLC plates add_modifier->hptlc double_dev Perform double development hptlc->double_dev double_dev->result Improved? result->diff_solvents No success Proceed with column chromatography using optimized system result->success Yes fail Consider alternative purification (e.g., HPLC, Crystallization) result->fail Still No G start Crude Product Obtained analysis Analyze by TLC and 1H NMR to confirm isomer presence start->analysis isomers_present Isomers Detected? analysis->isomers_present no_isomers Proceed to standard purification (e.g., simple filtration/recrystallization) isomers_present->no_isomers No separation_choice Choose Separation Strategy isomers_present->separation_choice Yes column Column Chromatography (Optimized Conditions) separation_choice->column Good TLC Separation recryst Fractional Recrystallization (Solvent Screening) separation_choice->recryst Solid Material prep_hplc Preparative HPLC separation_choice->prep_hplc Very Difficult Separation purity_check Check Purity of Fractions/Crops (TLC, NMR, etc.) column->purity_check recryst->purity_check prep_hplc->purity_check pure Pure Product Isolated? purity_check->pure success Combine pure fractions and remove solvent pure->success Yes retry Re-process impure fractions or try alternative method pure->retry No retry->separation_choice

Sources

Validation & Comparative

High-Resolution Structural Elucidation of 4,6-Dimethoxyquinoline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4,6-dimethoxyquinoline , a critical scaffold in medicinal chemistry (particularly for antimalarial and kinase inhibitor development). This analysis synthesizes theoretical substituent effects with experimental analogue data to provide a robust structural elucidation workflow.

Executive Summary & Core Directive

Objective: To definitively assign the 1H NMR structure of 4,6-dimethoxyquinoline (4,6-DMQ) and distinguish it from common regioisomers (e.g., 2,4-dimethoxyquinoline or 5,7-dimethoxyquinoline) using a self-validating spectral analysis protocol.

The Challenge: Quinoline derivatives exhibit complex ring current anisotropy and significant solvent-dependent chemical shifts. The introduction of methoxy groups at the 4- (pyridine ring) and 6- (benzene ring) positions creates competing electronic effects—specifically the mesomeric shielding of H3 and the peri-interaction deshielding of H5—that must be deconvoluted for accurate assignment.

Experimental Protocol (Best Practices)

To ensure reproducibility and minimize concentration-dependent shifting (stacking effects common in planar heterocycles), follow this standardized protocol:

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) should be used only if solubility is poor, noting that H2 and H8 will shift downfield due to hydrogen bonding with the solvent.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg/mL) cause

    
     stacking, shifting aromatic peaks upfield.
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Parameters: Pulse angle

    
     (zg30), Relaxation delay (
    
    
    
    )
    
    
    s to ensure accurate integration of the methoxy singlets.

Spectral Analysis & Assignment Logic

The "Fingerprint" Regions

The spectrum of 4,6-DMQ is defined by two distinct aromatic systems (the heterocyclic pyridine ring and the benzenoid ring) and two methoxy singlets.

Table 1: Representative Chemical Shift Assignment (

, 300-500 MHz)

Note: Values are derived from substituent additivity rules and analogue comparisons (e.g., 6-methoxyquinoline and 4-methoxyquinoline).

PositionProton Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
2 Ar-H8.55 – 8.65 Doublet (d)5.0 – 5.5

to Nitrogen (Deshielded). Characteristic low-field signal.
8 Ar-H7.90 – 8.00 Doublet (d)9.0Peri to Nitrogen. Deshielded, but less than H2.
5 Ar-H7.60 – 7.70 Doublet (d)2.5 – 2.8Diagnostic: Peri to 4-OMe (deshielding) vs Ortho to 6-OMe (shielding). Net: Downfield of H7. Meta-coupled to H7.
7 Ar-H7.20 – 7.30 dd9.0, 2.6Ortho to 6-OMe (Shielded). Doublet of doublets (Ortho to H8, Meta to H5).
3 Ar-H6.65 – 6.75 Doublet (d)5.0 – 5.5Key Marker:

to N, but Ortho to 4-OMe. Strong mesomeric shielding shifts this significantly upfield.
4-OMe

4.00 – 4.05 Singlet (s)-Often slightly downfield of 6-OMe due to peri-deshielding or ring current differences.
6-OMe

3.90 – 3.95 Singlet (s)-Typical aromatic methoxy range.
Detailed Mechanistic Analysis
The Pyridine Ring (Protons 2 and 3)
  • H2 (The Anchor): This is the most reliable starting point. Being adjacent to the electronegative nitrogen, it appears most downfield (~8.6 ppm).

  • H3 (The Shielded Proton): In unsubstituted quinoline, H3 appears ~7.4 ppm. In 4,6-DMQ, the oxygen lone pair at position 4 donates electron density into the ring (resonance effect), specifically shielding the ortho-position (H3).

    • Observation: Look for a doublet with

      
       Hz in the "olefinic" region (6.7 ppm). This unusual upfield shift for an aromatic proton confirms the 4-methoxy substitution.
      
The Benzene Ring (Protons 5, 7, 8)
  • H5 (The Peri-Effect Anomaly): H5 is physically crowded by the 4-OMe group. This "peri-interaction" usually causes a downfield shift (deshielding) due to Van der Waals repulsion and magnetic anisotropy. However, H5 is also ortho to the electron-donating 6-OMe.

    • Result: The peri-deshielding partially cancels the ortho-shielding, leaving H5 relatively downfield (~7.6-7.7 ppm) compared to H7. It appears as a narrow doublet (

      
       Hz) due to meta-coupling with H7.
      
  • H7 and H8: H8 is a clear doublet (

    
     Hz) typically found near 7.9-8.0 ppm. H7 is a doublet of doublets (coupling to H8 and H5) and is the most shielded proton on the benzene ring (~7.25 ppm) due to being ortho to the 6-OMe.
    

Comparative Analysis: Validating the Structure

To ensure the sample is 4,6-DMQ and not an isomer or impurity, compare the spectral features against these alternatives.

Comparison 1: 4,6-DMQ vs. 6-Methoxyquinoline (The Precursor)
  • H3 Shift: In 6-methoxyquinoline, H3 is at 7.28 ppm . In 4,6-DMQ, H3 shifts upfield to ~6.70 ppm . This

    
     ppm shift is the primary evidence of successful 4-alkylation.
    
  • H5 Shift: In 6-methoxyquinoline, H5 is at 7.33 ppm . In 4,6-DMQ, H5 shifts downfield to ~7.65 ppm due to the peri-effect of the new 4-OMe group.

Comparison 2: 4,6-DMQ vs. 2,4-Dimethoxyquinoline (Regioisomer)
  • H2 Presence: 4,6-DMQ has a proton at C2 (~8.6 ppm ). 2,4-dimethoxyquinoline lacks this proton; the most downfield peak would be H8 (~8.0 ppm).

  • Symmetry: 2,4-DMQ substitution pattern changes the coupling constants in the pyridine ring (no H2-H3 coupling).

Comparison 3: Solvent Effects ( vs )
  • H2 Lability: In

    
    , the H2 proton often shifts further downfield (up to 8.8 ppm) and may broaden slightly due to interaction with the solvent's oxygen or trace water exchange if the sample is acidic.
    
  • Water Peak: Ensure the water peak in DMSO (3.33 ppm) does not overlap with the methoxy signals (3.9-4.0 ppm).

Self-Validating Assignment Workflow

The following flowchart illustrates the logical steps a researcher should take to confirm the structure of 4,6-dimethoxyquinoline from a raw NMR dataset.

G Start Raw 1H NMR Spectrum CheckH2 Step 1: Locate H2 (Most downfield doublet, ~8.6 ppm) Start->CheckH2 DecisionH2 Is H2 present? CheckH2->DecisionH2 CheckH3 Step 2: Locate H3 (Upfield doublet, ~6.7 ppm, J~5.2Hz) DecisionH2->CheckH3 Yes RejectIsomer REJECT: Likely 2,4-Dimethoxy isomer DecisionH2->RejectIsomer No CheckOMe Step 3: Integrate Methoxy Region (Two singlets, 3.9-4.1 ppm, Integral 3H each) CheckH3->CheckOMe H3 found at ~6.7 RejectPrecursor REJECT: Likely 6-Methoxyquinoline (H3 is too downfield) CheckH3->RejectPrecursor H3 found > 7.0 CheckBenzene Step 4: Analyze Benzene Ring (H8 doublet, H7 dd, H5 meta-doublet) CheckOMe->CheckBenzene Confirm CONFIRMED: 4,6-Dimethoxyquinoline CheckBenzene->Confirm Pattern Matches

Caption: Logic flow for confirming 4,6-dimethoxyquinoline structure. Note the critical decision points at H2 (regioisomer check) and H3 (substitution check).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on substituent additivity rules).
  • ChemicalBook. (n.d.). 6-Methoxyquinoline NMR Spectrum. Retrieved from (Used for comparative baseline of the mono-substituted precursor).

  • National Institutes of Health (NIH). (2020). Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. (Contains synthesis and characterization of 2-chloro-4,6-dimethoxyquinoline intermediates). Retrieved from .

  • Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of 4-alkoxy-quinolines. (Provides specific coupling constants for 4-substituted quinoline systems). Retrieved from .

A Tale of Two Isomers: Unraveling the Biological Activities of 4,6- vs. 6,7-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on this heterocyclic system can dramatically influence its biological effects. This guide provides an in-depth comparison of the biological activities of two closely related isomers: 4,6-dimethoxyquinoline and 6,7-dimethoxyquinoline. While derivatives of the 6,7-isomer have been extensively studied, revealing potent anticancer activities, the 4,6-isomer remains a less explored entity, presenting both a challenge and an opportunity for drug discovery.

At a Glance: Key Biological Activities

Biological Activity6,7-Dimethoxyquinoline Derivatives4,6-Dimethoxyquinoline Derivatives
Anticancer Activity Well-established; potent inhibitors of c-Met, FLT3, and Topoisomerase I; potential to reverse P-glycoprotein mediated multidrug resistance.Limited data available; some quinazoline derivatives with this substitution pattern show antimicrobial activity.
Antimicrobial Activity Some derivatives exhibit activity against various bacterial and fungal strains.Limited data available; some quinazoline derivatives with this substitution pattern show antimicrobial activity.

The Well-Characterized Contender: 6,7-Dimethoxyquinoline

Derivatives of 6,7-dimethoxyquinoline have emerged as a highly valuable scaffold in modern drug discovery, particularly in the realm of oncology.[1] The strategic placement of the two methoxy groups on the benzene ring of the quinoline core imparts favorable pharmacological properties, leading to the development of potent inhibitors of critical signaling pathways in cancer.

Anticancer Prowess: A Multi-Targeted Approach

The anticancer activity of 6,7-dimethoxyquinoline derivatives stems from their ability to inhibit several key molecular targets involved in tumor growth, proliferation, and survival.

  • c-Met Inhibition: A significant body of research has identified 4-anilino-6,7-dimethoxyquinoline derivatives as potent inhibitors of the c-Met receptor tyrosine kinase.[2] The HGF/c-Met signaling pathway plays a crucial role in tumorigenesis and metastasis, and its aberrant activation is implicated in various human cancers.[2] By blocking this pathway, these compounds can effectively halt cancer progression.

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another important therapeutic target, particularly in acute myeloid leukemia (AML). Derivatives of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been synthesized and shown to be potent FLT3 inhibitors, demonstrating significant anti-proliferative activity against AML cell lines.

  • Topoisomerase I Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors.[3] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, making it a prime target for anticancer agents.[3] These compounds have exhibited significant growth inhibition against a panel of cancer cell lines.[3]

  • Reversal of Multidrug Resistance: P-glycoprotein (P-gp) is an efflux pump that plays a crucial role in multidrug resistance (MDR) in tumors. A novel class of P-gp inhibitors featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been identified, demonstrating a remarkable ability to reverse MDR in cancer cells.

The Enigmatic Isomer: 4,6-Dimethoxyquinoline

In stark contrast to its 6,7-substituted counterpart, the biological activities of 4,6-dimethoxyquinoline and its derivatives are significantly less documented in scientific literature. While the quinoline scaffold itself is known for a broad spectrum of biological activities, the specific contribution of the 4,6-dimethoxy substitution pattern remains largely uncharted territory.

Some studies on quinazoline derivatives, which share a similar bicyclic core with quinoline, have reported antimicrobial activity for compounds bearing a 4,6-disubstitution pattern.[4] These findings suggest that 4,6-dimethoxyquinoline derivatives may also possess antimicrobial properties, but dedicated studies are required to confirm this hypothesis and to elucidate their spectrum of activity and mechanism of action.

The limited data on 4,6-dimethoxyquinoline presents a compelling case for further investigation. Its structural similarity to the highly active 6,7-isomer suggests that it could hold untapped therapeutic potential. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 4,6-dimethoxyquinoline derivatives to explore their anticancer, antimicrobial, and other pharmacological activities.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of these dimethoxyquinoline isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow for MTT Assay

MTT_Assay_Workflow start Plate cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add test compounds at various concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 37°C for 18-24h inoculate->incubate read Visually inspect for bacterial growth and determine the MIC incubate->read

Caption: Workflow for determining the MIC.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Kinase Inhibition Assay (e.g., c-Met, FLT3)

Kinase activity can be measured using various assay formats, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[10][11]

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Add kinase, substrate, and test compound to a well initiate Initiate reaction by adding ATP start->initiate incubate1 Incubate to allow kinase reaction initiate->incubate1 stop_deplete Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate1->stop_deplete incubate2 Incubate stop_deplete->incubate2 detect Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate2->detect read Measure luminescence detect->read

Caption: Workflow of a generic kinase inhibition assay.

Protocol:

  • Reaction Setup: In a suitable assay plate, add the kinase enzyme, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[12]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).[12]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Conclusion and Future Directions

The comparative analysis of 4,6- and 6,7-dimethoxyquinoline highlights a significant knowledge gap in the field of medicinal chemistry. While 6,7-dimethoxyquinoline derivatives have been extensively validated as potent anticancer agents with diverse mechanisms of action, the 4,6-isomer remains a largely unexplored chemical entity. The limited evidence from related quinazoline structures suggests potential antimicrobial activity, but this requires direct experimental confirmation.

This guide serves as a call to action for researchers to investigate the untapped potential of 4,6-dimethoxyquinoline. A systematic approach involving the synthesis of a diverse library of its derivatives and their subsequent screening in a battery of biological assays is warranted. Such studies could unveil novel therapeutic leads and provide valuable insights into the structure-activity relationships of dimethoxy-substituted quinolines, ultimately contributing to the development of new and effective drugs.

References

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Tuyun, A. F., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6729. [Link]

  • El-Sayed, M. A., et al. (2015). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International, 2016, 8760639. [Link]

  • Li, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136-1145. [Link]

  • Frapwell, H. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. In Current Protocols in Molecular Biology. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

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  • Sucheta, et al. (2012). Synthesis of some novel 4, 6-disubstituted derivatives and evaluation of their antimicrobial activity. International Journal of Pharmacy and Chemical and Biological Sciences, 2(1), 97-103. [Link]

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  • Dmytro, K., et al. (2019). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][3]triazino[2,3-c]-quinazolin-2-one Derivatives. Scientia Pharmaceutica, 87(2), 11. [Link]

  • Springer Nature Experiments. (n.d.). MTT assay Protocol. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

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  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [Link]

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  • ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to the Crystal Structures of Dimethoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The addition of dimethoxy substituents to this heterocyclic system introduces significant changes in molecular conformation, crystal packing, and, consequently, physicochemical properties that are paramount in drug design. This guide provides an in-depth comparison of dimethoxyquinoline isomers, supported by X-ray diffraction data, to illuminate the structural nuances that drive their biological and material properties.

The Decisive Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] This non-destructive technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[2] For drug development professionals, this atomic-level insight is invaluable for optimizing lead compounds, understanding polymorphism, and predicting properties like solubility and stability.

The process, in essence, involves irradiating a single crystal with monochromatic X-rays.[2] The crystal lattice diffracts these X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded.[4] By analyzing this diffraction pattern, we can reconstruct a three-dimensional model of the electron density within the crystal, and from that, the precise location of each atom.[5]

The Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is crucial for obtaining high-quality, publication-ready data.

Diagram: Single-Crystal X-ray Diffraction Workflow

XRD_Workflow Crystal_Growth 1. Crystal Growth (Slow Evaporation/Vapor Diffusion) Crystal_Selection 2. Crystal Selection (Microscopy, <0.3 mm, clear) Crystal_Growth->Crystal_Selection Obtain high-quality single crystal Crystal_Mounting 3. Crystal Mounting (Goniometer Head) Crystal_Selection->Crystal_Mounting Isolate and mount best specimen Centering 4. Crystal Centering (Optical & X-ray) Unit_Cell 5. Unit Cell Determination (Matrix Frames) Centering->Unit_Cell Align crystal in X-ray beam Strategy 6. Data Collection Strategy (e.g., APEX3) Unit_Cell->Strategy Determine lattice parameters Collection 7. Full Data Collection Strategy->Collection Optimize for completeness & redundancy Integration 8. Data Integration (Convert images to reflections) Solution 9. Structure Solution (e.g., SHELXT, Direct Methods) Integration->Solution Create reflection file (HKL) Refinement 10. Structure Refinement (e.g., SHELXL, Least-Squares) Solution->Refinement Generate initial atomic model Validation 11. Validation & CIF Generation (CheckCIF) Refinement->Validation Optimize model against data

Caption: Workflow for Small Molecule Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the structure determination of a novel dimethoxyquinoline derivative, using a modern diffractometer such as a Bruker D8 Venture with an APEX3 detector.[6][7]

  • Crystal Growth & Selection :

    • Action: Grow single crystals by slow evaporation of a saturated solution (e.g., in an ethanol/dichloromethane mixture).[8]

    • Causality: Slow crystal growth is essential to minimize defects and obtain a well-ordered lattice, which is a prerequisite for sharp diffraction.

    • Validation: Under a polarized light microscope, select an optically clear, well-formed crystal (typically 0.1-0.3 mm in size) that exhibits uniform extinction, indicating a single lattice.[2]

  • Mounting and Cryo-cooling :

    • Action: Mount the selected crystal on a MiTeGen MicroMount™ using paratone-N oil and immediately flash-cool it to 100 K in a stream of nitrogen gas.

    • Causality: Cryo-cooling minimizes thermal vibrations of atoms, leading to higher resolution data and a reduction in radiation damage during the experiment.[9] The oil prevents ice formation.

  • Unit Cell Determination :

    • Action: Center the crystal in the X-ray beam and collect a few initial frames (matrix frames).[10] The software (e.g., APEX3) automatically indexes these reflections to determine the preliminary unit cell parameters.[10]

    • Causality: The unit cell is the fundamental repeating block of the crystal lattice. Its dimensions and angles are unique to the crystalline phase and are used to calculate the diffraction angles for the full data collection.

  • Data Collection Strategy and Execution :

    • Action: Using the determined unit cell and crystal system, the software calculates an optimized data collection strategy.[6] This involves a series of runs with different goniometer angles (omega, phi, kappa scans) to measure a comprehensive and redundant set of reflections.

    • Causality: A good strategy ensures high data completeness and redundancy, which are critical for accurate intensity measurements and for handling experimental issues like absorption. The goal is to measure as many unique reflections as possible, multiple times.

    • Execution: Launch the full data collection. The diffractometer will execute the calculated runs automatically.[9]

  • Data Integration and Reduction :

    • Action: After collection, the raw image files are processed. The software locates the diffracted spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization).

    • Causality: This step converts the visual diffraction pattern into a numerical reflection file (.hkl file) that lists each reflection's Miller indices (h,k,l) and its measured intensity (F²).[11]

  • Structure Solution and Refinement :

    • Action: Use a structure solution program like SHELXT to generate an initial structural model from the .hkl file.[11] This model is then refined using a least-squares program like SHELXL.

    • Causality: The solution program finds the phases of the reflections (the "phase problem") to generate an initial electron density map. Refinement iteratively adjusts the atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data.

    • Validation: The quality of the final structure is assessed by metrics like the R1 factor (ideally < 5% for small molecules), the goodness-of-fit (GooF, close to 1), and a flat residual electron density map.

Comparative Analysis of Dimethoxyquinoline Isomers

The position of the two methoxy groups on the quinoline scaffold dramatically influences both the molecule's electronic properties and its supramolecular arrangement in the solid state. Data for the following comparisons have been sourced from peer-reviewed publications and the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[12][13]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂MonoclinicP2₁/c13.681(3)7.0210(14)11.025(2)98.43(3)4[14]
2,4-dimethoxy-THPQs (4a) ¹C₂₀H₁₉N₃O₃TriclinicP-16.1119(17)12.856(3)13.503(2)97.43(2)²2[15]
2,4-dimethoxy-THPQs (4b) ¹C₂₁H₂₁N₃O₃MonoclinicP2₁/n11.3367(6)13.5799(7)13.0546(6)104.958(2)4[15]
8-Methoxy-4-(4-methoxyphenyl)quinoline C₁₇H₁₅NO₂MonoclinicP2₁/c11.042(2)13.064(3)9.432(2)97.02(3)4[16]
2-Methoxyquinoline-3-carbaldehyde C₁₁H₉NO₂MonoclinicP2₁/c8.8681(2)13.8863(3)7.9103(2)111.419(1)4[17]

¹Note: THPQs refers to tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a more complex derivative. ²Note: For triclinic system, α=72.84(2)° and γ=81.18(2)° are also reported.

Key Structural Observations:
  • Planarity and Methoxy Group Conformation: In most reported structures, the quinoline ring system itself is nearly planar.[14][17] The key variable is the orientation of the methoxy groups. For instance, in 4-chloro-6,7-dimethoxyquinoline, the C atoms of the methoxy groups deviate only slightly from the quinoline plane.[14] In contrast, in 8-methoxy-4-(4-methoxyphenyl)quinoline, the methoxyphenyl substituent is significantly twisted out of the quinoline plane, with a dihedral angle of 62.17°.[16] This twist is a steric effect, minimizing repulsion between the substituent and the quinoline core.

  • Intermolecular Interactions and Crystal Packing: The position of the electron-donating methoxy groups dictates the nature of intermolecular forces.

    • In 2-methoxyquinoline-3-carbaldehyde, the packing is dominated by pairs of C—H⋯O hydrogen bonds, which form centrosymmetric dimers.[17] These dimers are further linked by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules.[17]

    • For 4-methoxyquinazoline (a related scaffold), molecules form distinct π–π stacks, leading to a herringbone packing arrangement.[18]

    • The analysis of various 2,4-dimethoxy-THPQs revealed the formation of strong C–H⋯O and N–H⋯O interactions that govern the crystal packing.[15][19]

Influence of Methoxy Position on Properties:

The specific placement of methoxy groups is not just a structural curiosity; it has profound functional consequences. Studies on diphenyl quinoline derivatives have shown that the position of a methoxy substituent (ortho, meta, or para) on a phenyl ring dramatically affects the compound's photophysical and electronic properties, including its emission color and photoluminescence quantum yield.[20] These effects are directly tied to how the substituent alters the molecule's overall electronic structure and how it influences intermolecular packing, which can lead to or prevent aggregation-caused quenching.

Implications for Drug Development

Understanding the crystal structure is vital for predicting and modifying a drug candidate's properties.

  • Solubility and Bioavailability: Different crystal packing arrangements (polymorphs) arising from subtle structural changes can have vastly different lattice energies, leading to significant differences in solubility and dissolution rates. A more stable, densely packed crystal form is typically less soluble.

  • Target Binding: The conformation of a molecule in its crystal structure can provide a low-energy model for how it might fit into a protein's binding pocket. The co-crystal structure of a G9a inhibitor, which features a quinazoline core, highlights key hydrogen bonds and a salt bridge that are essential for binding.[21] Knowledge of these interactions, derived from crystallography, is crucial for rational drug design.

  • Intellectual Property: Different polymorphic forms of a drug are patentable. Thorough crystallographic characterization is therefore essential for protecting intellectual property.

References

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67, o2872. Available at: [Link]

  • Verma, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12, 19881-19893. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2015). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o1279. Available at: [Link]

  • Verma, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. ResearchGate. Available at: [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2510. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]

  • Bruker AXS. (2016). APEX3 Software User Manual. Bruker Corporation. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Hisaki, I., et al. (2012). Crystal structure of quinine: the effects of vinyl and methoxy groups on molecular assemblies of Cinchona alkaloids cannot be ignored. Chemistry, an Asian journal, 7(10), 2371–2375. Available at: [Link]

  • Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 216, 113261. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2000). A Guide to Using SHELXTL. Available at: [Link]

  • Serra, C., et al. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. IUCrJ, 6(Pt 5), 829–837. Available at: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Available at: [Link]

  • Mueller, L. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available at: [Link]

  • Zhang, Q. W., et al. (2015). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Archiv der Pharmazie, 348(10), 730–736. Available at: [Link]

  • Bruker Corporation. APEX Software. Available at: [Link]

  • Chen, Y. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. ProQuest Dissertations Publishing. Available at: [Link]

  • Meshram, P. P., & Gacche, R. N. (2018). The Impact of Ortho, Meta and Para Methoxy Group Substitution on Photoluminescent Properties of 2,4-Diphenyl Quinoline. Trends in Opto-Electro & Optical Communication, 8(2), 1-5. Available at: [Link]

  • Read, R. J., & McCoy, A. J. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 714–726. Available at: [Link]

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  • Quintero-Mora, Y. D., et al. (2017). 8-Methoxy-4-(4-methoxyphenyl)quinoline. IUCrData, 2(Pt 2), x170138. Available at: [Link]

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A Comparative Spectroscopic Guide to 2-chloro-4,6-dimethoxyquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic characterization of 2-chloro-4,6-dimethoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document leverages high-fidelity predicted data for the target molecule and presents a rigorous comparison with experimentally characterized structural analogs. This approach provides a robust framework for the identification and characterization of this and related quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific substitution pattern of chloro and methoxy groups on the quinoline ring, as seen in 2-chloro-4,6-dimethoxyquinoline, can significantly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. Accurate spectroscopic characterization is therefore a critical step in the synthesis, quality control, and structure-activity relationship (SAR) studies of novel quinoline-based drug candidates.

This guide will delve into the key spectroscopic techniques for characterizing 2-chloro-4,6-dimethoxyquinoline: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of how the unique structural features of this molecule give rise to its characteristic spectral fingerprints.

Predicted Spectroscopic Data for 2-chloro-4,6-dimethoxyquinoline

The following tables summarize the predicted spectroscopic data for 2-chloro-4,6-dimethoxyquinoline. These predictions are based on established computational models and provide a reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Data for 2-chloro-4,6-dimethoxyquinoline (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HH8
~7.3-7.5d1HH5
~7.0-7.2dd1HH7
~6.8s1HH3
~4.0s3H6-OCH₃
~3.9s3H4-OCH₃

Table 2: Predicted ¹³C NMR Data for 2-chloro-4,6-dimethoxyquinoline (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C4
~158C6
~152C2
~148C8a
~130C8
~122C4a
~120C5
~105C7
~98C3
~566-OCH₃
~554-OCH₃

Table 3: Predicted Key IR Absorptions for 2-chloro-4,6-dimethoxyquinoline

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2950-3000MediumAliphatic C-H stretch (CH₃)
~1600-1620StrongC=N stretch (quinoline ring)
~1500-1580StrongC=C aromatic ring stretch
~1200-1300StrongAr-O-C stretch (asymmetric)
~1000-1100StrongAr-O-C stretch (symmetric)
~750-850StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data for 2-chloro-4,6-dimethoxyquinoline

m/zInterpretation
223/225[M]⁺/ [M+2]⁺ (presence of Cl)
208/210[M-CH₃]⁺
180/182[M-CH₃-CO]⁺
192[M-OCH₃]⁺

Comparative Analysis with Structural Analogs

To provide experimental context and validate the predicted data, we will now compare it with the published spectroscopic data of structurally similar quinoline derivatives.

Analog 1: 4-Chloro-6,7-dimethoxyquinoline

This isomer provides an excellent comparison for the influence of the chloro and methoxy group positions on the spectroscopic signatures.

Table 5: Experimental ¹H and ¹³C NMR Data for 4-Chloro-6,7-dimethoxyquinoline

NucleusChemical Shift (δ) ppm
¹H8.68 (d, 1H), 7.39 (s, 1H), 7.34 (d, 1H), 7.17 (s, 1H), 4.02 (s, 3H), 3.99 (s, 3H)
¹³C157.9, 153.2, 149.8, 144.5, 139.1, 121.8, 119.5, 107.4, 100.2, 56.4, 56.2
  • Analysis: The chemical shifts of the methoxy groups are comparable. The aromatic proton signals differ significantly due to the altered electronic environment and coupling patterns arising from the different substituent positions.

Analog 2: 2-Chloro-4-amino-6,7-dimethoxyquinazoline

While a quinazoline, this molecule shares the 2-chloro and dimethoxy substitution pattern, offering insights into the electronic effects of these groups on a similar heterocyclic core.

Table 6: Experimental ¹H NMR and IR Data for 2-Chloro-4-amino-6,7-dimethoxyquinazoline

TechniqueData
¹H NMR (DMSO-d₆)7.63 (s, 2H, NH₂), 7.08 (s, 1H), 6.85 (s, 1H), 3.84 (s, 3H), 3.81 (s, 3H)
IR (KBr, cm⁻¹)3470, 3320 (N-H), 1640 (C=N), 1580 (C=C)
  • Analysis: The presence of the amino group in the 4-position significantly alters the electronic landscape, as reflected in the upfield shift of the aromatic protons compared to the predicted values for 2-chloro-4,6-dimethoxyquinoline. The IR spectrum clearly shows the characteristic N-H stretches, which would be absent in our target molecule.

Experimental Protocols

To ensure reproducibility and accuracy in the characterization of 2-chloro-4,6-dimethoxyquinoline, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 2-chloro-4,6-dimethoxyquinoline sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 (adjust based on sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (2-5 mg) of 2-chloro-4,6-dimethoxyquinoline in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Mount the salt plate in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean, empty salt plate before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with direct infusion capabilities.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Data Acquisition (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1-2 scans/second.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for 2-chloro-4,6-dimethoxyquinoline.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-chloro-4,6-dimethoxyquinoline Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison Purity_Assessment Purity Assessment Comparison->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of 2-chloro-4,6-dimethoxyquinoline.

Interpreting the Spectroscopic Data: A Deeper Dive

NMR Spectroscopy: Unraveling the Carbon-Hydrogen Framework

The predicted ¹H NMR spectrum of 2-chloro-4,6-dimethoxyquinoline is expected to show distinct signals for the aromatic protons and the methoxy groups. The downfield-shifted doublet corresponds to the H8 proton, which is deshielded by the anisotropic effect of the quinoline ring system. The two singlets for the methoxy groups indicate their distinct chemical environments.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbons attached to the electronegative oxygen and chlorine atoms (C4, C6, and C2) are expected to be the most downfield-shifted.

IR Spectroscopy: Identifying Key Functional Groups

The IR spectrum is invaluable for confirming the presence of key functional groups. The characteristic C=N and C=C stretching vibrations in the 1620-1500 cm⁻¹ region are indicative of the quinoline ring. The strong absorptions in the 1300-1000 cm⁻¹ range are due to the C-O stretching of the methoxy groups. The C-Cl stretch typically appears in the fingerprint region below 850 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for quinolines involve the loss of small neutral molecules like HCN and CO. For this molecule, initial loss of a methyl radical from a methoxy group is also a likely fragmentation pathway.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of 2-chloro-4,6-dimethoxyquinoline. By combining predicted data with experimental data from close structural analogs, researchers can confidently identify and characterize this important heterocyclic compound. The detailed experimental protocols provided herein will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the field of medicinal chemistry.

References

  • Synthesis of 2-chloro-4,6-dimethoxy quinoline. ResearchGate. Available at: [Link].

  • 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link].

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link].

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link].

  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available at: [Link].

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link].

Comparative Potency of Quinoline Scaffolds in DHODH Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.[1][3] DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway to meet their increased demand for nucleotides.[1] Therefore, inhibiting DHODH can selectively target these cells, making it an attractive therapeutic strategy for a range of diseases, including autoimmune disorders and cancer.[4][5][6]

Several DHODH inhibitors, including leflunomide and its active metabolite teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[7] These drugs work by depleting the intracellular pool of pyrimidines, which in turn suppresses the proliferation of immune cells.[1][3] The quinoline scaffold has emerged as a particularly promising pharmacophore for the development of potent and selective DHODH inhibitors. This guide provides a comparative analysis of the potency of various quinoline-based DHODH inhibitors, along with the experimental protocols to evaluate their efficacy.

The Quinoline Scaffold: A Privileged Structure for DHODH Inhibition

The quinoline core, a bicyclic aromatic heterocycle, has proven to be a valuable scaffold in medicinal chemistry. In the context of DHODH inhibition, the quinoline-4-carboxylic acid moiety is a key structural feature found in potent inhibitors like brequinar.[8] Structure-activity relationship (SAR) studies have shown that modifications to the quinoline ring system can significantly impact inhibitory potency and pharmacokinetic properties.

A structure-guided approach has been instrumental in the development of novel quinoline-based DHODH inhibitors. By identifying key interactions within the brequinar-binding pocket of the enzyme, researchers have designed analogs with improved potency. For instance, introducing hydrogen-bond accepting groups at strategic positions can lead to new electrostatic interactions with amino acid residues like T63 and Y356, enhancing the inhibitor's binding affinity.[9] This rational design approach has led to the discovery of highly potent compounds with IC50 values in the low nanomolar range.[9]

Comparative Potency of Quinolone-Based DHODH Inhibitors

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1] It is important to note that IC50 values can vary between studies due to differences in assay conditions.[1] The following table summarizes the reported IC50 values for several quinoline-based DHODH inhibitors against human DHODH (hDHODH).

CompoundScaffold TypehDHODH IC50 (nM)Reference
BrequinarQuinoline-4-carboxylic acid5.2 - 20[10][11]
Analog 414-Quinoline carboxylic acid9.71 ± 1.4[9]
Analog 434-Quinoline carboxylic acid26.2 ± 1.8[9]
1,7-Naphthyridine 46Naphthyridine28.3 ± 3.3[9]

As the data indicates, subtle modifications to the quinoline scaffold can lead to significant differences in inhibitory potency. For example, the strategic placement of hydrogen-bond accepting groups in analogues 41 and 43 resulted in compounds with potent, low nanomolar IC50 values.[9] Further optimization led to the development of a 1,7-naphthyridine analog (46) that also demonstrated strong inhibitory activity by forming a novel hydrogen bond with the Y356 residue in the enzyme's active site.[9]

Mechanism of Action of Quinolone DHODH Inhibitors

Quinolone-based inhibitors like brequinar act as competitive inhibitors with respect to ubiquinone, a cofactor in the DHODH-catalyzed reaction.[12][13] They bind to the quinone-binding site of the enzyme, effectively blocking its activity.[3] This inhibition leads to a reduction in the synthesis of orotate, a crucial intermediate in the pyrimidine biosynthesis pathway.[3] The subsequent depletion of pyrimidine nucleotides results in the suppression of DNA and RNA synthesis, thereby inhibiting cell proliferation.[3]

DHODH_Inhibition_Pathway

Caption: Simplified schematic of DHODH inhibition by quinoline scaffolds.

Experimental Protocol: In Vitro DHODH Inhibition Assay

To determine the inhibitory potency of novel compounds, a reliable and reproducible in vitro assay is essential. The following protocol describes a common absorbance-based method for measuring DHODH inhibition.[1][14]

Principle:

This assay measures the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[1] The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.

Materials:

  • Human recombinant DHODH (rhDHODH)

  • Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton® X-100, pH 8.0[14]

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) (chromogenic indicator)

  • Test compounds (dissolved in DMSO)

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Prepare a solution of rhDHODH in the assay buffer to a final concentration of 0.02 µg per well.[14]

  • Add the desired concentrations of the test compounds to the wells of the 96-well plate.

  • Add the rhDHODH solution to each well.

  • Initiate the reaction by adding a substrate mixture containing 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCIP in the assay buffer.[14]

  • Immediately measure the absorbance at 600 nm and continue to monitor the absorbance kinetically for a set period (e.g., 68 minutes).[14][15]

  • Calculate the rate of reaction (Vmax) for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow

Caption: General workflow for an in vitro DHODH inhibition assay.

Conclusion and Future Directions

The quinoline scaffold remains a highly promising starting point for the design of novel and potent DHODH inhibitors. The ability to rationally design compounds with improved potency through a structure-guided approach highlights the therapeutic potential of this class of molecules. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their clinical utility for the treatment of autoimmune diseases and various cancers.[4][5][8]

References

  • Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - ACS Publications. (2020-09-04).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (2018-06-28).
  • A Comparative Analysis of Dhodh-IN-12 and Teriflunomide as DHODH Inhibitors - Benchchem.
  • Kinase Inhibitors on DHODH Signaling Pathways - AbMole BioScience.
  • A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC. (2022-01-31).
  • Comparison of the enzyme activity and inhibitors' IC50 values for the wild‐type and mutant hDHODH. (a) Relative DHO - ResearchGate.
  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC.
  • What are DHODH inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications. (2020-03-26).
  • Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the... - ResearchGate.
  • Half‐maximal inhibitory concentration (IC50) values of quinoline... - ResearchGate.
  • Inhibition of human dihydroorotate dehydrogenase (DHODH) by furanone ring substituted ascofuranone (1) derivatives. - ResearchGate.
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - eLife. (2024-04-05).
  • Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed. (1998-11-01).
  • Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC. (2022-06-07).
  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC - NIH. (2025-10-22).
  • Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed. (2001-02-20).
  • Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC - NIH. (2020-05-07).
  • Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase † | Request PDF - ResearchGate. (2025-08-05).
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (2025-08-05).
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - eLife. (2023-05-23).
  • Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed.
  • IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro - MDPI.
  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (2020-11-23).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022-12-23).
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025-03-25).

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Benchmarking Reference Standards for 4,6-Dimethoxyquinoline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 4,6-Dimethoxyquinoline Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

In the high-stakes landscape of pharmaceutical development, 4,6-dimethoxyquinoline (4,6-DMQ) occupies a critical niche.[1][2] While its structural isomer, 6,7-dimethoxyquinoline, serves as the backbone for major kinase inhibitors (e.g., Cabozantinib, Tivozanib), 4,6-DMQ frequently appears as a critical regioisomeric impurity or a distinct scaffold for antimalarial research.[1][2][3]

The analytical challenge is twofold: the lack of readily available pharmacopoeial primary standards (USP/EP) for this specific isomer, and the difficulty in chromatographically resolving it from the 6,7-isomer.[1][3] This guide objectively compares available reference standard options and provides a self-validating protocol for qualifying "Research Grade" materials into "Reference Grade" standards using orthogonal methodology.

Part 1: The Hierarchy of Standards – A Comparative Analysis[3]

For a molecule like 4,6-DMQ, where a "Gold Standard" USP vial may not exist, researchers must choose between commercial chemical suppliers or custom synthesis.[1][2][3] The following table compares these alternatives based on regulatory rigor and experimental utility.

FeatureOption A: Pharmacopoeial/Primary Standard Option B: Certified Reference Material (CRM) Option C: Commercial "Research Grade"
Availability Rare/Non-existent for 4,6-DMQ.[1][2]Limited.[3][4] Available from specialized impurity synthesis labs.[3]High. Readily available (Sigma, TCI, Aladdin).[1][2][3]
Traceability Absolute (Legal/Metrological).[3]High (ISO 17034 accredited).[3]Low. Batch-specific CoA only.
Purity Assignment Absolute method (DSC/qNMR).[3]Mass Balance (100% - impurities).[2]Area % (HPLC) – Risky .[3][5]
Water/Solvent Data Explicitly quantified (KF/GC).Explicitly quantified.[3][6]Often "N/A" or theoretical.[3]
Suitability Release testing of GMP clinical batches.Method validation & quantification.Early discovery & structural confirmation.[3]
Cost

(> $1000/mg)


500 - $1000/mg)

50 - $200/g)

Expert Insight: Do not rely on "Area %" from a Research Grade CoA for quantitative work. Quinoline derivatives are hygroscopic and prone to N-oxidation.[2] A "98% Area" standard may actually be 92% active moiety by weight due to retained water and inorganic salts.[3]

Part 2: Technical Deep Dive – The Self-Validating Qualification System[2]

Since a Primary Standard is likely unavailable, you must create a Secondary Standard from Option C (Research Grade).[1][3] This requires a "Self-Validating System" using the Mass Balance Approach .[2]

The Mass Balance Equation

To assign a true potency (Assay) to your 4,6-DMQ standard, use this formula rather than simple HPLC integration:



  • % Water: Determined by Karl Fischer (Volumetric or Coulometric).[3]

  • % Res. Solvents: Determined by Headspace GC-FID.

  • % ROI (Residue on Ignition): Sulfated ash method for inorganic salts.[3]

  • % HPLC Purity: Chromatographic purity (see protocol below).

Orthogonal Validation: qNMR

For highest confidence (E-E-A-T), cross-validate the Mass Balance result with Quantitative NMR (qNMR) .

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (traceable to NIST).[3]

  • Solvent: DMSO-

    
     (prevents aggregation of the quinoline core).
    
  • Logic: If Mass Balance and qNMR results agree within <1.0%, the standard is qualified.[1][3]

Part 3: Experimental Protocols
1. High-Resolution HPLC Method for Isomer Separation

Standard C18 columns often fail to separate 4,6-DMQ from 6,7-DMQ due to identical hydrophobicity.[1][2] We utilize a Biphenyl or Phenyl-Hexyl stationary phase to exploit


-

interactions, which differ based on the methoxy substitution pattern.[2]

Method Parameters:

  • Column: Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent.[1][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation of the quinoline nitrogen, improving peak shape).[1][3]

  • Mobile Phase B: Methanol (MeOH promotes stronger

    
    -
    
    
    
    selectivity than ACN).[2]
  • Gradient:

    • 0-2 min: 10% B[1][2]

    • 2-15 min: 10%

      
       70% B[1][2]
      
    • 15-20 min: 70% B[1][2]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 254 nm (aromatic core) and 330 nm (conjugated system).[3]

  • Temperature: 35°C.[3]

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 4,6-DMQ and 6,7-DMQ.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for basic quinolines).[3]
    
  • Precision: RSD < 2.0% for 6 replicate injections.

2. Workflow Visualization

The following diagram illustrates the decision matrix for qualifying a reference standard.

ReferenceStandardQualification Start Acquire 4,6-DMQ Material (Research Grade) Identity Structural Confirmation (1H-NMR, MS, IR) Start->Identity PurityCheck Purity Assessment Identity->PurityCheck HPLC HPLC-UV (Biphenyl) Check for Regioisomers PurityCheck->HPLC KF_GC Water (KF) & Solvents (GC) PurityCheck->KF_GC ROI Inorganics (ROI) PurityCheck->ROI Calculation Calculate Potency (Mass Balance) HPLC->Calculation KF_GC->Calculation ROI->Calculation Decision Do Results Match? (<1.0% Diff) Calculation->Decision qNMR Orthogonal Check (qNMR vs NIST Std) qNMR->Decision Fail Reject / Recrystallize Decision->Fail No Pass Release as Secondary Standard Decision->Pass Yes

Figure 1: Workflow for converting Research Grade 4,6-DMQ into a Qualified Secondary Reference Standard.

Part 4: Critical Impurity Fate Mapping

Understanding where 4,6-DMQ comes from is essential for setting specifications.[1][2] It is often formed during the Gould-Jacobs reaction when the cyclization of the anilino-acrylate intermediate occurs at the less sterically hindered position.

ImpurityFate Precursor 3,4-Dimethoxyaniline Precursor Intermediate Anilino-acrylate Intermediate Precursor->Intermediate Cyclization Thermal Cyclization (Gould-Jacobs) Intermediate->Cyclization Product 6,7-Dimethoxyquinoline (Target Drug Scaffold) Cyclization->Product Major Path (Para-closure) Impurity 4,6-Dimethoxyquinoline (Regioisomer Impurity) Cyclization->Impurity Minor Path (Ortho-closure) Detection QC Release Testing Impurity->Detection Requires Biphenyl Column to Separate

Figure 2: Formation pathway of 4,6-DMQ as a regioisomeric impurity during quinoline synthesis.

References
  • Teasdale, A. (2017).[3] Impurity investigations by phases of drug and product development. Trends in Analytical Chemistry. Link[1][2][3]

  • European Pharmacopoeia Commission. (2024).[3] Chapter 5.12: Reference Standards. European Directorate for the Quality of Medicines.[3] Link[1][2][3]

  • Holzgrabe, U. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1][2][3]

  • Center for Drug Evaluation and Research (CDER). (2000).[3] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3] Link

  • BenchChem. (2025).[3][7][8] Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Link[1][2][3]

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Safety Operating Guide

Navigating the Safe Handling of 4,6-Dimethoxyquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized compounds like 4,6-Dimethoxyquinoline, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides a detailed operational plan for the safe handling and disposal of 4,6-Dimethoxyquinoline, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).

The 'Why' Behind Your PPE: A Risk-Based Approach

Effective laboratory safety is not about a checklist of equipment, but a dynamic risk assessment. For 4,6-Dimethoxyquinoline, a solid, likely crystalline, compound, the primary routes of exposure are inhalation of airborne particulates, dermal contact, and eye contact. Our PPE strategy is therefore designed to create a comprehensive barrier against these risks.

Engineering Controls: Your First Line of Defense

Before we even consider personal protective equipment, we must emphasize the critical role of engineering controls. All handling of 4,6-Dimethoxyquinoline powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[3] The fume hood's consistent airflow is essential to contain and exhaust any dust generated during weighing or transfer operations. An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

A Head-to-Toe Guide to PPE for 4,6-Dimethoxyquinoline

The following table outlines the recommended PPE for handling 4,6-Dimethoxyquinoline, along with the rationale for each selection.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[4]To prevent skin contact with the compound. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged or high-exposure tasks, butyl rubber gloves may provide superior protection.[4] Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]To protect the eyes from airborne dust particles and accidental splashes. Standard safety glasses do not provide adequate protection from dust.
Body Protection A fully-fastened laboratory coat.[3]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if there is a risk of inhalation.[3]To prevent the inhalation of fine dust particles, especially when handling larger quantities or when the ventilation is not optimal.
Experimental Protocol: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Receiving and Storage

Upon receipt, the container of 4,6-Dimethoxyquinoline should be inspected for any damage. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container must be kept tightly closed when not in use.[5]

Handling and Weighing
  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[1]

  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of powder.

  • Work Area: Keep the work area clean and uncluttered to facilitate easy cleanup in case of a spill.

Spills and Decontamination

In the event of a spill, the area should be evacuated and ventilated. Do not dry sweep, as this can increase the dispersion of dust. Instead, gently cover the spill with an absorbent material and then carefully collect it into a designated hazardous waste container. The area should then be decontaminated with an appropriate solvent and wiped clean.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. In the absence of specific disposal guidelines for 4,6-Dimethoxyquinoline, it must be treated as hazardous waste.[3]

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with 4,6-Dimethoxyquinoline, such as gloves, weigh boats, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Any solutions containing 4,6-Dimethoxyquinoline should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[3]

Containerization and Labeling

Use only approved hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE).[3] The container must be kept securely closed and be clearly labeled with "Hazardous Waste" and the full chemical name: "4,6-Dimethoxyquinoline."

Final Disposal

All hazardous waste must be disposed of through your institution's EHS-approved waste management vendor. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste from pharmaceutical sources.[6]

By adhering to these rigorous safety and disposal protocols, we can ensure a safe working environment and maintain the highest standards of scientific integrity in our research and development endeavors.

References

  • Thermo Fisher Scientific. (2025, September 12).
  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
  • Chemos GmbH & Co. KG. (2021, May 17). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • DC Fine Chemicals.
  • TCI Chemicals. (2024, November 30).
  • Interstate Safety. Gloves Chemical Resistance Chart.
  • Guidechem. 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download.
  • ChemicalBook. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
  • OSHA. OSHA Glove Selection Chart.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
  • University of Pennsylvania EHRS.
  • Benchchem.
  • BLD Pharm. 35654-56-9|4-Chloro-6,7-dimethoxyquinoline.
  • Federal Register. (2002, October 30).
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chloro-6,7-dimethoxyquinoline | 35654-56-9.
  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Duke University Safety Office. The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested against the chemicals contained in this chart.
  • ChemScene. 35654-56-9 | 4-Chloro-6,7-dimethoxyquinoline.
  • Ansell. Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • Marco Rubber & Plastics. Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
  • Mykin Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.